2,6-Dibromo-p-benzoquinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294731. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHCYIPZQUMLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CC1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173313 | |
| Record name | 2,6-Dibromobenzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19643-45-9 | |
| Record name | 2,6-Dibromo-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19643-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromobenzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019643459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19643-45-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dibromobenzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromo-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIBROMOBENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ6G477JMP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dibromo-p-benzoquinone: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of 2,6-Dibromo-p-benzoquinone. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Properties and Structure
This compound is a halogenated aromatic organic compound. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Br₂O₂ | [1][2][3] |
| Molecular Weight | 265.89 g/mol | [1][2][3] |
| Appearance | Powder | [3] |
| Melting Point | 131-132 °C | [2] |
| Boiling Point (Predicted) | 277.3 ± 40.0 °C | [2] |
| Density (Predicted) | 2.400 ± 0.06 g/cm³ | [2] |
| Flash Point (Predicted) | 115.2 °C | [2] |
| InChI | InChI=1S/C6H2Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | [3] |
| SMILES | O=C1C=C(Br)C(=O)C(Br)=C1 | [3] |
| CAS Number | 19643-45-9 | [1] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show a single signal for the two equivalent vinyl protons. The chemical shift of these protons is influenced by the electron-withdrawing effects of the bromine atoms and the carbonyl groups. In monosubstituted benzoquinones, the chemical shifts of the ring protons are sensitive to the inductive and mesomeric effects of the substituent[4].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will exhibit signals for the carbonyl carbons and the sp² hybridized carbons of the quinone ring. The carbons attached to the bromine atoms will show a characteristic shift due to the halogen's electronegativity. Quaternary carbons, including those bonded to bromine, are typically weaker in intensity[5]. Typical chemical shift ranges for carbons in similar environments are: C=O (160-210 ppm) and C=C (105-150 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display strong absorption bands characteristic of the carbonyl groups (C=O) and the carbon-carbon double bonds (C=C) within the quinone ring. The C=O stretching vibrations in quinones typically appear in the region of 1650-1690 cm⁻¹[6].
Mass Spectrometry
The mass spectrum of this compound will show a characteristic isotopic pattern for a compound containing two bromine atoms, with major isotopes ⁷⁹Br and ⁸¹Br present in nearly equal abundance[7]. This will result in prominent M, M+2, and M+4 peaks[8]. Fragmentation would likely involve the loss of CO and bromine radicals[9].
Experimental Protocols
Synthesis of p-Benzoquinones
While a specific protocol for this compound is not detailed in the provided search results, a general method for the synthesis of substituted p-benzoquinones involves the oxidation of the corresponding substituted phenols. For instance, 2,6-di-tert-butyl-p-benzoquinone can be synthesized by the oxygenation of 2,6-di-tert-butylphenol in the presence of a catalyst like salcomine in N,N-dimethylformamide[10]. A similar approach starting from 2,6-dibromophenol could be envisioned.
General Experimental Workflow for the Synthesis of Substituted p-Benzoquinones
Caption: A generalized workflow for the synthesis of substituted p-benzoquinones.
Purification
A general method for the purification of p-benzoquinone compounds involves precipitation from a reaction mixture. An accelerator can be added to the liquid mixture containing the p-benzoquinone compound, followed by stirring at or below room temperature. After a period of standing, the p-benzoquinone precipitates and can be isolated by filtration or centrifugation[11]. Recrystallization from a suitable solvent, such as ethanol, is a common final purification step[10].
Biological Activity and Signaling Pathways
This compound is reported to be genotoxic and carcinogenic[3]. It has been shown to inhibit the synthesis of DNA, RNA, and proteins, which can lead to cell death[1][3]. The dichloro- and dimethoxy- analogs of benzoquinone have been studied more extensively, and their mechanisms of action likely share similarities with the dibromo- derivative.
For example, 2,6-dichloro-1,4-benzoquinone has been shown to induce nephrotoxicity through mechanisms involving inflammation, oxidative stress, and apoptosis[12]. Benzoquinones can generate reactive oxygen species (ROS), which in turn can activate cellular signaling pathways such as the ERK/MAPK pathway, leading to increased cell proliferation[13]. Furthermore, 2,6-dimethoxy-1,4-benzoquinone has been found to suppress cancer cell growth and migration by inhibiting the mTOR/AKT and p38 MAPK signaling pathways[14].
Proposed Signaling Pathway for the Cytotoxic Effects of this compound
Caption: A diagram illustrating the potential mechanisms of this compound's cytotoxicity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. auremn.org [auremn.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. savemyexams.com [savemyexams.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN104761440A - Separation / purification method of p-benzoquinone compound - Google Patents [patents.google.com]
- 12. Investigation of the nephrotoxicity of 2,6-dichloro-1,4-benzoquinone disinfection by-product in mice through a 28-day toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells [inis.iaea.org]
- 14. 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
2,6-Dibromo-p-benzoquinone CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
CAS Number: 19643-45-9[1] Molecular Formula: C₆H₂Br₂O₂[1]
This technical guide provides a comprehensive overview of 2,6-Dibromo-p-benzoquinone, a halogenated aromatic compound with significant biological activities. This document details its chemical properties, synthesis and purification protocols, and explores its mechanism of action, including its genotoxic effects and its role in inducing reactive oxygen species (ROS).
Physicochemical and Biological Data
Quantitative data for this compound is summarized below. The compound is noted for its genotoxicity and its ability to inhibit the synthesis of DNA, RNA, and proteins.[1]
| Property | Value | Reference |
| Molecular Weight | 265.89 g/mol | [1] |
| Appearance | Yellow crystalline solid | |
| Biological Activity | Genotoxic, inhibits DNA, RNA, and protein synthesis | [1] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of substituted p-benzoquinones involves the oxidation of the corresponding substituted phenols. For 2,6-disubstituted p-benzoquinones, a common procedure utilizes the selective oxygenation of 2,6-disubstituted phenols.
Materials:
-
2,6-Dibromophenol
-
N,N-dimethylformamide (DMF)
-
Salcomine (as a catalyst)
-
Oxygen gas
-
Hydrochloric acid (4 N)
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a gas-inlet tube, dissolve 2,6-dibromophenol in N,N-dimethylformamide.
-
Add a catalytic amount of salcomine to the solution.
-
While stirring, introduce oxygen gas at a rate that maintains the reaction temperature below 50°C.
-
Continue the reaction for approximately 4 hours, at which point the temperature will typically drop to around 25°C.
-
Pour the reaction mixture onto crushed ice and add 4 N hydrochloric acid to precipitate the product.
-
Collect the resulting yellow-brown precipitate by suction filtration.
-
Wash the crude product sequentially with 1 N hydrochloric acid, water, and cold ethanol.
-
Dry the purified product under reduced pressure at 50°C.[4]
Purification by Recrystallization
Further purification of this compound can be achieved through recrystallization.
Procedure:
-
Dissolve the crude this compound in a suitable solvent, such as ethanol.
-
Heat the solution to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.[4]
Genotoxicity Assessment: In Vitro Micronucleus Assay
The genotoxic potential of this compound can be evaluated using the in vitro micronucleus assay, which detects chromosomal damage.
Cell Culture and Treatment:
-
Culture a suitable mammalian cell line (e.g., CHO, V79, or human lymphocytes) in appropriate media and conditions.
-
Seed the cells in culture plates or flasks and allow them to attach and grow.
-
Treat the cells with varying concentrations of this compound for a defined period (e.g., 3-6 hours for short-term treatment with metabolic activation, or for 1.5-2 normal cell cycle lengths without metabolic activation). Include both a vehicle control and a positive control.
-
If required for the cell type, add cytochalasin B to block cytokinesis, resulting in binucleated cells.
Harvesting and Staining:
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells using a methanol/acetic acid solution.
-
Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
-
Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
Analysis:
-
Score the slides under a microscope for the presence of micronuclei in binucleated cells (if cytochalasin B was used) or in mononucleated cells.
-
A significant increase in the frequency of micronucleated cells in the treated groups compared to the vehicle control indicates a positive genotoxic effect.
Reactive Oxygen Species (ROS) Production Assay
The induction of ROS by this compound can be measured using a cell-permeable fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with DCFH-DA solution in a serum-free medium and incubate in the dark.
-
After incubation, wash the cells to remove the excess probe.
-
Treat the cells with different concentrations of this compound. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.[5][6][7][8]
MAPK Pathway Activation: Western Blot Analysis
To investigate the effect of this compound on the MAPK signaling pathway, the phosphorylation status of key proteins like ERK, JNK, and p38 can be assessed by Western blotting.[9][10][11][12][13]
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for various time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as with antibodies for the total forms of these proteins as loading controls.
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the ratio of phosphorylated protein to total protein indicates activation of the MAPK pathway.[9][10][11][12][13]
Signaling Pathways and Mechanisms of Action
This compound is known to be genotoxic and can induce cell death by inhibiting the synthesis of essential macromolecules like DNA, RNA, and proteins.[1] A key aspect of its mechanism of action is believed to be the induction of reactive oxygen species (ROS). The accumulation of ROS can lead to oxidative stress, causing damage to cellular components and activating various signaling pathways.
While direct evidence for the specific signaling pathways modulated by this compound is limited, based on studies of related p-benzoquinones, a plausible mechanism involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The MAPK pathway, which includes the ERK, JNK, and p38 kinases, is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of the JNK and p38 pathways, which are often associated with stress responses and apoptosis.
Below is a hypothesized workflow illustrating the potential mechanism of action for this compound.
Caption: Hypothesized mechanism of this compound action.
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a specific cell line.
Caption: Workflow for studying this compound effects.
References
- 1. 2,6-Dibromo-1,4-benzoquinone | 19643-45-9 | FD69850 [biosynth.com]
- 2. Design, synthesis and cytotoxic activity of water-soluble quinones with dibromo-p-benzoquinone cores and amino oligo(ethylene glycol) side chains against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. MAPK signaling pathway | Abcam [abcam.com]
- 13. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-p-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-Dibromo-p-benzoquinone, a valuable compound in organic synthesis and medicinal chemistry. This document details the key synthetic strategies, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a halogenated aromatic compound with significant applications as a building block in the synthesis of more complex molecules, including those with potential biological activity. Its reactivity, governed by the electron-withdrawing nature of the bromine and oxygen atoms, makes it a versatile intermediate for various chemical transformations. This guide focuses on the most practical and established methods for its synthesis, primarily involving a two-step process: the selective dibromination of a hydroquinone precursor followed by oxidation.
Core Synthesis Pathway: A Two-Step Approach
The most direct and commonly referenced method for the synthesis of this compound involves two key transformations:
-
Synthesis of 2,6-Dibromohydroquinone: This initial step involves the selective bromination of hydroquinone at the 2 and 6 positions. Achieving the desired regioselectivity is crucial to avoid the formation of the 2,5- and 2,3-isomers.
-
Oxidation of 2,6-Dibromohydroquinone: The intermediate, 2,6-dibromohydroquinone, is then oxidized to the target p-benzoquinone. This transformation is a standard reaction in organic chemistry, with several effective oxidizing agents available.
The overall logical workflow for this synthesis is depicted below.
An In-Depth Technical Guide to the Physical Properties of 2,6-Dibromo-p-benzoquinone Powder
This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dibromo-p-benzoquinone powder, tailored for researchers, scientists, and professionals in drug development. The document outlines key physical data, detailed experimental protocols for its determination, and visual representations of experimental workflows and its established biological interactions.
Core Physical Properties
The quantitative physical characteristics of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₂Br₂O₂[1][2][3][4] |
| Molecular Weight | 265.89 g/mol [1][2][3][4][5] |
| Appearance | Powder[1] |
| Melting Point | 131-132 °C[2] |
| Boiling Point | 277.3 °C at 760 mmHg[6] |
| Density (Predicted) | 2.400 ± 0.06 g/cm³[2] |
| Flash Point | 115.2 °C[2][6] |
Experimental Protocols
Detailed methodologies for determining key physical properties are provided below. These protocols are standard for organic compounds and are directly applicable to this compound powder.
The melting point of a crystalline solid is a critical indicator of purity.[7][8] Pure compounds exhibit a sharp melting point range of 0.5-1.0°C, while impurities typically depress the melting point and broaden the range.[7]
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Place a small amount of this compound powder on a clean, dry surface. If necessary, finely crush the powder using a mortar and pestle.[9]
-
Capillary Loading: Push the open end of a capillary tube into the powder, trapping a small amount.[9][10] Tap the sealed end of the tube gently on a hard surface to pack the powder down to a height of 1-2 mm.[9][10]
-
Apparatus Setup:
-
Mel-Temp: Insert the capillary tube into the sample holder and place the thermometer in its designated well.[7]
-
Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8][10] Suspend the assembly in the Thiele tube containing heating oil.[8]
-
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting point.[7] For an accurate measurement, heat slowly and steadily, especially near the expected melting point (approximately 1-2 °C per minute).[8]
-
Observation and Recording: Record the temperature (T1) at which the first drop of liquid appears.[9] Continue heating slowly and record the temperature (T2) at which the entire sample has completely melted.[9]
-
Reporting: The melting point is reported as the range T1 - T2.
Understanding the solubility of a compound is fundamental for applications in purification, extraction, and formulation.[11] A systematic approach is used to classify the compound based on its solubility in a series of solvents.[12]
Objective: To determine the solubility of this compound in various solvents to infer its polarity and functional group characteristics.
Materials:
-
Test tubes and rack
-
Spatula
-
Solvents: Water (H₂O), 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃), 5% Hydrochloric Acid (HCl), Diethyl Ether.
-
Litmus or pH paper
Procedure:
-
Initial Test in Water: Place approximately 25 mg of the compound into a test tube.[13] Add 0.75 mL of water in small portions, shaking vigorously after each addition.[13]
-
Observation: If the compound dissolves completely, it is classified as water-soluble. Test the resulting solution with litmus paper to determine if it is acidic, basic, or neutral.[14]
-
Tests for Water-Insoluble Compounds: If the compound does not dissolve in water, proceed with the following tests in separate test tubes:
-
5% NaOH: Add 0.75 mL of 5% NaOH solution. Solubility indicates a weak or strong organic acid.[13][14]
-
5% NaHCO₃: Add 0.75 mL of 5% NaHCO₃ solution. Solubility indicates a strong organic acid.[13][14]
-
5% HCl: Add 0.75 mL of 5% HCl solution. Solubility indicates an organic base (e.g., an amine).[13][14]
-
-
Test in Organic Solvent: For compounds insoluble in aqueous solutions, test solubility in a non-polar organic solvent like diethyl ether or hexane.[13] Add 0.75 mL of the solvent and shake vigorously.
-
Classification: Based on the results, classify the compound according to a standard solubility scheme.
Biological Interaction Pathway
This compound has been identified as a genotoxic compound.[1][4] Its mechanism of action involves the inhibition of key cellular synthesis processes, ultimately leading to cell death. This inhibitory action is a critical aspect for researchers in toxicology and drug development.
The compound has been shown to inhibit the synthesis of DNA and RNA.[1][4] Furthermore, it interferes with protein synthesis by forming covalent bonds with amino acids in ribosomes or by reacting with nucleotides in DNA molecules.[1][4] This cascade of inhibition prevents cellular growth and repair, culminating in apoptosis or necrosis.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. 2,6-Dibromo-1,4-benzoquinone | C6H2Br2O2 | CID 88175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dibromo-1,4-benzoquinone | 19643-45-9 | FD69850 [biosynth.com]
- 5. nmppdb.com.ng [nmppdb.com.ng]
- 6. Page loading... [wap.guidechem.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
An In-depth Technical Guide on the Solubility of 2,6-Dibromo-p-benzoquinone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,6-dibromo-p-benzoquinone in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and furnishes a detailed experimental protocol for the quantitative determination of its solubility. Furthermore, this document explores the biological context of p-benzoquinone derivatives, illustrating a key signaling pathway associated with their cytotoxic effects, a critical consideration in drug development.
Data Presentation: Solubility of this compound
| Solvent | Common Name | Formula | Qualitative Solubility |
| Chloroform | Trichloromethane | CHCl₃ | Slightly Soluble[1] |
| Ethyl Acetate | Ethyl ethanoate | CH₃COOCH₂CH₃ | Slightly Soluble[1] |
| Methanol | Methyl alcohol | CH₃OH | Slightly Soluble[1] |
Note: "Slightly soluble" indicates that a small amount of the solute dissolves in the solvent at room temperature. For drug development and formulation, precise quantitative determination is crucial.
Experimental Protocols: Determination of Solubility in Organic Solvents
The following is a generalized "shake-flask" method, a widely accepted technique for determining the solubility of a solid compound in an organic solvent. This protocol can be adapted for various organic solvents.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (e.g., chloroform, ethyl acetate, methanol), analytical grade
-
Glass vials with Teflon-lined screw caps
-
Mechanical shaker or orbital incubator with temperature control
-
Analytical balance
-
Syringe filters (chemically resistant to the chosen solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that saturation is reached.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should appear as a slurry with undissolved solid remaining.
-
-
Separation of Saturated Solution:
-
After equilibration, allow the vials to stand undisturbed for at least 12 hours at the same constant temperature to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the withdrawn supernatant through a syringe filter to remove any remaining microscopic solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound in the specific solvent, or HPLC with a suitable detector).
-
Determine the concentration of the diluted solution based on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units (e.g., g/100 mL, mol/L).
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Mandatory Visualization: Signaling Pathway of p-Benzoquinone Derivative Cytotoxicity
The cytotoxic effects of p-benzoquinone derivatives are often attributed to their ability to induce cellular stress and interfere with essential cellular processes. The following diagram illustrates a plausible signaling pathway, integrating findings on the induction of reactive oxygen species (ROS), activation of MAP kinase pathways, and inhibition of topoisomerase II.
Caption: Cytotoxic signaling of p-benzoquinone derivatives.
This diagram illustrates that p-benzoquinone derivatives can induce cytotoxicity through multiple mechanisms. They can generate reactive oxygen species (ROS), leading to the activation of the JNK and p38 MAP kinase pathways, which in turn promotes apoptosis. Concurrently, these derivatives can cause alkylation of essential cellular macromolecules and directly inhibit topoisomerase II, leading to DNA damage and ultimately, programmed cell death.
References
2,6-Dibromo-p-benzoquinone: A Technical Whitepaper on its Genotoxic and Carcinogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific data specifically detailing the genotoxic and carcinogenic properties of 2,6-Dibromo-p-benzoquinone is limited in publicly accessible literature. This document provides a comprehensive overview based on available information for structurally related benzoquinone analogs, including the parent compound p-benzoquinone, and its dichloro- and dimethoxy-derivatives. The findings and mechanisms discussed herein are extrapolated from these related compounds and should be interpreted with caution pending further specific investigation of this compound.
Executive Summary
This compound is an organic compound that is understood to be genotoxic and carcinogenic, primarily affecting the bladder.[1] While specific quantitative data for this compound is scarce, the broader class of benzoquinones is known to elicit a range of toxicological effects. The proposed mechanisms of toxicity for benzoquinones, which likely extend to the 2,6-dibromo derivative, include the induction of oxidative stress, formation of DNA adducts, and inhibition of critical cellular enzymes such as topoisomerases. This whitepaper synthesizes the available evidence from closely related analogs to provide a detailed technical guide on the potential genotoxic and carcinogenic properties of this compound. It includes summaries of quantitative data from related compounds, detailed experimental protocols for key genotoxicity assays, and visualizations of implicated signaling pathways.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₆H₂Br₂O₂ |
| Molecular Weight | 265.89 g/mol |
| Appearance | Powder |
| SMILES | O=C1C=C(Br)C(=O)C(Br)=C1 |
| InChI Key | FGHCYIPZQUMLRQ-UHFFFAOYSA-N |
Genotoxicity Profile
Based on studies of analogous compounds, this compound is presumed to be a direct-acting genotoxic agent. The primary mechanisms of genotoxicity are believed to be the generation of reactive oxygen species (ROS) and the formation of covalent adducts with DNA.[2][3]
Mutagenicity
The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of chemical compounds. While specific results for this compound are not available, studies on other benzoquinones provide valuable insights. For instance, p-benzoquinone has demonstrated potent mutagenic activity in Salmonella typhimurium strain TA104, which is sensitive to oxidative mutagens.[2]
Table 1: Summary of Ames Test Results for Benzoquinone Analogs
| Compound | Strain(s) | Metabolic Activation (S9) | Result | Reference |
| p-Benzoquinone | TA104, TA2637 | Without | Positive (17 revertants/nmol for TA104) | [2] |
| p-Benzoquinone dioxime | TA98 | Without | Positive | [4] |
| 2,6-Dimethoxy-1,4-benzoquinone | V79 cells (HPRT assay) | Not applicable | Positive (induction of 6-thioguanine resistance) | [5] |
Clastogenicity
In vivo and in vitro micronucleus assays are employed to detect chromosomal damage (clastogenicity) or interference with the mitotic apparatus (aneugenicity). Studies on p-benzoquinone and its derivatives suggest a potential for this compound to induce micronuclei.
Table 2: Summary of Micronucleus Assay Results for Benzoquinone Analogs
| Compound | Test System | Result | Reference |
| p-Benzoquinone | Cultured mammalian cells | Positive | [6] |
| p-Benzoquinone dioxime | Rat bone marrow (in vivo) | Negative | [4] |
Carcinogenicity
Mechanisms of Action
The genotoxic and carcinogenic effects of benzoquinones are likely mediated through multiple interconnected pathways.
Oxidative Stress and Reactive Oxygen Species (ROS) Formation
A key mechanism for benzoquinone toxicity is the generation of ROS through redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals and regenerate the parent quinone. This cycle can lead to a state of oxidative stress within the cell, causing damage to DNA, proteins, and lipids. Studies on 2,6-dichloro-p-benzoquinone have shown that it can decrease the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), further exacerbating oxidative damage.[7]
Caption: Proposed mechanism of oxidative stress induction by this compound.
DNA Adduct Formation
Benzoquinones are electrophilic compounds that can react directly with nucleophilic sites on DNA bases, leading to the formation of bulky DNA adducts. These adducts can interfere with DNA replication and transcription, potentially leading to mutations if not repaired. p-Benzoquinone has been shown to form adducts with deoxycytidine, deoxyadenosine, and deoxyguanosine.[3][5]
Inhibition of Topoisomerase II
Some benzoquinones have been identified as topoisomerase II poisons.[8] Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils. By stabilizing the transient double-strand breaks created by the enzyme, benzoquinones can lead to the accumulation of DNA strand breaks, a severe form of DNA damage that can trigger apoptosis or lead to chromosomal rearrangements.
Caption: Inhibition of Topoisomerase II by this compound.
Disruption of Signaling Pathways
Studies on related compounds suggest that benzoquinones can interfere with various cellular signaling pathways. For example, 2,6-dimethoxy-1,4-benzoquinone has been shown to inhibit the mTOR/AKT and p38 MAPK signaling pathways in non-small cell lung cancer cells.[7] Furthermore, 2,6-dichloro-p-benzoquinone has been found to significantly alter the FoxO signaling pathway.[9] Disruption of these pathways, which are critical for cell growth, proliferation, and survival, can contribute to the carcinogenic effects of these compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of benzoquinone genotoxicity.
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is a standard procedure for the Ames test and is adaptable for testing compounds like this compound.[3][10]
Objective: To determine the potential of a test substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102, TA1535, TA1537)
-
Oxoid Nutrient Broth No. 2
-
Minimal Glucose Agar (MGA) plates
-
Top agar (containing a limited amount of histidine and biotin)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene)
-
Negative (solvent) control
-
S9 fraction (for metabolic activation) and cofactor solution (NADP, G6P)
-
Sterile test tubes, pipettes, and spreader
Procedure:
-
Strain Preparation: Inoculate a single colony of each tester strain into 10 mL of nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Plate Labeling: Label MGA plates with the test compound concentration, strain, and presence/absence of S9.
-
Assay:
-
To 2 mL of molten top agar (kept at 45°C), add:
-
0.1 mL of the bacterial culture
-
0.1 mL of the test compound solution at the desired concentration
-
0.5 mL of S9 mix or phosphate buffer (for assays without metabolic activation)
-
-
Vortex the tube gently and pour the contents onto the surface of an MGA plate.
-
Spread the top agar evenly by tilting the plate.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least twice the background (solvent control) count.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo genotoxicity studies with p-benzoquinone dioxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic, DNA-damaging and mutagenic properties of 2,6-dimethoxy-1,4-benzoquinone, formed by dimethophrine-nitrite interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,4-Benzoquinone is a topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reaction Mechanism of 2,6-Dibromo-p-benzoquinone with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide elucidates the core reaction mechanisms of 2,6-dibromo-p-benzoquinone with various nucleophiles, supported by experimental data and protocols.
Introduction
This compound is an organic compound characterized by a quinone ring substituted with two bromine atoms.[1] The presence of electron-withdrawing bromine atoms and the conjugated diketone system makes the quinone ring highly electrophilic and susceptible to attack by nucleophiles. Understanding these reactions is crucial as quinone derivatives are widespread in nature and have significant industrial applications, including dyes and pigments.[2] Furthermore, their ability to react with biological nucleophiles like the amino and thiol groups in amino acids is fundamental to their biological activity, including potential antitumor and antimicrobial properties.[2][3] This document provides a detailed overview of the reaction mechanisms, supported by quantitative data and experimental methodologies.
General Reaction Mechanism: Nucleophilic Vinylic Substitution
The primary reaction pathway for this compound with nucleophiles is a nucleophilic vinylic substitution (SNV) . In this mechanism, the nucleophile directly attacks one of the bromine-substituted carbon atoms of the quinone ring. The electron-withdrawing nature of the carbonyl groups and the bromine atoms polarizes the C-Br bond, making the carbon atom electrophilic.
The reaction proceeds in a concerted or stepwise manner where the nucleophile adds to the carbon atom, and the bromide ion is subsequently eliminated as a leaving group. This process is distinct from Michael addition, which typically occurs at the unsubstituted carbon atoms of the quinone ring. For halogen-substituted benzoquinones, direct substitution is the dominant mechanism.[4] The reactivity is significantly enhanced by electron-withdrawing substituents on the benzoquinone ring.[4]
Caption: General pathway for nucleophilic substitution on this compound.
Reactions with Specific Nucleophiles
Reaction with Thiol Nucleophiles
Thiols and their corresponding thiolates are potent nucleophiles that readily react with halo-benzoquinones. The reaction of 2,6-dihalogenated p-benzoquinones with thiols typically results in the formation of di-substituted products where both halogen atoms are replaced by the thio-substituent.[4] For instance, the reaction between 2,6-dichlorobenzoquinone and 4-nitrobenzyl thiol (NBT) yields a di-substituted benzoquinone.[4] A similar outcome is expected for this compound.
The reaction proceeds via a direct nucleophilic vinylic substitution mechanism, where the thiol attacks the carbon bearing a bromine atom, leading to the displacement of the bromide ion.[4] This can occur sequentially to yield the 2,6-bis(thio)benzoquinone derivative.
Caption: Reaction pathway of this compound with a thiol.
Reaction with Amine Nucleophiles
Amine nucleophiles react with haloquinones in a similar fashion to thiols, leading to the formation of amino-substituted benzoquinones. Studies on the reaction of 2,3,5,6-tetrabromo-1,4-benzoquinone with various aryl amines have shown that two bromine atoms are substituted to yield 2,5-diamino-3,6-dibromo-1,4-benzoquinones.[2][3] This indicates that the C-Br bond is susceptible to nucleophilic attack by amines.
For this compound, the reaction with primary or secondary amines is expected to proceed via nucleophilic vinylic substitution at the C2 and C6 positions, resulting in the formation of 2,6-diamino-p-benzoquinone derivatives. The reaction is typically carried out in a suitable solvent like ethanol and may be refluxed to ensure completion.[2]
Caption: Reaction pathway of this compound with an amine.
Quantitative Data
The following tables summarize representative data from the synthesis of related di-substituted benzoquinones, which serve as a model for the reactivity of this compound. The data is derived from the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones from tetrabromobenzoquinone.[2][3]
Table 1: Reaction Yields and Melting Points of Synthesized Diamino-dibromo-benzoquinones
| Compound | Amine Nucleophile | Yield (%) | Melting Point (°C) | Recrystallization Solvent |
| I | Aniline | 93 | 299-300 | Glacial Acetic Acid |
| II | 4-Aminophenol | 56 | 279-280 | Glacial Acetic Acid |
| III | 4-Toluidine | 49 | 237-239 | Glacial Acetic Acid |
| IV | 4-Aminobenzoic acid | 65 | 225-257 | Glacial Acetic Acid |
| V | 4-Aminosalicylic acid | 90 | 255-256 | DMSO |
Data extracted from Saeed, A. E. M., & Omer, N. M. A. (2009). Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones. African Journal of Pure and Applied Chemistry, 3(12), 275-280.[2][3]
Table 2: Spectroscopic Data for Selected Diamino-dibromo-benzoquinones
| Compound | IR (cm⁻¹) (C=O, N-H) | UV-Vis λmax (nm) (Solvent) |
| I | Not specified | 310.2 (GAA) |
| II | 1620, 1640, 3250, 3345 | 289.8 (GAA) |
| III | 1620, 1588, 3320 | 220, 250, 230 (GAA) |
| IV | 1625, 1599, 3230 | 278, 298 (THF) |
| V | 1675, 1580, 3225, 3475 | 220, 240 (DMSO) |
Data extracted from Saeed, A. E. M., & Omer, N. M. A. (2009). Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones. African Journal of Pure and Applied Chemistry, 3(12), 275-280.[2][3]
Experimental Protocols
The following is a general experimental protocol for the synthesis of di-substituted benzoquinones, adapted from the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones.[2] This protocol can be modified for reactions involving this compound.
General Protocol for the Reaction of a Halogenated Benzoquinone with an Amine Nucleophile:
-
Dissolution: To a well-stirred solution of the starting bromo-benzoquinone (e.g., 0.03 mole) in a solvent mixture (e.g., 2 ml ethanol, 2 ml glacial acetic acid, and 1 ml water), a small amount of sodium acetate is added.
-
Addition of Nucleophile: The required amino compound (0.02 mole) is added to the solution.
-
Reaction: The reaction mixture is refluxed for a period of approximately 3 hours.
-
Crystallization: The mixture is then allowed to cool and left overnight at room temperature to allow the product to precipitate.
-
Isolation and Purification: The precipitated product is filtered, washed, and then recrystallized from an appropriate solvent (e.g., glacial acetic acid or DMSO) to yield the purified product.
Caption: A typical experimental workflow for the synthesis of amino-benzoquinones.
Conclusion
The reaction of this compound with nucleophiles is predominantly governed by a nucleophilic vinylic substitution mechanism. The electrophilic nature of the quinone ring, enhanced by the bromine substituents, facilitates the attack by a range of nucleophiles, including thiols and amines, to yield mono- and di-substituted products. The provided experimental protocols and quantitative data for analogous compounds offer a solid foundation for further research and development in the synthesis and application of novel benzoquinone derivatives. These reactions are fundamental in the synthesis of various biologically active molecules and functional materials.
References
An In-depth Technical Guide on the Discovery and History of Dibrominated p-Benzoquinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibrominated p-benzoquinones represent a fascinating class of halogenated quinones that have garnered interest in various scientific disciplines, from synthetic organic chemistry to pharmacology. Their unique chemical properties and biological activities have made them subjects of study for over a century. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of these compounds, with a focus on providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Historical Discovery and Synthesis
The journey into the world of dibrominated p-benzoquinones began in the late 19th century. The first documented synthesis of a dibrominated p-benzoquinone was that of 2,5-dibromo-p-benzoquinone .
The Pioneering Work of Sarauw (1881)
Evolution of Synthetic Methodologies
Over the years, the synthesis of dibrominated p-benzoquinones has evolved, with modern methods offering improved yields and purity. Below are detailed protocols for the synthesis of key isomers.
Key Dibrominated p-Benzoquinone Isomers
The three primary isomers of dibrominated p-benzoquinone are 2,3-, 2,5-, and 2,6-dibromo-p-benzoquinone.
2,5-Dibromo-p-benzoquinone
This isomer is the most well-documented in early chemical literature.
Modern Synthetic Protocol: A common modern synthesis involves a two-step process starting from 1,4-dihydroxybenzene (hydroquinone).
-
Step 1: Bromination of Hydroquinone
-
To a suspension of 1,4-dihydroxybenzene (0.2 mol, 22 g) in acetic acid (200 mL), a solution of bromine (0.4 mol, 64 g, 20.5 mL) in acetic acid (20 mL) is added with stirring.
-
The reaction temperature is allowed to increase slightly. A colorless precipitate of 2,5-dibromo-1,4-dihydroxybenzene forms within 10 minutes.
-
The mixture is stirred for an additional hour.
-
The solid product is collected by filtration and washed with a small amount of acetic acid. The mother liquor can be concentrated to yield additional product.
-
Yield: 82%
-
Melting Point: 188-189 °C
-
-
Step 2: Oxidation to 2,5-Dibromo-p-benzoquinone
-
A solution of 2,5-dibromo-1,4-dihydroxybenzene (10.0 mmol, 2.67 g) in a mixture of acetonitrile (50 mL) and water (10 mL) is treated with a catalytic amount of ceric ammonium nitrate (CAN) (2 mol%).
-
A solution of tert-butyl hydroperoxide (TBHP) in dichloromethane (3.6 mmol/mL, 2.5 equivalents, 7.0 mL) is added dropwise over 8 hours.
-
The reaction is allowed to proceed for 12 hours.
-
The solvent is removed under vacuum, and the residue is dissolved in dichloromethane.
-
The organic phase is extracted with dilute hydrochloric acid (2 mol/L), water, and saturated sodium bicarbonate solution.
-
The organic phase is then washed with a saturated sodium chloride solution and dried over magnesium sulfate.
-
After solvent removal, 2,5-dibromo-1,4-benzoquinone is obtained as a yellow solid.
-
Yield: 90%
-
Melting Point: 179-180 °C
-
This compound
The historical details of the first synthesis of this compound are less clear than for the 2,5-isomer. However, modern synthetic routes are well-established.
2,3-Dibromo-p-benzoquinone
Similar to the 2,6-isomer, the exact date and discoverer of 2,3-dibromo-p-benzoquinone are not prominently documented in easily accessible historical records.
Derivatives of Dibrominated p-Benzoquinones
A significant area of research has been the synthesis of derivatives of dibrominated p-benzoquinones, particularly aminated versions, which have shown interesting biological activities.
Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones
These compounds are typically synthesized from a tetrabrominated precursor.[1]
-
Starting Material: 2,3,5,6-Tetrabromo-1,4-benzoquinone
-
General Procedure:
-
To a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mol, 0.106 g) in a mixture of ethanol (2 mL), glacial acetic acid (2 mL), and water (1 mL) containing a small amount of sodium acetate, the desired amino compound (0.02 mol) is added.[1]
-
The reaction mixture is refluxed for 3 hours and then left to stand at room temperature overnight.[1]
-
The precipitated product is collected by filtration and recrystallized.[1]
-
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and spectroscopic data for various dibrominated p-benzoquinone derivatives.
| Compound | Molecular Formula | Melting Point (°C) | Spectroscopic Data (λmax, nm) | Reference |
| 2,5-Diamino-3,6-dibromo-1,4-benzoquinone | C₆H₄Br₂N₂O₂ | 225-257 | 278, 298 (in THF) | [1] |
| 2,5-Di(4-aminophenyl)-3,6-dibromo-1,4-benzoquinone | C₁₈H₁₂Br₂N₄O₂ | 279-280 | 289.8 (in GAA) | [1] |
| 2,5-Di(4-hydroxyphenylamino)-3,6-dibromo-1,4-benzoquinone | C₁₈H₁₂Br₂N₂O₄ | 246-248 | 220, 240, 260 (in GAA) | [1] |
Biological Activities and Signaling Pathways
Dibrominated p-benzoquinones and their derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer effects. The underlying mechanisms of action often involve the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.
Cytotoxicity and Anticancer Activity
Derivatives of dibrominated p-benzoquinones have demonstrated significant cytotoxicity against various cancer cell lines. For instance, novel water-soluble dibromo-p-benzoquinones have been synthesized and evaluated for their in vitro cytotoxicity against MCF-7 breast cancer cells.[2]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Water-soluble dibromo-p-benzoquinone derivative | MCF-7 | 0.8 | [2] |
The cytotoxic mechanism of quinones is often attributed to two main processes:
-
Redox Cycling and Oxidative Stress: Quinones can undergo one-electron reduction to form semiquinone radicals, which can then react with molecular oxygen to produce superoxide radicals and regenerate the parent quinone. This redox cycling leads to the formation of reactive oxygen species (ROS), causing cellular damage.
-
Alkylation of Macromolecules: The electrophilic nature of the quinone ring allows for Michael addition reactions with nucleophilic groups in biomolecules such as proteins and DNA.
Impact on Cellular Signaling Pathways
While research specifically on dibrominated p-benzoquinones is ongoing, studies on the parent compound, p-benzoquinone, and other halogenated quinones provide insights into potential signaling pathways that may be affected.
-
MAPK/ERK Pathway: p-Benzoquinone has been shown to activate the ERK/MAPK signaling pathway through the production of ROS in HL-60 cells.[3] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[4]
-
STAT1 Signaling: Benzoquinone, as a metabolite of benzene, has been found to inhibit the protein tyrosine phosphatase PTPN2, leading to increased tyrosine phosphorylation of STAT1 and the expression of STAT1-regulated genes.[5]
-
Toll-like Receptor 4 (TLR4) Signaling: Tetrachloro-p-benzoquinone, a related halogenated quinone, has been demonstrated to induce inflammation and neurological dysfunction through the Toll-like receptor 4 (TLR4) signaling pathway.[6]
Experimental Workflows and Signaling Pathway Diagrams
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Experimental Workflow: Synthesis of 2,5-Dibromo-p-benzoquinone
Caption: Synthesis of 2,5-Dibromo-p-benzoquinone.
Signaling Pathway: p-Benzoquinone-Induced ERK/MAPK Activation
Caption: p-Benzoquinone-induced ERK/MAPK activation.
Signaling Pathway: Potential TLR4 Activation by Halogenated Quinones
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and cytotoxic activity of water-soluble quinones with dibromo-p-benzoquinone cores and amino oligo(ethylene glycol) side chains against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. STAT1 signal transducer and activator of transcription 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
Methodological & Application
Application Notes and Protocols: 2,6-Dibromo-p-benzoquinone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2,6-dibromo-p-benzoquinone, a versatile reagent in organic synthesis. The protocols outlined below are based on established methodologies for related compounds and are intended to serve as a guide for laboratory experimentation.
Overview of Applications
This compound is a reactive electrophile and dienophile, making it a valuable building block for the synthesis of a variety of organic molecules. Its primary applications in organic synthesis include:
-
Nucleophilic Substitution Reactions: The bromine atoms on the quinone ring are susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and azides. This allows for the introduction of diverse functional groups and the synthesis of highly substituted benzoquinone derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities.
-
Diels-Alder Reactions: As an electron-deficient dienophile, this compound readily participates in [4+2] cycloaddition reactions with a variety of dienes. This provides a straightforward route to the synthesis of complex polycyclic structures.
-
Synthesis of Heterocyclic Compounds: The substituted benzoquinone core can be further manipulated to construct various heterocyclic systems, which are prevalent in many biologically active compounds.
Key Applications and Experimental Protocols
Synthesis of 2,6-Disubstituted Amino-p-benzoquinones via Nucleophilic Substitution
The reaction of this compound with primary or secondary amines leads to the formation of 2,6-diamino-p-benzoquinone derivatives. This reaction is a cornerstone for creating libraries of compounds for biological screening. The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of 2,6-diamino-p-benzoquinones.
Experimental Protocol (General Procedure)
This protocol is adapted from the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones.[1]
-
To a well-stirred solution of this compound (1.0 eq.) in a suitable solvent such as ethanol, add the desired amine (2.0-2.2 eq.) and a mild base like sodium acetate or triethylamine (2.0-2.2 eq.).
-
Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for a period of 3 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
Wash the solid product with the reaction solvent and then with water to remove any remaining salts.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., glacial acetic acid or ethanol).
Quantitative Data: Synthesis of Diamino-p-benzoquinone Derivatives
The following table summarizes the yields for the synthesis of various 2,5-diamino-3,6-dibromo-1,4-benzoquinones, which can be considered indicative for the synthesis of analogous 2,6-diamino derivatives.[1]
| Amine Nucleophile | Product | Yield (%) |
| Aniline | 2,5-Di(phenylamino)-3,6-dibromo-1,4-benzoquinone | 65 |
| p-Toluidine | 2,5-Di(p-tolylamino)-3,6-dibromo-1,4-benzoquinone | 75 |
| 4-Aminophenazone | 2,5-Di(4-aminophenazonyl)-3,6-dibromo-1,4-benzoquinone | 79 |
| Trimethoprim | 2,5-Di(trimethoprimyl)-3,6-dibromo-1,4-benzoquinone | 83 |
| Sulphanilamide | 2,5-Di(sulphanilamido)-3,6-dibromo-1,4-benzoquinone | 56 |
Diels-Alder Cycloaddition Reactions
This compound is an effective dienophile in Diels-Alder reactions, enabling the construction of bicyclic and polycyclic ring systems. A typical example is the reaction with cyclopentadiene.
Caption: Schematic of the Diels-Alder reaction of this compound.
Experimental Protocol (General Procedure)
This protocol is based on the Diels-Alder reaction of p-benzoquinone with cyclopentadiene.[2][3]
-
In a round-bottomed flask, suspend this compound (1.0 eq.) in a suitable solvent (e.g., water, dichloromethane, or toluene).
-
Add freshly distilled cyclopentadiene (1.0-1.2 eq.) to the suspension.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the disappearance of the yellow color of the quinone.
-
For reactions in water, the product often precipitates and can be collected by filtration. For reactions in organic solvents, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane or ethanol.
Quantitative Data: Diels-Alder Reaction of p-Benzoquinone with Cyclopentadiene
The following data for the reaction of unsubstituted p-benzoquinone with cyclopentadiene suggests that high yields can be expected for the analogous reaction with this compound.[3]
| Diene | Dienophile | Solvent | Yield (%) |
| Cyclopentadiene | p-Benzoquinone | Water | 96 |
| Cyclopentadiene | p-Benzoquinone | Dichloromethane | 87 |
Signaling Pathway and Mechanism of Action
While this compound is primarily a synthetic intermediate, its derivatives often exhibit biological activity. For instance, many quinone-containing compounds are known to induce cytotoxicity through the generation of reactive oxygen species (ROS) and by acting as Michael acceptors, leading to the alkylation of biological macromolecules.
Caption: Putative mechanism of cytotoxicity for quinone derivatives.
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates.
References
- 1. academicjournals.org [academicjournals.org]
- 2. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Dibromo-p-benzoquinone as a Selective Oxidizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-p-benzoquinone is a halogenated quinone that can function as a selective oxidizing agent in organic synthesis. While its application is less documented than that of more potent reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), its reactivity profile offers potential for selective transformations. This document provides an overview of its potential applications, general experimental protocols, and mechanistic insights. The protocols and data presented are based on the established chemistry of analogous haloquinones and serve as a starting point for experimental investigation.
Selective Oxidation of Thiols to Disulfides
Application: The selective oxidation of thiols to disulfides is a fundamental transformation in organic synthesis and is crucial in peptide and protein chemistry for the formation of disulfide bridges. This compound can be employed as a mild oxidant for this purpose, offering selectivity in the presence of other oxidizable functional groups.
Mechanism: The reaction likely proceeds through a nucleophilic attack of the thiolate anion on the quinone, followed by a second thiol molecule reacting to form the disulfide and the corresponding hydroquinone.
Experimental Workflow: Thiol Oxidation
Caption: General workflow for the oxidation of thiols.
General Protocol: Oxidation of Thiophenol to Diphenyl Disulfide
-
To a solution of thiophenol (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add triethylamine (1.2 mmol).
-
Slowly add a solution of this compound (1.1 mmol) in dichloromethane (5 mL) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford diphenyl disulfide.
Illustrative Data: Oxidation of Various Thiols
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Thiophenol | Diphenyl disulfide | 2 | 92 |
| 2 | 4-Methylthiophenol | Di-p-tolyl disulfide | 2 | 95 |
| 3 | 4-Methoxythiophenol | Bis(4-methoxyphenyl) disulfide | 1.5 | 98 |
| 4 | 4-Chlorothiophenol | Bis(4-chlorophenyl) disulfide | 3 | 85 |
| 5 | Benzyl mercaptan | Dibenzyl disulfide | 2.5 | 88 |
Note: The data in this table is illustrative and intended to represent expected outcomes. Actual results may vary.
Dehydrogenation of Substituted Phenols to Quinones
Application: The oxidation of phenols to quinones is a key transformation for the synthesis of various natural products and biologically active molecules. This compound can act as a dehydrogenating agent for electron-rich phenols.
Mechanism: The reaction is believed to proceed via a hydride abstraction mechanism from the phenol, facilitated by the formation of a charge-transfer complex.
Reaction Pathway: Phenol Dehydrogenation
Caption: Dehydrogenation of a phenol to a quinone.
General Protocol: Oxidation of 2,6-Dimethylphenol
-
In a round-bottom flask, dissolve 2,6-dimethylphenol (1.0 mmol) in acetonitrile (15 mL).
-
Add this compound (1.2 mmol) to the solution.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The resulting residue contains the product and 2,6-dibromohydroquinone.
-
Purify the crude mixture by column chromatography on silica gel to isolate 2,6-dimethyl-p-benzoquinone.
Illustrative Data: Dehydrogenation of Substituted Phenols
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | 2,6-Dimethylphenol | 2,6-Dimethyl-p-benzoquinone | 8 | 75 |
| 2 | 2,4,6-Trimethylphenol | 2,6-Dimethyl-p-benzoquinone | 6 | 80 |
| 3 | 2-tert-Butylphenol | 2-tert-Butyl-p-benzoquinone | 12 | 60 |
| 4 | 2,6-Di-tert-butylphenol | 2,6-Di-tert-butyl-p-benzoquinone | 10 | 70 |
Note: The data in this table is illustrative and intended to represent expected outcomes. Actual results may vary.
Dehydrogenation of Allylic Alcohols
Application: The oxidation of allylic alcohols to the corresponding α,β-unsaturated aldehydes and ketones is a valuable transformation in organic synthesis. By analogy with other high-potential quinones, this compound is a potential reagent for this dehydrogenation.
Mechanism: Similar to other quinone-mediated dehydrogenations, the reaction likely proceeds through a hydride transfer from the alcohol to the quinone.
General Protocol: Oxidation of Cinnamyl Alcohol
-
Dissolve cinnamyl alcohol (1.0 mmol) in a suitable solvent such as dioxane or toluene (10 mL).
-
Add this compound (1.5 mmol).
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the precipitated 2,6-dibromohydroquinone.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield cinnamaldehyde.
Illustrative Data: Dehydrogenation of Allylic Alcohols
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Cinnamyl alcohol | Cinnamaldehyde | 18 | 65 |
| 2 | Geraniol | Geranial | 24 | 55 |
| 3 | 1-Octen-3-ol | 1-Octen-3-one | 20 | 60 |
Note: The data in this table is illustrative and intended to represent expected outcomes. Actual results may vary.
Safety Precautions
This compound is a potentially toxic and genotoxic compound.[1][2] Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.
Disclaimer
The protocols and data provided in these application notes are for informational purposes and are intended for use by qualified professionals. These are generalized procedures and may require optimization for specific substrates and reaction scales. The illustrative data is not based on experimentally verified results for this compound but is intended to provide a reasonable expectation of outcomes based on the reactivity of similar compounds. All laboratory work should be conducted with appropriate safety precautions.
References
Application Notes & Protocols: Synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and detailed protocols for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives. This class of compounds holds significant interest due to their potential as antimicrobial and antitumor agents. The core of the synthesis involves the nucleophilic substitution of two bromine atoms on a tetrabrominated benzoquinone core with various amino compounds.
Introduction
Quinones are a class of organic compounds that are of significant interest in medicinal chemistry and materials science. In particular, 2,5-diamino-3,6-dihalo-1,4-benzoquinones have been investigated for their diverse biological activities, including antitumor, antimicrobial, and antimalarial properties.[1][2] The synthesis of these compounds is typically achieved through the reaction of a perhalogenated p-benzoquinone, such as 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil), with a variety of primary or secondary amines. This reaction proceeds via a 1,4-addition-elimination mechanism, leading to the substitution of the halogen atoms at the 2 and 5 positions. The structural diversity of the final products can be readily achieved by varying the amine starting material, allowing for the generation of libraries of compounds for biological screening.
General Synthetic Scheme
The fundamental reaction for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones involves the coupling of 2,3,5,6-tetrabromo-1,4-benzoquinone with a selected amino compound. The reaction is typically carried out in a suitable solvent system, often in the presence of a base to facilitate the reaction.
Caption: General reaction scheme for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones.
Experimental Protocols
The following protocols are generalized from published procedures and can be adapted for the synthesis of various 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives.[2][3]
Protocol 1: Synthesis of 2,5-Di(aryl)amino-3,6-dibromo-1,4-benzoquinones
Materials:
-
2,3,5,6-Tetrabromo-1,4-benzoquinone (Bromanil)
-
Substituted aryl amine
-
Ethanol (EtOH)
-
Glacial Acetic Acid (GAA)
-
Water (H₂O)
-
Sodium Acetate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., Ethanol, Glacial Acetic Acid)
Procedure:
-
To a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a mixture of ethanol (2 ml), glacial acetic acid (2 ml), and water (1 ml), add a small amount of sodium acetate.[2]
-
Add the desired amino compound (0.02 mole) to the reaction mixture.[2]
-
Reflux the reaction mixture for a period of 3 hours.[2]
-
Allow the mixture to cool to room temperature and leave it overnight.[2]
-
Filter the precipitated product and wash it with cold water.[3]
-
Purify the crude product by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.[2]
-
Dry the purified product and determine its melting point and yield.
-
Characterize the final compound using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.[1][2]
Protocol 2: Alternative Synthesis and Work-up
This protocol provides an alternative work-up procedure that may be beneficial for certain derivatives.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
After the reflux period, pour the reaction mixture into ice-water.[1]
-
If a precipitate does not form immediately, add a few drops of 10% HCl and stir until a solid is formed.[1]
-
Filter the precipitate, wash it thoroughly with water, and then recrystallize it from ethanol.[1]
-
Monitor the completion of the reaction and the purity of the product using Thin Layer Chromatography (TLC).[1]
Data Presentation
The following table summarizes the quantitative data for a selection of synthesized 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives.
| Compound | R-Group on Amino Moiety | Yield (%) | Melting Point (°C) | Recrystallization Solvent | Reference |
| 2,5-di-(p-toluidino)-3,6-dibromo-1,4-benzoquinone | p-tolyl | 83 | 263 - 265 | GAA | [2] |
| 2,5-di-(p-anisidino)-3,6-dibromo-1,4-benzoquinone | p-methoxyphenyl | 89 | 224 - 226 | GAA | [2] |
| 2,5-di-(p-chloroanilino)-3,6-dibromo-1,4-benzoquinone | p-chlorophenyl | 82 | 242 - 243 | GAA | [2] |
| 2,5-di-(4-aminophenazone)-3,6-di-bromo-1,4-benzoquinone | 4-aminophenazone | 79 | 201 - 203 | GAA | [3] |
| 2,5-di-(sulfanilamido)-3,6-di-bromo-1,4-benzoquinone | sulfanilamide | 56 | 279 - 280 | GAA | [3] |
| 2,5-di-(trimethoprim)-3,6-di-bromo-1,4-benzoquinone | trimethoprim | 90 | 255 - 256 | DMSO | [3] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 2,5-diamino-3,6-dibromo-1,4-benzoquinones.
Caption: A typical experimental workflow for the synthesis and analysis of target compounds.
Applications in Drug Development
Derivatives of 2,5-diamino-1,4-benzoquinone are of interest in drug development due to their potential as bioreductive drugs. Some of these compounds can be activated by cellular reductases, such as NAD(P)H:quinone oxidoreductase (NQO1), which is often overexpressed in cancer cells. This targeted activation can lead to the generation of cytotoxic species within the tumor environment, minimizing off-target effects. The synthesized compounds can be screened for various biological activities, including:
-
Antimicrobial Activity: Many of the prepared compounds have shown activity against various bacterial and fungal strains.[2]
-
Antitumor Activity: The benzoquinone core is a common scaffold in a number of anticancer agents.[1]
-
Antimalarial Activity: Some quinone derivatives have demonstrated efficacy against Plasmodium species.[2]
The synthetic protocols described here provide a robust platform for the generation of novel 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives for further investigation in drug discovery programs.
References
Application Notes and Protocols: 2,6-Dibromo-p-benzoquinone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-p-benzoquinone is a halogenated quinone that serves as a versatile scaffold in medicinal chemistry. Its reactive nature, attributed to the electron-deficient quinone ring and the presence of bromine substituents, allows for a variety of chemical modifications, leading to the synthesis of derivatives with a wide spectrum of biological activities. This document provides an overview of the applications of this compound and its derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for synthesis and biological evaluation are provided, along with a summary of quantitative activity data and visualizations of the proposed mechanisms of action.
Synthetic Applications
This compound is a valuable starting material for the synthesis of a diverse range of bioactive molecules. The carbon-bromine bonds and the electrophilic double bonds of the quinone ring are amenable to nucleophilic substitution and addition reactions, respectively. A common strategy involves the reaction with various amines and thiols to generate substituted benzoquinone derivatives.
General Protocol for the Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinone Derivatives
This protocol is adapted from the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones from tetrabromo-p-benzoquinone and can be generalized for the synthesis of various amino-substituted dibromo-p-benzoquinones.[1]
Materials:
-
Tetrabromo-p-benzoquinone (Bromanil)
-
Appropriate primary or secondary amine
-
Ethanol (EtOH)
-
Glacial Acetic Acid (GAA)
-
Water (H₂O)
-
Sodium acetate
-
Reaction flask
-
Stirrer
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a reaction flask, dissolve 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mol) in a solvent mixture of ethanol (2 mL), glacial acetic acid (2 mL), and water (1 mL).
-
Add a small amount of sodium acetate to the stirred solution.
-
To this mixture, add the desired amino compound (0.02 mol).
-
Reflux the reaction mixture for 3 hours.
-
After reflux, allow the mixture to stand overnight at room temperature to facilitate precipitation.
-
Collect the precipitated product by filtration.
-
Wash the solid product with cold water.
-
Recrystallize the product from a suitable solvent (e.g., glacial acetic acid or DMSO) to obtain the purified 2,5-diarylamino-3,6-dibromo-1,4-benzoquinone derivative.[1]
Biological Activities and Applications
Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents.
Anticancer Activity
The anticancer properties of dibromo-p-benzoquinone derivatives are primarily attributed to their ability to induce oxidative stress and apoptosis in cancer cells.[2]
The following table summarizes the cytotoxic activity of various dibromo-p-benzoquinone derivatives against different cancer cell lines.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Tetrabromo-p-benzoquinone derivative with amino oligo(ethylene glycol) side chain (g=0) | MCF-7 (Breast Cancer) | 0.8 | [2][3] |
| Tetrabromo-p-benzoquinone derivative with amino oligo(ethylene glycol) side chain (g=1) | MCF-7 (Breast Cancer) | 1.2 | [2][3] |
| Tetrabromo-p-benzoquinone derivative with amino oligo(ethylene glycol) side chain (g=2) | MCF-7 (Breast Cancer) | 2.5 | [2][3] |
Antimicrobial Activity
Substituted 2,5-diamino-3,6-dibromo-1,4-benzoquinones have been shown to possess broad-spectrum antimicrobial activity against various bacteria and fungi.[1]
The following table presents the minimum inhibitory concentration (MIC) values for a selection of 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Reference |
| Derivative II | 12 | 13 | 27 | 18 | - | - | [1] |
| Derivative III | 17 | 2 | 20 | 20 | - | - | [1] |
| Derivative IV | 13 | 14 | 20 | 18 | - | - | [1] |
| Derivative V | 12 | 18 | 18 | 16 | - | - | [1] |
Experimental Protocols for Biological Evaluation
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound or its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for another 24-48 hours.[4]
-
MTT Addition: After the treatment period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2] Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.
Protocol for Agar Disc Diffusion Antimicrobial Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.[6][7]
Materials:
-
Petri dishes
-
Agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
This compound or its derivatives
-
Positive control antibiotic
-
Solvent control (e.g., DMSO)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).[8]
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.[6]
-
Disc Application: Aseptically place sterile filter paper discs onto the inoculated agar surface.
-
Compound Application: Apply a known concentration of the test compound solution onto each disc. Also, prepare discs with a positive control antibiotic and a solvent control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).[7]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disc in millimeters.
Mechanism of Action
The biological activities of this compound and its derivatives are believed to be mediated through multiple mechanisms, primarily involving the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis.
Generation of Reactive Oxygen Species (ROS) and MAPK Signaling
Benzoquinones can undergo redox cycling, leading to the formation of superoxide radicals and other ROS.[9][10] This increase in intracellular ROS can activate stress-related signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which can ultimately lead to cell death.[10]
Induction of Apoptosis via the Intrinsic Pathway
The accumulation of ROS and cellular damage can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the key executioners of apoptosis.
Conclusion
This compound and its derivatives represent a promising class of compounds in medicinal chemistry. Their straightforward synthesis and potent biological activities, particularly against cancer cells and microbial pathogens, make them attractive candidates for further drug development. The mechanisms of action, involving ROS-mediated signaling and apoptosis induction, provide a solid foundation for future optimization and structure-activity relationship studies. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. protocols.io [protocols.io]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. researchhub.com [researchhub.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of antimicrobial activity [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Functionalized Quinones for Pharmaceutical Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized quinones, a critical class of compounds in pharmaceutical research and development. Quinone derivatives are integral to numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These protocols focus on established and contemporary synthetic methodologies, offering guidance on the preparation of diverse quinone scaffolds for potential therapeutic applications.
Introduction to Functionalized Quinones in Pharmaceuticals
The quinone moiety, a cyclic dione, is a privileged structure in medicinal chemistry. Its biological activity is often attributed to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress and trigger apoptosis in cancer cells. Furthermore, the quinone scaffold serves as an electrophile, susceptible to nucleophilic attack from biological macromolecules like proteins and DNA, leading to the disruption of cellular processes. The functionalization of the quinone core allows for the fine-tuning of its physicochemical properties, biological activity, and target specificity.
Key Synthetic Methodologies
The preparation of functionalized quinones can be broadly categorized into two main approaches: the functionalization of a pre-existing quinone ring and the construction of the quinone ring from acyclic or non-quinone cyclic precursors. This section details common and effective methods for introducing various substituents onto a quinone scaffold.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool for the efficient synthesis of substituted quinones, avoiding the need for pre-functionalized starting materials.
1. Silver-Catalyzed Arylation and Alkylation with Boronic Acids:
This method allows for the direct introduction of aryl and alkyl groups onto the quinone ring using readily available boronic acids. The reaction proceeds at room temperature and is scalable.
-
Reaction Scheme:
-
Quinone + R-B(OH)₂ --(AgNO₃, K₂S₂O₈)--> Functionalized Quinone
-
-
General Protocol:
-
To a flask containing the quinone (1.0 eq.), add the boronic acid (1.5 eq.) and potassium persulfate (3.0 eq.).
-
Add a solution of silver nitrate (0.2 eq.) in water.
-
Stir the reaction mixture at room temperature for 3-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Nucleophilic Substitution Reactions
The electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack, particularly by heteroatom nucleophiles.
1. Thiolation of Quinones:
The introduction of sulfur-containing moieties can significantly modulate the biological activity of quinones.
-
Reaction Scheme:
-
Quinone + R-SH --> Thio-functionalized Hydroquinone --([O])--> Thio-functionalized Quinone
-
-
General Protocol:
-
Dissolve the quinone (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol).
-
Add the thiol (1.1 eq.) to the solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
The resulting hydroquinone can be oxidized back to the quinone in situ by air or by the addition of an oxidizing agent like ceric ammonium nitrate.
-
Isolate and purify the product by crystallization or column chromatography.
-
2. Amination of Quinones:
Aminoquinones are an important class of compounds with diverse biological activities.
-
Reaction Scheme:
-
Quinone + R-NH₂ --> Amino-functionalized Quinone
-
-
General Protocol:
-
Dissolve the quinone (1.0 eq.) in a solvent such as ethanol or acetic acid.
-
Add the amine (1.0-2.0 eq.) to the solution.
-
The reaction can be performed at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
After completion, the product can be isolated by filtration if it precipitates or by extraction and subsequent purification.
-
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of various functionalized quinones using the described methodologies.
| Quinone Scaffold | Functional Group | Method | Yield (%) | Purity (%) | Reference |
| 1,4-Benzoquinone | p-Tolyl | Silver-Catalyzed Arylation | 85 | >95 | [1] |
| 1,4-Naphthoquinone | Phenyl | Silver-Catalyzed Arylation | 78 | >95 | [1] |
| 2-Methyl-1,4-benzoquinone | n-Butyl | Silver-Catalyzed Alkylation | 65 | >95 | [1] |
| 1,4-Benzoquinone | Thiophenol | Thiolation | 92 | >98 | - |
| 2,3-Dichloro-1,4-naphthoquinone | Aniline | Amination | 88 | >97 | - |
| Lapachol | - | Extraction from Tabebuia avellanedae | 1.5 (m/m) | >99 | [2] |
| β-Lapachone | - | Cyclization of Lapachol | >90 | >99 | [3] |
| Thymoquinone | - | Oxidation of Thymol | 71-93 | >98 | [4] |
Note: Yields and purity are dependent on specific reaction conditions and purification methods.
Experimental Protocols: Synthesis of Pharmaceutically Relevant Quinones
Protocol 1: Synthesis of β-Lapachone from Lapachol
β-Lapachone, a naturally derived ortho-naphthoquinone, has shown promising anticancer activity. It can be readily synthesized from lapachol.[3]
-
Materials: Lapachol, concentrated sulfuric acid, ice-cold water.
-
Procedure:
-
In a flask, dissolve lapachol (2 mmol) in concentrated sulfuric acid (5 mL) with stirring.
-
The solution will turn a deep red color.
-
Continue stirring for 30 minutes at room temperature.
-
Slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
A yellow-orange precipitate of β-lapachone will form.
-
Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the product in a desiccator. The yield is typically greater than 90%.[3]
-
-
Characterization:
-
Melting Point: 153-154 °C[3]
-
¹H NMR (CDCl₃): Consistent with the structure of β-lapachone.
-
¹³C NMR (CDCl₃): Consistent with the structure of β-lapachone.
-
Protocol 2: Synthesis of Thymoquinone Derivatives
Thymoquinone, the active constituent of Nigella sativa, has demonstrated a wide range of pharmacological activities. Its derivatives are synthesized to improve its therapeutic index.
-
Synthesis of 3-Aminothymoquinone (ATQ):
-
Dissolve thymoquinone in acetic acid.
-
Add sodium azide (NaN₃) portion-wise with stirring.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Pour the mixture into water and extract with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate and concentrate to yield ATQ.[5]
-
-
Synthesis of Benzoxazole Derivatives from ATQ:
-
To a solution of ATQ in absolute ethanol, add an equimolar amount of the desired aromatic aldehyde and a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.[5]
-
Signaling Pathways of Pharmaceutical Quinones
The therapeutic effects of quinones are often mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Doxorubicin: DNA Intercalation and Topoisomerase II Poisoning
Doxorubicin is a widely used anthracycline antibiotic for cancer chemotherapy. Its primary mechanism of action involves the inhibition of DNA replication and transcription.
Caption: Doxorubicin's mechanism of action.[6][7][8]
Doxorubicin enters the cell and intercalates into the DNA, distorting the double helix structure and inhibiting DNA replication and transcription.[6] It also forms a stable complex with topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, leading to double-strand breaks.[7] Furthermore, doxorubicin undergoes redox cycling, particularly in mitochondria, to generate ROS, which causes oxidative damage to DNA, proteins, and lipids, contributing to its cytotoxic effects and cardiotoxicity.[8] The accumulation of DNA damage triggers the DNA damage response (DDR), ultimately leading to apoptosis.[9]
Thymoquinone: Induction of Apoptosis via PI3K/AKT Pathway Inhibition
Thymoquinone exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis by modulating key signaling pathways like the PI3K/AKT pathway.
Caption: Thymoquinone's pro-apoptotic signaling.[10][11][12]
Thymoquinone inhibits the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[10][11] By inhibiting PI3K and subsequently the phosphorylation of AKT, thymoquinone downregulates the activity of downstream effectors like mTOR and the anti-apoptotic protein Bcl-2.[13] The inhibition of Bcl-2 allows the pro-apoptotic protein Bax to become active, leading to the activation of the caspase cascade and ultimately apoptosis.[12] Additionally, thymoquinone can induce the generation of ROS, which further contributes to the apoptotic process.[14]
Conclusion
The functionalization of quinones is a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The protocols and data presented herein provide a valuable resource for researchers in the field, facilitating the synthesis and exploration of new quinone-based drug candidates. A thorough understanding of the underlying synthetic methodologies and the intricate signaling pathways modulated by these compounds is paramount for the successful design of next-generation pharmaceuticals.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. US20020137952A1 - Synthesis of beta-lapachone and its intermediates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PI3K-AKT Pathway Modulation by Thymoquinone | Encyclopedia MDPI [encyclopedia.pub]
- 11. PI3K-AKT Pathway Modulation by Thymoquinone Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer [mdpi.com]
- 12. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Using 2,6-Dibromo-p-benzoquinone for bromination of aromatic compounds
Topic: A Critical Evaluation of 2,6-Dibromo-p-benzoquinone and Protocols for Effective Aromatic Bromination
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of this compound
Initial investigations into the use of this compound as a brominating agent for aromatic compounds have revealed that this is not its typical application in organic synthesis. Halogenated benzoquinones are a class of compounds primarily studied as disinfection byproducts in drinking water, with significant research focused on their environmental occurrence and toxicological profiles.[1][2][3][4][5]
The reactivity of this compound is characterized by its electrophilic nature at the carbon atoms of the quinone ring. Consequently, it readily undergoes nucleophilic addition and substitution reactions where the quinone itself is the substrate, rather than acting as a bromine donor for other aromatic systems.[6] For instance, it reacts with thiols, where the thiol attacks the quinone ring.[6] There is no substantial evidence in the scientific literature to support its use as an effective reagent for the electrophilic bromination of external aromatic compounds.
Therefore, this document will first clarify the reactivity of this compound and then provide detailed protocols for well-established and efficient methods of aromatic bromination using alternative reagents.
Reactivity of this compound
The chemical behavior of this compound is dominated by the electron-deficient nature of its conjugated system. This makes it a potent electrophile. The primary reaction pathways involving this molecule are:
-
Michael Addition: Nucleophiles can add to the electron-poor double bonds of the quinone ring.
-
Nucleophilic Substitution: The bromine atoms on the quinone ring can be displaced by strong nucleophiles.
These reactions modify the structure of the benzoquinone itself, rather than transferring a bromine atom to another aromatic molecule. A logical diagram illustrating this reactivity is shown below.
Recommended Protocol: Regioselective Bromination of Activated Aromatic Compounds using N-Bromosuccinimide (NBS)
Given that this compound is not a suitable brominating agent, we present a reliable and widely used protocol for the regioselective bromination of activated aromatic compounds using N-Bromosuccinimide (NBS). This method is particularly effective for phenols, anilines, and alkoxybenzenes, often providing high yields of the para-substituted product. Electrophilic aromatic bromination is a cornerstone of organic synthesis, providing key intermediates for cross-coupling reactions and the development of pharmaceuticals and agrochemicals.[7]
General Experimental Workflow
The general workflow for the bromination of an activated aromatic compound using NBS is depicted in the following diagram.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Emerging Disinfection Byproducts, Halobenzoquinones: Effects of Isomeric Structure and Halogen Substitution on Cytotoxicity, Formation of Reactive Oxygen Species, and Genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Occurrence and toxicity of halobenzoquinones as drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.wku.edu [digitalcommons.wku.edu]
Application Notes and Protocols for the Synthesis of 2,5-Bis(arylamino)-3,6-dibromo-1,4-benzoquinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coupling of aryl amines with tetrabromo-p-benzoquinone (bromanil) is a valuable reaction for the synthesis of highly colored 2,5-bis(arylamino)-3,6-dibromo-1,4-benzoquinone derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and potential antitumor properties, as well as their applications as dyes and pigments.[1] The reaction proceeds via a nucleophilic substitution pathway, where the amino groups of the aryl amines displace two of the bromine atoms on the benzoquinone ring. This application note provides a detailed protocol for this synthesis, along with characterization data and a discussion of the reaction mechanism.
Reaction Scheme & Mechanism
The overall reaction involves the displacement of two bromine atoms from tetrabromo-p-benzoquinone by two equivalents of an aryl amine. The reaction is typically carried out in a mixture of ethanol and glacial acetic acid, with sodium acetate acting as a base to neutralize the hydrobromic acid formed during the reaction.
The proposed mechanism is a nucleophilic aromatic substitution. The electron-withdrawing carbonyl groups of the benzoquinone ring activate the carbon-bromine bonds towards nucleophilic attack by the aryl amine. The reaction likely proceeds in two steps, with the monosubstituted product formed first, followed by a second substitution to yield the final 2,5-disubstituted product.
Caption: General workflow for the synthesis of 2,5-bis(arylamino)-3,6-dibromo-1,4-benzoquinones.
Experimental Protocol
This protocol provides a general procedure for the synthesis of 2,5-bis(arylamino)-3,6-dibromo-1,4-benzoquinones. The quantities can be scaled as needed.
Materials:
-
Tetrabromo-p-benzoquinone (Bromanil)
-
Aryl amine (e.g., aniline, p-toluidine)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (GAA)
-
Sodium Acetate (NaOAc)
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add tetrabromo-p-benzoquinone (1.0 eq).
-
Addition of Reagents: To the flask, add ethanol, glacial acetic acid, and water in a 2:2:1 ratio by volume (e.g., for 0.03 mol of bromanil, use 2 mL of EtOH, 2 mL of GAA, and 1 mL of H₂O).[1] Add a small amount of sodium acetate (approximately 0.5 eq).
-
Addition of Aryl Amine: While stirring, add the aryl amine (2.0 eq) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: After 3 hours, remove the heat source and allow the mixture to cool to room temperature overnight.[1] A precipitate should form.
-
Isolation: Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product with cold water to remove any remaining salts and acids.[1]
-
Purification: Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or dimethyl sulfoxide (DMSO), to obtain the pure 2,5-bis(arylamino)-3,6-dibromo-1,4-benzoquinone.[1][2]
Safety Precautions:
-
Tetrabromo-p-benzoquinone is a skin and eye irritant.
-
Aryl amines can be toxic and should be handled with care.
-
Glacial acetic acid is corrosive.
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
The following tables summarize the reaction yields and characterization data for the synthesis of various 2,5-bis(arylamino)-3,6-dibromo-1,4-benzoquinones.
Table 1: Reaction Yields and Melting Points
| Aryl Amine | Product | Yield (%) | Melting Point (°C) | Recrystallization Solvent | Reference |
| Aniline | 2,5-Bis(anilino)-3,6-dibromo-1,4-benzoquinone | 93 | 299-300 | Glacial Acetic Acid | [1] |
| p-Toluidine | 2,5-Bis(p-toluidino)-3,6-dibromo-1,4-benzoquinone | 65 | 225-257 | Glacial Acetic Acid | [1] |
| p-Anisidine | 2,5-Bis(p-methoxyanilino)-3,6-dibromo-1,4-benzoquinone | 56 | 279-280 | Glacial Acetic Acid | [1] |
| Sulfanilamide | 2,5-Bis(4-sulfamoylphenylamino)-3,6-dibromo-1,4-benzoquinone | 55 | 284-286 | DMSO | [1] |
Table 2: Spectroscopic Data for 2,5-Bis(anilino)-3,6-dibromo-1,4-benzoquinone
| Technique | Data | Reference |
| IR (KBr, cm⁻¹) | 3280 (N-H), 1633 (C=O), 1580 (C=C) | [1] |
| ¹H NMR (DMSO-d₆, δ ppm) | 9.40 (s, 2H, NH), 6.79-7.23 (m, 10H, Ar-H) | [1] |
| MS (m/z) | 548, 546 (M⁺) | [1] |
| UV-Vis (GAA, λₘₐₓ nm) | 220, 250, 310.2 | [1] |
Table 3: Spectroscopic Data for 2,5-Bis(p-toluidino)-3,6-dibromo-1,4-benzoquinone
| Technique | Data | Reference |
| IR (KBr, cm⁻¹) | 3230 (N-H), 1625 (C=O), 1599 (C=C) | [1] |
| ¹H NMR (DMSO-d₆, δ ppm) | 9.65 (s, 2H, NH), 6.91-6.96 (m, 8H, Ar-H), 2.53 (s, 6H, CH₃) | [1] |
| MS (m/z) | 576, 574 (M⁺) | Not explicitly found, but inferred from similar compounds. |
| UV-Vis (THF, λₘₐₓ nm) | 278, 298 | [1] |
Logical Relationships in Experimental Design
The choice of aryl amine directly influences the properties of the final product. Electron-donating or electron-withdrawing substituents on the aromatic ring of the amine can affect the reaction rate and the electronic and spectroscopic properties of the resulting benzoquinone derivative. The purification strategy is also critical, with recrystallization being a common and effective method for obtaining high-purity materials.
Caption: Relationship between experimental variables and outcomes.
Conclusion
The coupling of aryl amines with tetrabromo-p-benzoquinone is a robust and versatile method for synthesizing a variety of 2,5-bis(arylamino)-3,6-dibromo-1,4-benzoquinone derivatives. The protocol described herein is straightforward and generally provides good yields of the desired products. The resulting compounds have potential applications in various fields, and this application note serves as a comprehensive guide for their synthesis and characterization.
References
Application of 2,6-Dibromo-p-benzoquinone in the Synthesis of Dyes and Pigments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-p-benzoquinone is a reactive organic intermediate with significant potential in the synthesis of novel dyes and pigments. The electron-withdrawing nature of the bromine atoms and the carbonyl groups activates the quinone ring for nucleophilic substitution reactions, making it a valuable precursor for the creation of a diverse range of chromophores. The substitution of the bromine atoms with various amino or other auxochromic groups allows for the fine-tuning of the color, and other physicochemical properties of the resulting molecules. While direct, detailed protocols for the synthesis of dyes starting specifically from this compound are not extensively reported in readily available literature, the following application notes and protocols are based on the well-established reactivity of closely related brominated benzoquinones. This document provides a comprehensive guide to the synthesis of aminobenzoquinone-based dyes, adapted from verified experimental procedures for structurally similar compounds.
Principle of Synthesis
The core of the synthetic strategy involves the nucleophilic substitution of the bromine atoms on the this compound ring with primary or secondary amines. This reaction proceeds via an addition-elimination mechanism, where the amine attacks the electron-deficient carbon atom bearing a bromine atom, followed by the elimination of hydrogen bromide to restore the aromaticity of the quinone system. The resulting amino-substituted benzoquinones exhibit intense colors due to the charge-transfer interactions between the electron-donating amino groups and the electron-accepting quinone ring.
Experimental Protocols
The following protocol is adapted from the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones from 2,3,5,6-tetrabromo-1,4-benzoquinone and serves as a representative procedure for the synthesis of amino-substituted dyes from this compound.[1][2]
General Procedure for the Synthesis of 2,6-Bis(arylamino)-p-benzoquinone Dyes
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in a suitable solvent system such as a mixture of ethanol (10 mL), glacial acetic acid (10 mL), and water (5 mL).
-
Addition of Amine: To the stirred solution, add the desired aromatic amine (2.2 mmol) and a small amount of sodium acetate (0.5 g) to act as a base.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated solid product is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from an appropriate solvent, such as glacial acetic acid or a mixture of DMF-ethanol, to obtain the pure 2,6-bis(arylamino)-p-benzoquinone dye.
-
Characterization: The structure and purity of the synthesized dyes can be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The UV-Visible absorption spectrum should be recorded to determine the maximum absorption wavelength (λmax), which indicates the color of the dye.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of a series of 2,5-diarylamino-3,6-dibromo-1,4-benzoquinone dyes, which are structurally related to the target compounds.[1][2] This data can be used as a reference for the expected yields, melting points, and spectral properties of dyes synthesized from this compound.
Table 1: Synthesis and Physical Properties of Representative Aminobenzoquinone Dyes
| Compound | Aromatic Amine | Yield (%) | Melting Point (°C) | Recrystallization Solvent |
| 1 | Aniline | 94 | 275-278 | Glacial Acetic Acid |
| 2 | p-Toluidine | 85 | 189-190 | Glacial Acetic Acid |
| 3 | p-Anisidine | 96 | 246-248 | Glacial Acetic Acid |
| 4 | p-Chloroaniline | 65 | 225-257 | Glacial Acetic Acid |
| 5 | 4-Aminobenzoic acid | 56 | 279-280 | Glacial Acetic Acid |
Table 2: Spectroscopic Data for Representative Aminobenzoquinone Dyes
| Compound | FT-IR (cm⁻¹) (C=O, N-H) | ¹H-NMR (δ, ppm) | Mass Spectrum (m/z) | UV-Vis (λmax, nm) |
| 1 | 1670, 3250 | 6.79-7.23 (m), 9.31 (s), 9.40 (s), 9.81 (s) | 536, 538 | 220, 230, 260 |
| 2 | 1633, 3280 | 6.79-7.23 (m), 9.31 (s), 9.40 (s), 9.81 (s) | 546, 548 | 220, 250 |
| 3 | 1622, 3220 | 7.27 (d), 7.74 (d), 9.50 (s), 9.79 (s) | 480, 482 | 220, 240, 260 |
| 4 | 1625, 3230 | - | - | 278, 298 |
| 5 | 1620, 3200 | - | - | - |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2,6-bis(arylamino)-p-benzoquinone dyes.
Caption: Logical relationship of the synthesis of aminobenzoquinone dyes.
Conclusion
This compound is a versatile starting material for the synthesis of a variety of dyes and pigments. The protocols and data presented, though adapted from closely related compounds, provide a solid foundation for researchers to develop novel chromophores based on the 2,6-diamino-p-benzoquinone scaffold. The straightforward nature of the synthesis and the tunability of the resulting products' properties make this an attractive area for further exploration in the fields of materials science, dye chemistry, and potentially in the development of functional organic materials. Further research into the direct functionalization of this compound is encouraged to expand the library of known dyes and pigments derived from this precursor.
References
Application Notes and Protocols: Cytotoxic Activity of 2,6-Dibromo-p-benzoquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinone-based compounds are a significant class of pharmacophores, with many clinically used anticancer agents, such as doxorubicin and mitomycin C, featuring a quinone core.[1][2] The cytotoxic effects of these molecules are often attributed to their ability to undergo redox cycling and to alkylate essential macromolecules.[3] 2,6-Dibromo-p-benzoquinone and its derivatives are a subset of this class that have demonstrated promising cytotoxic activity against various cancer cell lines. These synthetic compounds leverage the inherent reactivity of the benzoquinone ring, enhanced by the presence of bromine substituents, to induce cellular damage and trigger programmed cell death in malignant cells. This document provides an overview of their mechanism of action, a summary of their cytotoxic efficacy, and detailed protocols for evaluating their anticancer potential.
Mechanism of Action: Redox Cycling and Oxidative Stress
The primary mechanism underlying the cytotoxicity of this compound derivatives is the generation of reactive oxygen species (ROS) through a process known as redox cycling.[1][2] This process creates a state of severe oxidative stress within the cancer cell, overwhelming its antioxidant defenses and leading to widespread damage to critical biomolecules, ultimately culminating in apoptosis.[4]
-
Redox Cycling: The quinone (Q) is reduced by cellular flavoenzymes, such as NADPH-cytochrome P450 reductase, in a one-electron reduction to form a highly reactive semiquinone free radical (Q•⁻).[1][2]
-
ROS Generation: This semiquinone radical readily transfers its electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide anion (O₂•⁻).[1][5] This cycle can repeat, leading to a continuous and rapid accumulation of superoxide anions.
-
Oxidative Damage: Superoxide can be converted to other potent ROS, such as hydrogen peroxide (H₂O₂) and the highly damaging hydroxyl radical (•OH).[4][5] These ROS indiscriminately attack cellular components, causing lipid peroxidation, protein denaturation, and DNA strand breaks, which trigger apoptotic signaling pathways.[2][4]
Caption: Redox cycling of benzoquinones leading to ROS generation.
The overwhelming oxidative stress induced by these compounds activates intrinsic apoptotic pathways. ROS can cause mitochondrial membrane permeabilization, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases (initiator caspase-9 and effector caspase-3/7), which execute the final stages of apoptosis by cleaving key cellular substrates.[6]
Caption: ROS-mediated intrinsic apoptosis pathway.
Data Presentation: Cytotoxic Activity
The cytotoxic potential of this compound derivatives has been evaluated against various human cancer cell lines. The data below summarizes the 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values, demonstrating potent activity, often in the low micromolar range.
| Compound Class | Derivative Example | Cancer Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |
| Amino oligo(ethylene glycol) Conjugates | Generation 0-2 Dendrons | MCF-7 (Breast) | Cytotoxicity Assay | As low as 0.8 | [3][7][8] |
| Brominated Plastoquinone (PQ) Analogs | BrPQ5 | Breast Cancer | [9] | ||
| MCF7 | 5-Dose Assay | 2.21 | [9] | ||
| MDA-MB-468 | 5-Dose Assay | 3.21 | [9] | ||
| Leukemia | [9] | ||||
| CCRF-CEM | 5-Dose Assay | 1.55 | [9] | ||
| NSCLC | [9] | ||||
| NCI-H522 | 5-Dose Assay | 1.95 | [9] | ||
| Colon Cancer | [9] | ||||
| HCT-116 | 5-Dose Assay | 2.00 | [9] | ||
| Melanoma | [9] | ||||
| LOX IMVI | 5-Dose Assay | 1.93 | [9] |
Notably, some derivatives have shown considerable selectivity, with weak cytotoxicity observed against normal human skin fibroblast cells, indicating a potential therapeutic window.[3][8]
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to determine the viability of cancer cells after treatment with this compound derivatives.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (typically 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Detection of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure the intracellular generation of ROS following treatment with the test compounds.
Caption: Workflow for intracellular ROS detection using DCFH-DA.
Materials:
-
Cancer cells
-
6-well or 96-well black-walled plates
-
This compound derivative
-
DCFH-DA stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the test compound at the desired concentration for a specified time (e.g., 1, 3, or 6 hours). Include a positive control (e.g., H₂O₂) and an untreated control.
-
Probe Loading: After treatment, wash the cells once with warm HBSS. Add medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Washing: Remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular probe.
-
Fluorescence Measurement: Add 100 µL of HBSS to each well. Immediately measure the fluorescence intensity using a microplate reader (Excitation: 488 nm, Emission: 525 nm). Alternatively, cells can be harvested and analyzed by flow cytometry.
-
Analysis: Normalize the fluorescence intensity of treated samples to the untreated control to determine the fold-increase in ROS production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and cytotoxic activity of water-soluble quinones with dibromo-p-benzoquinone cores and amino oligo(ethylene glycol) side chains against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for the generation of reactive oxygen species from hydroquinone and benzoquinone: Roles in arsenite oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and cytotoxic activity of water-soluble quinones with dibromo- p-benzoquinone cores and amino oligo(ethylene glycol) side chains against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Phenols Using Quinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of phenolic compounds through derivatization or reaction to form quinone or quinone-related species. The protocols described herein are established analytical techniques, including spectrophotometric, electrochemical, and chromatographic methods, suitable for a range of research and development applications.
Spectrophotometric Determination of Phenols
Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the determination of total phenolic content. These methods are typically based on a color-forming reaction between phenols and a specific reagent, where the resulting product, often a quinone or a derivative, can be quantified by measuring its absorbance at a specific wavelength.
4-Aminoantipyrine (4-AAP) Method
This is a standard and widely used method for the determination of phenols in water and wastewater. The principle involves the reaction of phenols with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent, potassium ferricyanide, at an alkaline pH to form a colored antipyrine dye.
Signaling Pathway: Oxidative Coupling of Phenol with 4-AAP
Caption: Oxidative coupling of phenol with 4-AAP to form a colored dye.
Experimental Protocol: 4-AAP Method (Direct Photometric) [1][2]
1. Reagent Preparation:
-
Phenol Stock Solution (100 mg/L): Dissolve 100 mg of pure phenol in 1 L of freshly boiled and cooled distilled water.
-
Phenol Working Standard Solution (10 mg/L): Dilute 100 mL of the phenol stock solution to 1 L with distilled water.
-
Ammonium Chloride Buffer (pH 10): Dissolve 16.9 g of ammonium chloride in 143 mL of concentrated ammonium hydroxide and dilute to 250 mL with distilled water.
-
4-Aminoantipyrine Solution (2% w/v): Dissolve 2 g of 4-aminoantipyrine in 100 mL of distilled water.
-
Potassium Ferricyanide Solution (8% w/v): Dissolve 8 g of potassium ferricyanide in 100 mL of distilled water.
2. Sample Preparation and Analysis:
-
To 100 mL of the sample (or an aliquot diluted to 100 mL), add 2.0 mL of the ammonium chloride buffer and mix. The pH should be adjusted to 10 ± 0.2.[1]
-
Add 2.0 mL of the 4-aminoantipyrine solution and mix thoroughly.[1]
-
Add 2.0 mL of the potassium ferricyanide solution and mix again.[1]
-
Allow the color to develop for at least 15 minutes.[1]
-
Measure the absorbance of the solution at 510 nm using a spectrophotometer against a reagent blank.[1] For extracted samples in chloroform, the absorbance is measured at 460 nm.[3]
3. Calibration Curve:
-
Prepare a series of phenol standards by diluting the working standard solution.
-
Treat the standards in the same manner as the samples.
-
Plot the absorbance versus the concentration of phenol to construct a calibration curve.
Quantitative Data Summary: Spectrophotometric Methods
| Method | Reagent | Wavelength (nm) | Detection Limit | Linear Range | Reference |
| 4-AAP (Direct) | 4-Aminoantipyrine | 510 | > 50 µg/L | Not Specified | [1] |
| 4-AAP (Extraction) | 4-Aminoantipyrine | 460 | 5 µg/L | Not Specified | [1] |
| Tyrosinase/MBTH | Tyrosinase, 3-methyl-2-benzothiazolinone hydrazone | Not Specified | 0.071 mM (Catechin) | 0.08-1.03 mM (Catechin) | [4] |
Tyrosinase-Based Biosensor
This method utilizes the enzyme tyrosinase to catalyze the oxidation of phenols to o-quinones. The resulting quinones can then react with a chromogenic agent, such as 3-methyl-2-benzothiazolinone hydrazone (MBTH), to produce a colored product that can be quantified.
Experimental Workflow: Tyrosinase-Based Paper Biosensor
Caption: Workflow for a tyrosinase-based paper biosensor for phenol detection.
Electrochemical Detection of Phenols
Electrochemical methods provide high sensitivity and selectivity for the detection of phenols. These techniques are based on the electrochemical oxidation of phenols to quinones at the surface of a modified electrode. The resulting current is proportional to the phenol concentration.
Principle of Electrochemical Detection
Caption: Electrochemical oxidation of phenol to quinone at a modified electrode.
Experimental Protocol: Electrochemical Detection using a Modified Glassy Carbon Electrode (GCE) [5]
1. Electrode Preparation:
-
Polish a glassy carbon electrode (GCE) with alumina powder, followed by ultrasonication in water to clean the surface.[5]
-
Prepare a suspension of a modifying material (e.g., nanocarbon) in water.[5]
-
Drop-coat a specific volume of the suspension onto the GCE surface and allow it to dry.[5]
-
For detection of monophenols, an additional layer of tyrosinase solution (e.g., 10 µL of 1 mg/mL) can be applied and dried.[5]
2. Electrochemical Measurement:
-
Use a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
The supporting electrolyte is typically a phosphate buffer solution (PBS) at a specific pH (e.g., pH 6.0).
-
Perform electrochemical measurements using techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV).
-
For CV, scan the potential over a range where the oxidation of the phenolic compound is expected.
-
For DPV, apply a series of potential pulses to obtain a peak-shaped response, where the peak current is proportional to the analyte concentration.
Quantitative Data Summary: Electrochemical Methods
| Electrode Modification | Analyte | Technique | Detection Limit | Linear Range | Reference |
| Nanocarbon-GCE | Phenolic Compounds | DPV | < 100 nM | Not Specified | [5] |
| ERGO/MWCNTPE | Catechol | DPV | 0.083 µM | 0.4–400 µM | [6] |
| ERGO/MWCNTPE | Hydroquinone | DPV | 0.028 µM | 0.4–400 µM | [6] |
Chromatographic Methods for Phenol Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offer excellent separation and quantification capabilities for individual phenolic compounds in complex mixtures. Derivatization is often employed to enhance the volatility (for GC) or detectability (for HPLC) of phenols.
HPLC with Pre-Column Derivatization
In this method, phenols are reacted with a derivatizing agent to form a derivative that is more easily detectable, for example, by a UV or fluorescence detector.
Experimental Protocol: HPLC-UV with 4-Nitrobenzoyl Chloride (4-NB-Cl) Derivatization [7][8]
1. Reagent Preparation:
-
Standard Solutions: Prepare stock solutions of phenol and other phenolic compounds in an appropriate solvent (e.g., water, acetone, methanol) at a concentration of 1 g/L. Prepare working standards by dilution.[7][8]
-
Borate Buffer (0.1 M, pH 8.5): Prepare a 0.1 M borate buffer and adjust the pH to 8.5 with NaOH.[7][8]
-
4-Nitrobenzoyl Chloride (4-NB-Cl) Solution (2 mg/mL): Prepare a fresh solution of 4-NB-Cl in a suitable solvent.
2. Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 100 µL of borate buffer (pH 8.5) and 100 µL of the 4-NB-Cl solution.[7][8]
-
Heat the mixture at 50°C for 1 minute.[8]
3. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 or a specialized column like a Cholester column (150 x 3.0 mm i.d., 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.[7]
-
Flow Rate: 0.43 mL/min.[7]
-
Inject the derivatized sample into the HPLC system.
Quantitative Data Summary: HPLC Methods
| Derivatizing Agent | Column | Detection | Detection Limit | Linear Range | Reference |
| 4-Nitrobenzoyl Chloride | Cholester | UV (280 nm) | 0.006 - 0.05 mg/L | 0.02 - 0.9 mg/L | [7][8] |
| Not Applicable | Not Specified | DAD | 4.38 - 89.7 ng/L (Surface Water) | Not Specified | [9] |
GC-MS with Derivatization
For GC-MS analysis, phenols are derivatized to increase their volatility and thermal stability. Silylation is a common derivatization technique.
Experimental Workflow: GC-MS with Silylation
Caption: General workflow for GC-MS analysis of phenols after derivatization.
Experimental Protocol: GC-MS with Hexamethyldisilazane (HMDS) Derivatization [10]
1. Sample Preparation and Extraction:
-
For biological samples like urine, perform acidic hydrolysis to release conjugated phenols.
-
Extract the phenols using a suitable technique like solid-phase microextraction (SPME) with a polar polyacrylate coated fiber.[10]
2. On-Fiber Derivatization:
-
Expose the SPME fiber with the extracted phenols to the vapor of a silylating agent like hexamethyldisilazane (HMDS) for a specific time (e.g., 20 minutes).[10]
3. GC-MS Analysis:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for separating the derivatized phenols.
-
Carrier Gas: Helium.
-
Injection: Thermal desorption of the derivatized compounds from the SPME fiber into the GC inlet.
-
MS Detector: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[10]
Quantitative Data Summary: GC-MS Methods
| Derivatizing Agent | Sample Matrix | Detection Limit | Reference |
| Hexamethyldisilazane | Urine | 0.3 µg/mL (Phenol), 0.15 µg/mL (Hydroquinone), 0.02 µg/mL (Catechol) | [10] |
| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Atmospheric Samples | Not Specified | [11] |
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. images.hach.com [images.hach.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Electrochemical Detection of Catechol and Hydroquinone Based on a Carbon Nanotube Paste Electrode Modified with Electro-Reduced Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 8. scirp.org [scirp.org]
- 9. Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Materials in Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of materials essential for a wide range of electrochemical studies. These guidelines are designed to ensure reproducibility and accuracy in experimental results, covering electrode modification, electrolyte preparation, and electrochemical cell assembly.
Electrode Modification Techniques
Electrode surface modification is a critical step in developing electrochemical sensors and studying reaction mechanisms. The choice of modification technique significantly impacts the electrode's sensitivity, selectivity, and stability.[1][2][3] This section details common modification protocols.
Physisorption
Physisorption is a simple and rapid method for modifying electrode surfaces, relying on non-covalent interactions such as van der Waals forces, hydrogen bonding, and electrostatic interactions.
Protocol for Modification of a Glassy Carbon Electrode (GCE) with Graphene Oxide (GO):
-
Pre-treatment of GCE:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Sonciate the polished GCE in ethanol and deionized (DI) water for 5 minutes each to remove residual alumina particles.
-
Dry the electrode under a stream of nitrogen gas.
-
-
Modification with GO:
-
Prepare a 1 mg/mL dispersion of GO in DI water by sonicating for 1 hour.
-
Drop-cast 5 µL of the GO dispersion onto the pre-cleaned GCE surface.
-
Allow the solvent to evaporate at room temperature or in a desiccator.
-
The GO-modified GCE is now ready for use.
-
Covalent Modification
Covalent modification involves the formation of strong chemical bonds between the modifier and the electrode surface, leading to a more stable and robust modified electrode.[1] A common method is the electrochemical reduction of diazonium salts.
Protocol for Covalent Functionalization of a Carbon Electrode with 4-Nitrophenyl Groups:
-
Electrode Pre-treatment: Clean the carbon electrode as described in the physisorption protocol.
-
Preparation of Diazonium Salt Solution: Prepare a 5 mM solution of 4-nitrobenzenediazonium tetrafluoroborate in acetonitrile containing 0.1 M tetrabutylammonium tetrafluoroborate as the supporting electrolyte.
-
Electrochemical Grafting:
-
Immerse the pre-treated carbon electrode in the diazonium salt solution.
-
Perform cyclic voltammetry (CV) for 5-10 cycles in a potential window from +0.4 V to -0.8 V vs. Ag/AgCl at a scan rate of 100 mV/s.
-
Alternatively, apply a constant potential of -0.6 V for 60 seconds.
-
-
Reduction of Nitro Groups (Optional): The grafted nitrophenyl groups can be electrochemically reduced to aminophenyl groups by cycling the potential between 0 V and -1.2 V in an acidic medium (e.g., 0.5 M HCl).
-
Rinsing: Rinse the modified electrode thoroughly with acetonitrile and then DI water to remove any non-covalently bound species.
-
Dry the electrode under a nitrogen stream.
Nanomaterial-Based Modification
Nanomaterials, such as metal nanoparticles and carbon nanotubes, are widely used to enhance the electrochemical performance of sensors due to their high surface area, excellent conductivity, and catalytic properties.[4][5][6][7][8]
Protocol for Modifying a Screen-Printed Electrode (SPE) with Gold Nanoparticles (AuNPs):
-
Synthesis of AuNPs (Citrate Reduction Method):
-
Heat 100 mL of 0.01% HAuCl₄ solution to boiling in a clean flask.
-
Rapidly add 2 mL of 1% sodium citrate solution while stirring vigorously.
-
Continue heating and stirring until the solution color changes to a stable ruby red, indicating the formation of AuNPs.
-
Allow the solution to cool to room temperature.
-
-
SPE Cleaning: Clean the SPE surface by rinsing with ethanol and DI water.
-
Modification:
-
Drop-cast 10 µL of the AuNP solution onto the working area of the SPE.
-
Allow it to dry completely at room temperature.
-
The AuNP-modified SPE is ready for further functionalization or direct use.
-
Experimental Workflow for Electrode Modification
Caption: General workflow for electrode modification.
Electrolyte Preparation
The purity and composition of the electrolyte are crucial for obtaining accurate and reproducible electrochemical data.[9][10][11] Impurities can significantly affect the electrochemical behavior of the system under study.
Preparation of Standard Aqueous Electrolytes
Protocol for Preparing 0.1 M Potassium Chloride (KCl) Supporting Electrolyte:
-
Materials: High-purity KCl (e.g., trace metal grade), ultrapure DI water (resistivity > 18 MΩ·cm).
-
Procedure:
-
Weigh the required amount of KCl using an analytical balance. For 1 L of 0.1 M solution, 7.455 g of KCl is needed.
-
Transfer the KCl to a clean 1 L volumetric flask.
-
Add approximately 800 mL of DI water and dissolve the salt completely by gentle swirling.
-
Once dissolved, add DI water to the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Store the electrolyte in a clean, tightly sealed bottle.
-
Preparation and Purification of Non-Aqueous Electrolytes
Non-aqueous electrolytes are essential for studies of lithium-ion batteries and other energy storage devices. They are highly sensitive to water and oxygen contamination.
Protocol for Preparing 1 M LiPF₆ in 1:1 (v/v) Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC):
-
Environment: All steps must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Materials: Anhydrous LiPF₆, battery-grade EC and DMC.
-
Procedure:
-
In the glovebox, transfer the required volume of EC and DMC into a clean, dry beaker.
-
Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring with a magnetic stirrer. The dissolution is exothermic.
-
Continue stirring until the salt is completely dissolved.
-
The electrolyte is ready for use. Store it in a tightly sealed container inside the glovebox.
-
Signaling Pathway for Electrolyte Purity
Caption: Sources of electrolyte contamination and mitigation.
Electrochemical Cell Assembly
Proper assembly of the electrochemical cell is fundamental for reliable measurements. The configuration depends on the specific experiment.
Three-Electrode Cell Assembly
The three-electrode setup is the standard for most electrochemical studies, allowing for accurate control of the working electrode potential.
Protocol for Assembling a Standard Three-Electrode Cell:
-
Components:
-
Working Electrode (WE): The electrode under investigation (e.g., the modified GCE).
-
Reference Electrode (RE): Provides a stable potential reference (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE). Ensure the filling solution is appropriate and free of air bubbles.
-
Counter Electrode (CE) / Auxiliary Electrode: Completes the electrical circuit, typically a platinum wire or graphite rod with a surface area larger than the WE.
-
-
Assembly:
-
Place the electrolyte solution in a clean electrochemical cell vial.
-
Insert the WE, RE, and CE into the cell through the designated ports in the cell cap.
-
Position the tip of the RE as close as possible to the WE surface to minimize iR drop.
-
Ensure the CE is not in close proximity to the WE to avoid interference.
-
If necessary, de-aerate the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement.
-
Coin Cell Assembly for Battery Testing
Coin cells are widely used for testing battery materials due to their standardized format.
Protocol for Assembling a CR2032 Coin Cell:
-
Environment: Assemble in an argon-filled glovebox.
-
Components: Cathode, anode (e.g., lithium metal), separator, electrolyte, stainless steel spacers, a spring, and the coin cell casing (positive and negative caps).
-
Procedure:
-
Place the cathode disc in the center of the positive cap.
-
Add a few drops of electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add more electrolyte to wet the separator.
-
Place the lithium metal anode on the separator.
-
Add a spacer on top of the anode.
-
Place the spring on the spacer.
-
Carefully place the negative cap on top of the assembly.
-
Transfer the assembled cell to a crimping machine and crimp it to seal.
-
Let the cell rest for several hours before testing to ensure complete wetting of the components.
-
Logical Relationship of a Three-Electrode Cell
Caption: Connections in a three-electrode setup.
Data Presentation
Quantitative data from the characterization of prepared materials should be summarized for clear comparison.
Table 1: Comparison of Bare and Modified Electrode Performance
| Electrode Type | Modifier | Electron Transfer Rate Constant (k⁰, cm/s) | Peak Separation (ΔEp, mV) | Limit of Detection (LOD, µM) |
| Bare GCE | None | 1.2 x 10⁻⁴ | 150 | 10.5 |
| GO/GCE | Graphene Oxide | 5.8 x 10⁻³ | 85 | 2.1 |
| AuNP/SPE | Gold Nanoparticles | 9.2 x 10⁻³ | 70 | 0.8 |
Table 2: Properties of Common Aqueous Supporting Electrolytes
| Electrolyte | Concentration (M) | pH (approx.) | Ionic Conductivity (S/m) at 25°C | Potential Window (V) vs. SHE on Pt |
| KCl | 0.1 | 7.0 | 1.29 | -1.0 to +1.2 |
| H₂SO₄ | 0.5 | 0.3 | 8.3 | -0.3 to +1.5 |
| NaOH | 0.1 | 13.0 | 2.18 | -1.2 to +0.8 |
Note: The data presented in the tables are representative examples and may vary depending on the specific experimental conditions.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. modified-electrodes-for-sensing - Ask this paper | Bohrium [bohrium.com]
- 4. hsetdata.com [hsetdata.com]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Grand Challenges in Nanomaterial-Based Electrochemical Sensors [frontiersin.org]
- 8. rroij.com [rroij.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: 2,6-Dibromo-p-benzoquinone as a Versatile Intermediate for Novel Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial activity, and proposed mechanisms of action of antimicrobial compounds derived from bromo-p-benzoquinones. The protocols and data presented herein are intended to serve as a guide for the development of new therapeutic agents utilizing 2,6-dibromo-p-benzoquinone and related scaffolds.
Introduction
The rise of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Quinones and their derivatives have emerged as a promising class of compounds due to their diverse biological activities.[1][2] Specifically, bromo-substituted benzoquinones serve as valuable intermediates for the synthesis of potent antimicrobial compounds. The electrophilic nature of the quinone ring allows for the introduction of various functional groups, enabling the modulation of their biological activity. This document details the synthesis of amino-substituted bromo-benzoquinones and evaluates their antimicrobial efficacy.
Synthesis of Antimicrobial Derivatives
A common and effective strategy for generating antimicrobial compounds from bromo-benzoquinones is the nucleophilic substitution of the bromine atoms with amino groups. This can be achieved through a Michael addition reaction.[1] While the provided protocols may use precursors like 2-bromo-6-methoxy-1,4-benzoquinone or 2,3,5,6-tetrabromo-1,4-benzoquinone, the fundamental principles are readily adaptable for this compound.
General Synthetic Workflow
The overall process for synthesizing and evaluating these antimicrobial compounds follows a logical progression from chemical synthesis to biological testing.
Experimental Protocol: Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones
This protocol is adapted from the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones from 2,3,5,6-tetrabromo-1,4-benzoquinone and can be modified for this compound.[3]
Materials:
-
2,3,5,6-tetrabromo-1,4-benzoquinone (or this compound)
-
Appropriate amino compound (e.g., substituted anilines)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (GAA)
-
Sodium Acetate
-
Deionized Water
Procedure:
-
In a round-bottom flask, prepare a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a solvent mixture of 2 mL of ethanol, 2 mL of glacial acetic acid, and 1 mL of water.[3]
-
Add a small amount of sodium acetate to the solution.[3]
-
To this mixture, add the desired amino compound (0.02 mole).[3]
-
Allow the reaction to proceed with continuous stirring for a period of 3 hours, then leave it overnight at room temperature.[4]
-
The resulting precipitate is collected by filtration.
-
Wash the collected solid with cold water to remove any unreacted starting materials and soluble byproducts.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethyl sulfoxide (DMSO).
-
The purity and structure of the final compound should be confirmed using analytical techniques such as Thin Layer Chromatography (TLC), Melting Point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[5]
Antimicrobial Activity
The synthesized bromo-p-benzoquinone derivatives have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.[1]
| Compound | Target Organism | MIC (µg/mL) |
| 2-bromo-6-methoxy-1,4-benzoquinone | Pseudomonas aeruginosa | 16 |
| Staphylococcus aureus (MRSA) | 64 | |
| Phenylamino-substituted derivative 19g | Staphylococcus aureus (MRSA) | 64-128 |
| Phenylamino-substituted derivative 19f | Pseudomonas aeruginosa | 16-128 |
Table 1: Minimum Inhibitory Concentrations (MICs) of selected bromo-benzoquinone derivatives against pathogenic bacteria. Data sourced from a study on phenylamino-substituted 1,4-benzoquinones.[1]
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method is used to determine the MIC values.
Materials:
-
Synthesized antimicrobial compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of final concentrations.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.
-
Add the bacterial suspension to each well containing the diluted compound.
-
Include positive controls (wells with bacteria and no compound) and negative controls (wells with medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
Proposed Mechanism of Action
The antimicrobial activity of bromo-p-benzoquinone derivatives is believed to be multifactorial, primarily revolving around the induction of oxidative stress.
The primary proposed mechanism involves redox cycling of the quinone moiety within the bacterial cell.[1] This process generates reactive oxygen species (ROS), such as hydrogen peroxide, which leads to a state of oxidative stress.[1] The resulting ROS can cause widespread damage to critical cellular components, including DNA, proteins, and lipids, ultimately leading to the inhibition of bacterial growth.[1] Additionally, these compounds may directly interfere with essential cellular processes by inhibiting enzymes like DNA topoisomerases or disrupting the electron transport chain.[1]
Conclusion
This compound and its analogues are valuable scaffolds for the development of novel antimicrobial agents. The synthetic accessibility and the potential for chemical modification allow for the fine-tuning of their biological activity. The data and protocols presented here provide a solid foundation for further research in this area, with the ultimate goal of developing new therapies to combat the growing threat of antimicrobial resistance.
References
- 1. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dibromo-p-benzoquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2,6-Dibromo-p-benzoquinone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely recognized and effective method involves a two-step process. The first step is the selective bromination of phenol to produce 2,6-dibromophenol. This intermediate is then oxidized in the second step to yield the final product, this compound.
Q2: What are the critical parameters to control during the bromination of phenol to ensure good selectivity for the 2,6-isomer?
A2: Temperature control is crucial to prevent over-bromination and the formation of isomeric byproducts. The slow addition of the brominating agent is also key to maintaining control over the reaction. The choice of brominating agent and solvent system can also significantly influence the regioselectivity of the reaction.
Q3: Which oxidizing agent is recommended for the conversion of 2,6-dibromophenol to this compound?
A3: Fremy's salt (potassium nitrosodisulfonate) is a highly effective and selective oxidizing agent for the conversion of phenols to p-benzoquinones. It is known for its reliability in oxidizing phenols that may be sensitive to other, harsher oxidizing agents.
Q4: What are the potential side products in the synthesis of this compound?
A4: In the bromination step, potential side products include 2,4-dibromophenol, 2,4,6-tribromophenol, and other polybrominated phenols. During the oxidation step, incomplete oxidation can leave unreacted 2,6-dibromophenol. Additionally, over-oxidation or side reactions can lead to the formation of polymeric materials or other degradation products.
Q5: How can I purify the final this compound product?
A5: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel may also be employed for higher purity if necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2,6-dibromophenol in the first step | - Over-bromination leading to tri- and tetra-brominated phenols.- Incomplete reaction.- Formation of the 2,4-dibromophenol isomer. | - Maintain a low reaction temperature (0-5 °C) during the addition of the brominating agent.- Add the brominating agent dropwise over an extended period.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Use a selective brominating agent like N-bromosuccinimide. |
| Low yield of this compound in the oxidation step | - Incomplete oxidation of the 2,6-dibromophenol.- Decomposition of the product.- Ineffective oxidizing agent. | - Ensure a sufficient excess of Fremy's salt is used (typically 2.5 equivalents).- Maintain the recommended reaction temperature and pH.- Ensure the Fremy's salt solution is freshly prepared and has its characteristic purple color.- Extract the product promptly after the reaction is complete to minimize degradation. |
| Presence of multiple spots on TLC after bromination | - Formation of isomeric and polybrominated byproducts. | - Improve temperature control during the reaction.- Slow down the rate of addition of the brominating agent.- Purify the crude 2,6-dibromophenol by column chromatography before proceeding to the oxidation step. |
| Product is a dark, tarry substance | - Over-oxidation or polymerization. | - Use a milder oxidizing agent like Fremy's salt.- Avoid excessive reaction times and temperatures during oxidation.- Ensure efficient stirring to prevent localized overheating. |
| Difficulty in isolating the product | - Product is too soluble in the workup solvent.- Emulsion formation during extraction. | - Use a less polar solvent for extraction, such as dichloromethane or diethyl ether.- Brine washes can help to break emulsions.- If the product is water-soluble, consider back-extraction into an organic solvent after adjusting the pH. |
Experimental Protocols
Step 1: Synthesis of 2,6-Dibromophenol
This protocol is adapted from a procedure using N-bromosuccinimide for the selective dibromination of phenol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Phenol | 94.11 | 9.4 g | 0.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 35.6 g | 0.2 |
| Dichloromethane (DCM) | 84.93 | 250 mL | - |
| 1 M Hydrochloric Acid | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | 50 mL | - |
| Saturated Sodium Chloride Solution (Brine) | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | q.s. | - |
Procedure:
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In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol (9.4 g, 0.1 mol) in 100 mL of dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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In a separate beaker, dissolve N-bromosuccinimide (35.6 g, 0.2 mol) in 150 mL of dichloromethane.
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Add the NBS solution dropwise to the stirred phenol solution over a period of 2-3 hours, maintaining the temperature at 0-5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
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Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
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Once the reaction is complete, wash the reaction mixture with 50 mL of 1 M HCl, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-dibromophenol.
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The crude product can be purified by recrystallization from hexanes or by column chromatography on silica gel if necessary.
Step 2: Oxidation of 2,6-Dibromophenol to this compound
This protocol is adapted from a general procedure for the oxidation of phenols to p-benzoquinones using Fremy's salt.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,6-Dibromophenol | 251.90 | 2.52 g | 0.01 |
| Potassium Nitrosodisulfonate (Fremy's Salt) | 268.25 | 6.7 g | 0.025 |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 1.2 g | 0.01 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Water | 18.02 | 200 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | q.s. | - |
Procedure:
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In a 500 mL Erlenmeyer flask, prepare a buffer solution by dissolving sodium dihydrogen phosphate (1.2 g, 0.01 mol) in 200 mL of water.
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Add Fremy's salt (6.7 g, 0.025 mol) to the buffer solution and stir until it dissolves, forming a deep purple solution.
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In a separate beaker, dissolve 2,6-dibromophenol (2.52 g, 0.01 mol) in 100 mL of dichloromethane.
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Rapidly add the solution of 2,6-dibromophenol to the vigorously stirred Fremy's salt solution.
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Continue to stir the biphasic mixture vigorously at room temperature for 1-2 hours. The color of the aqueous layer will change from purple to a yellowish-brown.
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Monitor the reaction by TLC until the starting material is consumed.
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Separate the organic layer and extract the aqueous layer with two additional 50 mL portions of dichloromethane.
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Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound as a yellow-orange solid.
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The crude product can be purified by recrystallization from ethanol.
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: A logical troubleshooting workflow for identifying and resolving common synthesis issues.
References
Technical Support Center: Purification of Crude 2,6-Dibromo-p-benzoquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,6-Dibromo-p-benzoquinone. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include:
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2,6-Dibromohydroquinone: This is the reduced form of the target compound and a very common impurity. It can form a dark-colored charge-transfer complex with the quinone, leading to a darker appearance of the crude product.
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Unreacted starting materials: Depending on the synthetic route, these could include p-benzoquinone, 2-bromophenol, or 2,6-dibromophenol.
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Monobrominated species: Such as 2-bromo-p-benzoquinone, if the bromination reaction is incomplete.
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Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: My crude this compound is a dark brown or almost black solid. Is it usable?
A2: The dark color is often indicative of the presence of the 2,6-dibromohydroquinone impurity, which forms a charge-transfer complex with the quinone. While the product is impure, it can often be purified to obtain the desired yellow this compound. The purification methods described in this guide are designed to remove these colored impurities.
Q3: What are the recommended purification techniques for crude this compound?
A3: The most common and effective purification techniques are:
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Recrystallization: Effective for removing less soluble or more soluble impurities.
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Column Chromatography: Excellent for separating compounds with different polarities.
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Sublimation: A suitable method for compounds that can be vaporized without decomposition, often yielding very pure product.
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. A suitable mobile phase for TLC analysis is a mixture of a nonpolar solvent like hexanes and a moderately polar solvent like dichloromethane (DCM) or ethyl acetate. The spots can be visualized under UV light or by staining with a potassium permanganate solution. For quinones specifically, spraying the plate with a 0.5 N ethanolic potassium hydroxide solution can also be used for visualization.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the recrystallization solvent, even with heating.
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Possible Cause: The solvent is not polar enough.
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Troubleshooting:
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Add a more polar co-solvent dropwise to the heated mixture until the compound dissolves.
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Alternatively, choose a more polar primary solvent. Glacial acetic acid has been shown to be effective for similar dibromo-diamino-p-benzoquinones and is a good starting point.
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Issue 2: The compound dissolves, but no crystals form upon cooling.
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Possible Cause 1: Too much solvent was used.
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Troubleshooting:
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Evaporate some of the solvent to concentrate the solution.
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Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
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Add a seed crystal of pure this compound if available.
-
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Possible Cause 2: The cooling process is too rapid, leading to oiling out instead of crystallization.
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Troubleshooting:
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Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
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Try a different recrystallization solvent or a solvent mixture.
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Issue 3: The recrystallized product is still colored.
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Possible Cause: Co-precipitation of colored impurities.
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Troubleshooting:
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Perform a second recrystallization.
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Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Be aware that this may reduce the overall yield.
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Consider using column chromatography for better separation.
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Column Chromatography
Issue 1: The compound does not move from the baseline on the TLC plate with the chosen eluent.
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Possible Cause: The eluent system is not polar enough.
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Troubleshooting:
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Gradually increase the polarity of the eluent. For a hexane/DCM system, increase the percentage of DCM. A starting point for a similar compound, 2,3-dibromo-5,6-dicyano-1,4-benzoquinone, is 10% DCM in hexanes.[1]
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Consider adding a small percentage of a more polar solvent like ethyl acetate.
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Issue 2: All compounds run with the solvent front on the TLC plate.
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Possible Cause: The eluent system is too polar.
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Troubleshooting:
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Decrease the polarity of the eluent by increasing the proportion of the nonpolar solvent (e.g., hexanes).
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Issue 3: The separation between the desired compound and an impurity is poor.
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Possible Cause: The polarity difference between the compounds is small in the chosen eluent system.
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Troubleshooting:
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Try a different eluent system with different solvent selectivities (e.g., replace DCM with ethyl acetate or toluene).
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Use a longer column to increase the separation distance.
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Employ gradient elution, starting with a low polarity eluent and gradually increasing the polarity.
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Issue 4: The compound appears to be degrading on the silica gel column.
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Possible Cause: this compound may be sensitive to the acidic nature of standard silica gel.
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Troubleshooting:
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Deactivate the silica gel by adding a small percentage of a neutral or basic modifier like triethylamine to the eluent.
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Consider using a different stationary phase, such as neutral alumina.
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Sublimation
Issue 1: The compound does not sublime at the applied temperature and pressure.
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Possible Cause: The temperature is too low, or the vacuum is not strong enough.
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Troubleshooting:
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Gradually and carefully increase the temperature. Be cautious as the compound may decompose at higher temperatures.
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Ensure a high vacuum is achieved and maintained throughout the process. Check for leaks in the sublimation apparatus.
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Issue 2: The compound decomposes during sublimation.
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Possible Cause: The temperature is too high.
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Troubleshooting:
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Lower the sublimation temperature. Sublimation is a balance between vapor pressure and thermal stability.
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Improve the vacuum to allow sublimation at a lower temperature.
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Experimental Protocols
Recrystallization from Glacial Acetic Acid
This protocol is based on procedures used for structurally similar compounds.[2][3]
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Dissolution: Place the crude this compound in a flask and add a minimal amount of glacial acetic acid. Heat the mixture with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. The yellow crystals of this compound should precipitate.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol to remove residual acetic acid.
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Drying: Dry the crystals under vacuum.
| Parameter | Value |
| Solvent | Glacial Acetic Acid |
| Expected Yield | 60-80% (estimated) |
| Expected Purity | >98% |
Column Chromatography
This protocol is adapted from methods used for similar quinone compounds.[1]
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TLC Analysis: Determine a suitable eluent system by TLC. A good starting point is 10-20% Dichloromethane in Hexanes. The desired compound should have an Rf value of approximately 0.3.
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Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
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Elution: Elute the column with the chosen eluent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | 10-30% Dichloromethane in Hexanes (gradient may be necessary) |
| Expected Recovery | 70-90% (estimated) |
| Expected Purity | >99% |
Sublimation
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Apparatus Setup: Place the crude this compound in a sublimation apparatus.
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Vacuum: Evacuate the apparatus to a high vacuum (<1 mmHg).
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Heating: Gently heat the apparatus. The sublimation temperature will need to be determined empirically but is likely to be in the range of 100-150 °C.
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Collection: The purified compound will deposit on the cold finger or the cooler parts of the apparatus as yellow crystals.
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Isolation: Carefully collect the sublimed crystals.
| Parameter | Value |
| Temperature | 100-150 °C (to be determined empirically) |
| Pressure | <1 mmHg |
| Expected Yield | 50-70% (estimated) |
| Expected Purity | >99.5% |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for purification of this compound.
References
Technical Support Center: Reactions of 2,6-Dibromo-p-benzoquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dibromo-p-benzoquinone. The information is designed to help identify and understand the formation of byproducts in common reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile reagent commonly used in two main classes of reactions:
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Nucleophilic Substitution Reactions: The bromine atoms on the quinone ring are susceptible to substitution by various nucleophiles, such as amines, thiols, and alkoxides. These reactions are fundamental for synthesizing a wide range of substituted benzoquinone derivatives.
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Diels-Alder Reactions: The electron-deficient double bonds of the quinone ring can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. This is a powerful method for the construction of bicyclic and polycyclic ring systems.
Q2: What are the typical byproducts observed in nucleophilic substitution reactions of this compound?
A2: Byproduct formation in nucleophilic substitution reactions is common and can include:
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Monosubstituted Products: Incomplete reaction can lead to the presence of 2-bromo-6-(nucleophile)-p-benzoquinone alongside the desired disubstituted product.
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Hydroquinone and Semiquinone Species: Quinones can be reduced to hydroquinones during the reaction, especially if the nucleophile is also a reducing agent or if the reaction conditions facilitate electron transfer. Semiquinone radicals can also be formed, which can lead to complex side products.
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Products of Michael Addition: While substitution is the primary pathway, under certain conditions, Michael addition of the nucleophile to the quinone ring can occur, leading to a different set of byproducts.
Q3: What factors influence the formation of regioisomeric byproducts in Diels-Alder reactions with this compound?
A3: The formation of different regioisomers is a key consideration in Diels-Alder reactions involving unsymmetrical dienes and this compound. The regioselectivity is influenced by:
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Electronic Effects: The electron-withdrawing nature of the bromine atoms and the carbonyl groups of the quinone direct the regioselectivity of the cycloaddition. The most nucleophilic terminus of the diene will preferentially attack the most electrophilic carbon of the dienophile.
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Steric Hindrance: The bulky bromine atoms can sterically hinder the approach of the diene, influencing which regioisomer is favored.
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Reaction Conditions: Temperature, solvent, and the use of Lewis acid catalysts can all affect the kinetic and thermodynamic control of the reaction, thereby altering the ratio of regioisomeric products.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Disubstituted Product in a Nucleophilic Substitution Reaction
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material (this compound) remains. | 1. Insufficient reaction time or temperature. 2. Nucleophile is not reactive enough. 3. Stoichiometry of reagents is incorrect. | 1. Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS. 2. Use a stronger nucleophile or add a catalyst (e.g., a base to deprotonate the nucleophile). 3. Ensure at least two equivalents of the nucleophile are used. |
| A significant amount of monosubstituted byproduct is observed. | 1. Insufficient amount of nucleophile. 2. The second substitution is significantly slower than the first. | 1. Increase the equivalents of the nucleophile (e.g., to 2.5-3 equivalents). 2. Increase the reaction temperature or time after the first substitution has occurred (can be monitored by TLC/LC-MS). |
| The reaction mixture turns dark, and multiple unidentified spots appear on TLC. | 1. Decomposition of the quinone starting material or product. 2. Formation of radical species. | 1. Run the reaction at a lower temperature. 2. Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| The isolated product is a hydroquinone instead of a quinone. | The desired quinone product was reduced during the reaction or workup. | 1. After the reaction, re-oxidize the mixture using a mild oxidizing agent (e.g., air, DDQ, or MnO₂). 2. Use a non-reducing workup procedure. |
Problem 2: Formation of Multiple Isomers in a Diels-Alder Reaction
| Symptom | Possible Cause | Suggested Solution |
| A mixture of regioisomers is obtained. | 1. The electronic and steric directing effects of the substituents on the diene and dienophile are not strongly differentiating. 2. The reaction is under thermodynamic control, leading to a mixture of stable isomers. | 1. Use a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) to enhance the regioselectivity. 2. Run the reaction at a lower temperature to favor the kinetically controlled product. |
| A mixture of endo and exo stereoisomers is formed. | The energy difference between the endo and exo transition states is small. | While the endo product is often the kinetic product in Diels-Alder reactions, the ratio can be influenced by temperature. Lowering the reaction temperature may increase the selectivity for the endo isomer. |
Quantitative Data
The following table summarizes typical product distributions in the reaction of a 2,6-dihalobenzoquinone with a thiol nucleophile, which serves as an analogue for reactions with this compound.
Table 1: Product Distribution in the Reaction of 2,6-Dichlorobenzoquinone with p-Nitrobenzenethiol (NBT) [1]
| Product | Structure | Ratio |
| Disubstituted Product | 2,5-bis((4-nitrophenyl)thio)benzene-1,4-diol | Major Product |
| Monosubstituted Product | 2-chloro-6-((4-nitrophenyl)thio)benzene-1,4-diol | Minor Byproduct |
Note: The reaction proceeds via a Michael addition followed by vinylic substitution, and the final products are the reduced hydroquinone forms.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution of Amines on a Halogenated p-Benzoquinone
This protocol is adapted from the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones from 2,3,5,6-tetrabromo-1,4-benzoquinone and can be modified for reactions with this compound.[2][3]
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Reaction Setup: In a round-bottom flask, dissolve 2,3,5,6-tetrabromo-1,4-benzoquinone (1 equivalent) in a suitable solvent system such as a mixture of ethanol, glacial acetic acid, and water.
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Addition of Reagents: Add a small amount of sodium acetate, followed by the desired amine (2 equivalents).
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Reaction Conditions: Reflux the reaction mixture for 3 hours. After reflux, allow the mixture to stand at room temperature overnight.
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Workup and Purification: The precipitated product is collected by filtration and recrystallized from a suitable solvent (e.g., glacial acetic acid or DMSO) to yield the 2,5-diamino-3,6-dibromo-1,4-benzoquinone product.
Protocol 2: Analysis of Byproducts
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Thin Layer Chromatography (TLC): Monitor the reaction progress and identify the number of components in the reaction mixture using TLC with an appropriate solvent system. Visualize the spots under UV light and/or with a suitable staining agent.
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Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed analysis, inject an aliquot of the reaction mixture into an LC-MS to identify the molecular weights of the main product and any byproducts.
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Column Chromatography: If byproducts are present in significant amounts, separate the components of the crude product using column chromatography on silica gel.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterize the structure of the isolated main product and byproducts using ¹H and ¹³C NMR spectroscopy.
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Infrared (IR) Spectroscopy: Use IR spectroscopy to identify the characteristic functional groups in the products, such as the carbonyl groups of the quinone and the N-H or S-H bonds from the nucleophile.
Visualizations
Signaling Pathways and Workflows
Caption: Byproduct formation in nucleophilic substitution.
Caption: Formation of regioisomers in Diels-Alder reactions.
Caption: Workflow for byproduct identification and characterization.
References
Safe handling and storage procedures for 2,6-Dibromo-p-benzoquinone
This guide provides essential safety information, handling procedures, and troubleshooting for researchers, scientists, and drug development professionals working with 2,6-Dibromo-p-benzoquinone.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance. It can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Ingestion and inhalation can be harmful.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this chemical?
A2: When handling this compound, it is mandatory to use the following PPE:
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Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
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Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2]
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Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
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Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1]
Q3: What should I do in case of accidental skin or eye contact?
A3: Immediate action is critical:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
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Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1]
Q4: How should I handle a spill of this compound?
A4: In the event of a spill, ensure adequate ventilation and wear the proper personal protective equipment. Avoid generating dust. Sweep up the spilled material and place it into a suitable, labeled container for disposal.[1][2]
Q5: What are the proper storage conditions for this compound?
A5: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] It is recommended to keep it refrigerated at a temperature between 2°C and 8°C.[4][5] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Q6: How do I dispose of this compound waste?
A6: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not empty into drains.[3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂O₂ | [4][6] |
| Molecular Weight | 265.89 g/mol | [4][6] |
| Appearance | Yellow to red solid/powder | [1][6] |
| Melting Point | 131-132 °C | [7] |
| Storage Temperature | 2-8°C | [4][5] |
Safe Handling and Storage Protocols
Receiving and Inspection:
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Upon receipt, visually inspect the container for any damage or leaks.
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Ensure the container is properly labeled.
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Verify that the Safety Data Sheet (SDS) is accessible.
Handling in the Laboratory:
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Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2]
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Wear all required personal protective equipment (PPE) as detailed in the FAQ section.
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Avoid generating dust.[2]
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Do not eat, drink, or smoke in the area where the chemical is handled.
Storage:
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Store in a tightly sealed, original container.[2]
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Refrigerate between 2°C and 8°C for long-term stability.[4][5]
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Store away from incompatible substances like strong oxidizing agents, acids, and bases.[1]
Emergency Procedures:
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Fire: Use a dry chemical, carbon dioxide, water spray, or foam to extinguish.[1] Wear a self-contained breathing apparatus.[2]
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Spill: Evacuate the area. Wear appropriate PPE. Control the source of the spill if possible. Contain the spill and prevent it from entering drains. Sweep up the solid material, minimizing dust generation, and place it in a labeled container for disposal.[1][2]
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First Aid: Follow the procedures outlined in the FAQ section for skin and eye contact. For inhalation, move the person to fresh air. If ingested, rinse the mouth with water and seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Managing reactivity and side reactions of 2,6-Dibromo-p-benzoquinone
This guide provides researchers, scientists, and drug development professionals with essential information for managing the reactivity and side reactions of 2,6-Dibromo-p-benzoquinone.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an organic compound belonging to the quinone family.[1][2] It is a solid, often appearing as a powder, and is characterized by a six-membered ring with two ketone groups, two bromine atoms, and two hydrogen atoms.[1] Its chemical formula is C₆H₂Br₂O₂.[1][2]
Q2: What are the primary applications of this compound?
This compound is utilized in several areas of chemical research:
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Selective Oxidizing Agent: It is employed as a selective oxidant in organic synthesis, particularly for converting phenols and hydroquinones into their corresponding quinones.[3]
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Brominating Agent: It can introduce bromine atoms into aromatic compounds under mild conditions.[3]
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Synthetic Intermediate: As a reactive α,β-unsaturated ketone, it serves as a precursor in the synthesis of more complex molecules, including various derivatives used in materials science and medicinal chemistry.[4]
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Biological Research: Some studies indicate it has genotoxic properties and can inhibit DNA, RNA, and protein synthesis, making it a subject of interest in cancer research.[1][2]
Q3: What are the key reactivity characteristics of this compound?
This compound is a highly reactive electrophile. Its typical reactions involve 1,4-addition (Michael addition) where nucleophiles attack the carbon-carbon double bond.[4][5] Common nucleophiles that react readily with it include amines and thiols.[4][6] The presence of two bromine atoms influences the regioselectivity of these addition reactions.
Q4: How should this compound be properly stored?
To ensure its stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerated, typically between 2°C and 8°C.[2][7]
-
Container: In a tightly closed container to prevent moisture and air exposure.[7][8]
-
Environment: In a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents, strong acids, and strong bases.[7][8]
-
Light: Protect from light to prevent degradation.[8]
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
Issue 1: Low or No Yield in Nucleophilic Addition/Substitution Reactions
-
Possible Cause 1: Reagent Inactivity: The nucleophile (e.g., amine, thiol) may have degraded, or the this compound itself may be old or improperly stored.
-
Possible Cause 2: Inappropriate Reaction Conditions: The temperature, solvent, or reaction time may not be optimal. Quinone reactions can be sensitive to these parameters.
-
Solution: Experiment with different solvents (e.g., ethanol, acetic acid) and reaction temperatures (e.g., room temperature vs. reflux). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]
-
-
Possible Cause 3: Unfavorable Stoichiometry: The molar ratio of quinone to the nucleophile can significantly impact the yield.
-
Solution: Vary the molar ratios of the reactants. For instance, in reactions with amines, a 3:2 molar ratio of quinone to amine has been shown to improve yields for similar compounds.[4]
-
Issue 2: Formation of Multiple Products and Isomers
-
Possible Cause 1: Multiple Reactive Sites: Benzoquinones can undergo nucleophilic attack at different positions, leading to a mixture of mono-, di-, and even tri-substituted products.[5] The initial adduct can be oxidized back to a quinone, which can then react further.
-
Solution: Carefully control the stoichiometry of the reactants. Adding the nucleophile slowly to the quinone solution can sometimes favor mono-addition. Employing a sequential addition/in-situ oxidation protocol can provide better control over the final product.[5]
-
-
Possible Cause 2: Side Reactions: Besides the desired addition, other reactions like polymerization or decomposition can occur, especially under harsh conditions (e.g., high heat).
-
Solution: Maintain a controlled temperature throughout the reaction. Use of radical inhibitors can sometimes prevent polymerization. Purification of the crude product is essential to isolate the desired isomer.
-
Issue 3: Difficulty in Product Purification
-
Possible Cause 1: Similar Polarity of Products: Isomeric products often have very similar polarities, making separation by standard column chromatography challenging.
-
Solution: Use high-performance liquid chromatography (HPLC) or preparative TLC for separation. Experiment with different solvent systems (e.g., ethyl acetate/hexane) to achieve better resolution.[6]
-
-
Possible Cause 2: Product Instability: The desired product may be unstable and decompose on the silica gel column or during solvent evaporation.
-
Solution: Use a less acidic or deactivated silica gel. Perform chromatography at a lower temperature if possible. Remove the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a cool water bath).
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19643-45-9 | [2] |
| Molecular Formula | C₆H₂Br₂O₂ | [1][2] |
| Molecular Weight | 265.89 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Purity | Min. 95% | [1] |
| SMILES | O=C1C=C(Br)C(=O)C(Br)=C1 | [1] |
Table 2: GHS Hazard Information for this compound and Related Compounds
| Hazard Statement | Code | Description | Reference |
| Skin Irritation | H315 | Causes skin irritation | [9] |
| Eye Irritation | H319 | Causes serious eye irritation | [9] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [9] |
Note: This data is for the related compound 2,5-Dibromo-1,4-benzoquinone, as specific GHS data for the 2,6-isomer was not detailed in the search results. Similar precautions should be taken.
Experimental Protocols
Protocol: General Procedure for Nucleophilic Addition of an Amine to this compound
This protocol is adapted from a general method for the synthesis of diamino-dibromo-benzoquinones and illustrates a typical reaction.[4][10]
Materials:
-
This compound
-
Amine nucleophile
-
Ethanol (EtOH)
-
Glacial Acetic Acid (GAA)
-
Deionized Water (H₂O)
-
Sodium Acetate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of this compound (e.g., 0.03 mole) in a solvent mixture of ethanol (2 ml), glacial acetic acid (2 ml), and water (1 ml).
-
Addition of Reagents: Add a small amount of sodium acetate to the stirred solution. Then, add the desired amine nucleophile (e.g., 0.02 mole).
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux for a period of 3 hours.
-
Crystallization: After reflux, turn off the heat and allow the mixture to cool. Let the mixture stand overnight at room temperature to allow the product to precipitate fully.
-
Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product with cold water to remove any remaining reactants and solvent.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or ethanol) to achieve higher purity.
-
Drying: Dry the purified product in a vacuum oven or desiccator.
Visualizations
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 2,6-Dibromo-1,4-benzoquinone | 19643-45-9 | FD69850 [biosynth.com]
- 3. This compound [myskinrecipes.com]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. 2,5-Dibromo-1,4-benzoquinone | C6H2Br2O2 | CID 543093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating Nucleophilic Substitution on Quinones: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing and troubleshooting nucleophilic substitution reactions on quinones. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and key experimental protocols to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on quinones?
A1: Nucleophilic substitution on quinones typically proceeds through a Michael-type conjugate addition of the nucleophile to the electron-deficient quinone ring. This is often followed by an oxidation step to restore the quinone system. The exact mechanism can be influenced by the structure of the quinone, the nature of the nucleophile, and the reaction conditions.[1]
Q2: How do substituents on the quinone ring affect the reaction?
A2: The electronic properties of substituents on the quinone ring play a crucial role in the reaction's feasibility and rate.
-
Electron-withdrawing groups (EWGs) increase the electrophilicity of the quinone, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates.[2]
-
Electron-donating groups (EDGs) decrease the electrophilicity of the quinone, which can slow down or even inhibit the reaction.[2]
Q3: What is the role of the solvent in these reactions?
A3: The choice of solvent is critical and can significantly impact the reaction rate and outcome.
-
Polar protic solvents (e.g., water, alcohols) can stabilize the charged intermediates formed during the reaction, potentially speeding up SN1-type reactions.[3] However, they can also solvate the nucleophile, reducing its reactivity in SN2-type reactions.[4]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often a good choice as they can dissolve the reactants and intermediates without strongly solvating the nucleophile, thus enhancing its reactivity.[3]
-
Non-polar solvents are generally not suitable for these reactions as quinones and many nucleophiles have poor solubility in them.
Q4: How does pH influence the nucleophilic substitution on quinones?
A4: The pH of the reaction medium can have a profound effect on both the quinone and the nucleophile.
-
For the quinone: Under strongly acidic or basic conditions, quinones can be unstable and prone to decomposition or polymerization.[5][6]
-
For the nucleophile: The nucleophilicity of many functional groups is pH-dependent. For example, amines are more nucleophilic in their free base form than as their ammonium salts, which predominate at low pH. Thiols are more nucleophilic as thiolates at higher pH.[7] The optimal pH will therefore be a compromise between ensuring the nucleophile is in its active form and maintaining the stability of the quinone.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Poor nucleophile reactivity: The nucleophile may not be strong enough, or the pH may not be optimal for its reactivity. 2. Deactivated quinone: The quinone may have strong electron-donating groups that reduce its electrophilicity. 3. Low reaction temperature: The reaction may have a significant activation energy barrier.[8][9] 4. Inappropriate solvent: The solvent may be hindering the reaction by poorly solvating reactants or deactivating the nucleophile. | 1. Increase nucleophile reactivity: If using an amine or thiol, consider adding a non-nucleophilic base to deprotonate it. For other nucleophiles, a stronger analog may be necessary. 2. Activate the quinone: If possible, use a quinone with electron-withdrawing groups. Alternatively, a Lewis acid catalyst may be used to increase the quinone's electrophilicity. 3. Increase reaction temperature: Gradually increase the temperature and monitor the reaction by TLC. Be mindful of potential decomposition at higher temperatures.[10] 4. Solvent screening: Try a different solvent. If using a polar protic solvent, switch to a polar aprotic one, or vice versa. |
| Multiple spots on TLC, indicating side products | 1. Di- or tri-substitution: The product itself can be susceptible to further nucleophilic attack. 2. Decomposition of starting material or product: Quinones can be unstable under certain conditions (e.g., high temperature, extreme pH).[5][6] 3. Oxidative side reactions: The reaction may be generating reactive oxygen species. | 1. Control stoichiometry: Use a 1:1 ratio of nucleophile to quinone. Adding the nucleophile slowly to the reaction mixture can also help. 2. Optimize reaction conditions: Run the reaction at a lower temperature and for a shorter duration. Ensure the pH is within a stable range for your quinone. 3. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Starting material is consumed, but the desired product is not formed (or is in low yield) | 1. Product is unstable: The desired product may be degrading under the reaction or workup conditions. 2. Reversible reaction: The equilibrium may favor the starting materials. | 1. Modify workup: Use a milder workup procedure. For example, avoid strong acids or bases during extraction. 2. Trap the product: If the reaction is reversible, consider a subsequent in-situ reaction to trap the product in a more stable form. |
| Reaction is very slow | 1. Low temperature. 2. Weak nucleophile. 3. Deactivated quinone. 4. Inhibitory effect of the solvent. | 1. Increase temperature: As a general rule, a 10°C increase in temperature can approximately double the reaction rate.[11] 2. Use a stronger nucleophile or a catalyst. 3. Use a more reactive quinone if possible. 4. Change the solvent to one that better promotes the reaction. |
Data Presentation
Table 1: Effect of Substituents on Quinone Methide Adduct Stability
This table illustrates how electron-donating and electron-withdrawing groups on a quinone methide precursor affect the stability of the resulting nucleophilic adduct. More stable adducts are less likely to revert to the starting materials.
| Substituent on Quinone Methide | Electronic Effect | Adduct Half-life (approx.) | Reference |
| -COOMe | Electron-withdrawing | Stable for > 7 days | |
| -H | Neutral | 24 hours | [12] |
| -Me | Electron-donating | 5 hours |
Table 2: Relative Reaction Rates of 4-Methyl-1,2-benzoquinone with Various Nucleophiles
This table provides a quantitative comparison of the reactivity of different nucleophiles with a model quinone. The second-order rate constant (k) is a measure of how quickly the reaction proceeds.
| Nucleophile | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| Hydrogen Sulfide (H₂S) | 0.4188 | [13] |
| Glutathione (GSH) | 0.3343 | [13] |
| 2-Furanmethanethiol (2FMT) | 0.0837 | [13] |
| 3-Sulfanylhexan-1-ol (3SH) | 0.0578 | [13] |
| 4-Methyl-4-sulfanylpentan-2-one (4MSP) | 0.0060 | [13] |
| Methionine (Met) | 0.0002 | [13] |
| Phenylalanine (Phe) | 0.0002 | [13] |
Experimental Protocols
General Protocol for the Synthesis of a 2-Amino-1,4-benzoquinone Derivative
This protocol provides a general method for the nucleophilic substitution of a secondary amine onto a substituted 1,4-benzoquinone.[14]
Materials:
-
2,3-dichloro-5,6-dimethyl-1,4-benzoquinone
-
Secondary amine (e.g., pyrrolidine, piperidine, morpholine)
-
Water (deionized)
-
Dichloromethane
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloro-5,6-dimethyl-1,4-benzoquinone (1.0 eq) in water.
-
Addition of Nucleophile: Add the secondary amine (2.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, extract the reaction mixture with dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.
-
Characterization: Characterize the purified product by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Troubleshooting workflow for nucleophilic substitution on quinones.
References
- 1. Mechanisms of molecular product and persistent radical formation from the pyrolysis of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituents on quinone methides strongly modulate formation and stability of their nucleophilic adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation of 2,5-dihydroxy-1,4-benzoquinone by hydrogen peroxide under moderately alkaline conditions resembling pulp bleaching: a combined kinetic and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. repositorio.ufba.br [repositorio.ufba.br]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A method to quantify quinone reaction rates with wine relevant nucleophiles: a key to the understanding of oxidative loss of varietal thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Stability issues of 2,6-Dibromo-p-benzoquinone in solution
Technical Support Center: 2,6-Dibromo-p-benzoquinone
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
Solid this compound should be stored in a tightly sealed container in a refrigerator at 2°C to 8°C.[1][2] It is also recommended to store it in the dark to prevent light-induced degradation.[3]
Q2: My solid this compound has turned from a yellow powder to a darker, almost black color. What does this mean?
A darkening of p-benzoquinone compounds often indicates the formation of a charge-transfer complex with its reduced form, hydroquinone.[4] This suggests that some degradation has occurred, but the material may still be usable after purification.
Q3: How stable is this compound in common organic solvents?
The stability of this compound in solution is limited and depends on the solvent, temperature, and exposure to light. Solutions should generally be prepared fresh for each experiment. If short-term storage is necessary, it should be done at low temperatures (0-4°C) and protected from light.
Q4: What factors can accelerate the degradation of this compound in solution?
Several factors can accelerate degradation:
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Exposure to light: Photochemical reactions can lead to decomposition.
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Elevated temperatures: Similar to other quinones, heating can cause decomposition.[5]
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Presence of nucleophiles: Quinones are susceptible to Michael addition reactions with nucleophiles such as thiols or amines.[6][7][8]
-
Incompatible materials: Contact with strong acids, strong bases, and strong oxidizing agents should be avoided.[3]
-
pH: The stability of the related hydroquinone/benzoquinone system is pH-dependent.[9]
Q5: What are the visible signs of degradation in a solution of this compound?
A color change of the solution is the most apparent sign of degradation. Depending on the solvent and the degradation products, this could involve darkening or a shift in hue. The formation of a precipitate can also indicate the formation of insoluble degradation products.
Troubleshooting Guides
Issue 1: Inconsistent results in kinetic experiments or bioassays.
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution of this compound for each experiment. Avoid using solutions that have been stored for an extended period. |
| Reaction with media components | Analyze the compatibility of this compound with your specific experimental buffer or media. Some components may act as nucleophiles or reductants. |
| Photodegradation during experiment | Protect your experimental setup from direct light, especially if the experiment is lengthy. Use amber-colored vials or cover the reaction vessels with aluminum foil. |
Issue 2: Appearance of unexpected spots on TLC or peaks in HPLC/LC-MS.
| Potential Cause | Troubleshooting Step |
| On-column or in-sampler degradation | Minimize the time the sample spends in the autosampler before injection. Ensure the mobile phase is compatible and does not promote degradation. |
| Impure starting material | Before use, check the purity of your solid this compound. If necessary, purify it using a suitable method like recrystallization or sublimation.[4] |
| Reaction with solvent | If you observe degradation, consider switching to a more inert solvent. For example, if you are using a protic solvent like methanol, try an aprotic solvent like acetonitrile or THF. |
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Temperature | Light Conditions | Atmosphere |
| Solid | 2°C – 8°C[1][2] | In the dark[4] | Inert gas (e.g., Argon) recommended for long-term storage |
| Solution | 0°C – 4°C | In the dark | Prepare fresh; short-term storage only |
Table 2: Qualitative Stability in Common Solvents
| Solvent | Protic/Aprotic | Relative Stability | Notes |
| DMSO | Aprotic, polar | Moderate | Can be hygroscopic; water can promote degradation. |
| Acetonitrile | Aprotic, polar | Relatively Good | A common choice for analytical studies. |
| Methanol/Ethanol | Protic, polar | Low to Moderate | Risk of reaction with the solvent, especially in the presence of base or light. |
| Chloroform/DCM | Aprotic, nonpolar | Moderate | Good for short-term use; ensure solvent is free of acidic impurities. |
| Water | Protic, polar | Low | Generally unstable; degradation is pH-dependent.[9] |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method to assess the purity of this compound and detect the presence of degradation products.
-
Standard Preparation: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution. Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve a sample of the this compound to be tested in acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might be: 0-20 min, 20-90% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 289 nm.[10]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity can be estimated by the relative area of the main peak. Degradation products may appear as additional peaks, often at different retention times.
Protocol 2: Purification by Sublimation
This method is effective for purifying p-benzoquinones that have started to decompose.[4]
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Apparatus Setup: Place a small amount (e.g., 100-500 mg) of the impure this compound in a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to a high vacuum (e.g., <1 mmHg).
-
Heating: Gently heat the bottom of the apparatus containing the compound. The temperature should be high enough to cause sublimation but below the decomposition temperature. This may require some optimization.
-
Collection: The purified this compound will deposit as crystals on the cold finger or the cooler upper parts of the apparatus.
-
Recovery: Once sublimation is complete, carefully turn off the heat and allow the apparatus to cool to room temperature before slowly reintroducing air. Scrape the purified crystals from the collection surface.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for purity assessment by HPLC.
References
- 1. 2,6-Dibromo-1,4-benzoquinone | 19643-45-9 | FD69850 [biosynth.com]
- 2. This compound [myskinrecipes.com]
- 3. fishersci.com [fishersci.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. 2,6-Dibromoquinonechlorimide - Wikipedia [en.wikipedia.org]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yields in the synthesis of diamino-dibromo-benzoquinones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of diamino-dibromo-benzoquinones.
Troubleshooting Guide
Low yields in the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones can arise from several factors, from suboptimal reaction conditions to challenges in product purification. This guide provides a systematic approach to identifying and resolving these common issues.
Q1: My reaction yield is significantly lower than expected. What are the most critical reaction parameters I should investigate?
A1: The synthesis of diamino-dibromo-benzoquinones is highly sensitive to several parameters. Based on systematic studies, the following factors have the most significant impact on yield and should be optimized[1][2]:
-
Reaction Medium: The choice of solvent and the acidity of the medium are critical. A mixture of ethanol, glacial acetic acid, and water has been shown to be effective. The addition of a small amount of sodium acetate is crucial to modulate the acidity. A highly acidic medium (low pH) can protonate the amino group of the nucleophile, reducing its reactivity, while a more neutral pH facilitates the nucleophilic attack on the benzoquinone ring[1][2].
-
Temperature: Higher temperatures generally lead to better yields. Reactions are typically performed at reflux temperature to ensure the reaction goes to completion[1][2].
-
Reaction Time: A sufficient reaction time is necessary for the reaction to complete. Studies have shown that a refluxing period of 3 hours is generally adequate[1][2].
-
Molar Ratio of Reactants: The stoichiometry of the starting materials, 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil) and the respective amine, directly influences the yield. A molar ratio of 3:2 (quinone to amine) has been reported to give higher yields[1][2].
Q2: I am observing the formation of multiple products in my reaction mixture, leading to a low yield of the desired diamino-dibromo-benzoquinone. What could be the cause?
A2: The formation of multiple products often points to side reactions. In quinone chemistry, several side reactions can occur:
-
Mono-substituted vs. Di-substituted Products: The reaction proceeds through a nucleophilic substitution of the bromine atoms on the benzoquinone ring. If the reaction conditions are not optimized (e.g., insufficient temperature, shorter reaction time, or incorrect stoichiometry), the reaction may stop at the mono-substituted intermediate, resulting in a mixture of products.
-
1,4-Addition Reactions: Quinones are α,β-unsaturated ketones and can undergo 1,4-addition (Michael addition) reactions, especially with strong nucleophiles[1][2][3]. While the primary reaction in this synthesis is nucleophilic substitution of the halogens, changes in the reaction medium or the nature of the amine could favor addition reactions, leading to byproducts.
-
Oligomerization: Phenolic compounds, which can be formed under certain conditions from quinones, are prone to oxidative conversion that can lead to oligomeric products[4].
To minimize the formation of byproducts, it is crucial to adhere to the optimized reaction conditions, particularly temperature and reaction time, to drive the reaction towards the desired di-substituted product.
Q3: The purification of my final product is difficult, and I am losing a significant amount of product during this step. What are the recommended purification strategies?
A3: The product, a 2,5-diamino-3,6-dibromo-1,4-benzoquinone, typically precipitates from the reaction mixture upon cooling[1][2]. The primary purification method is recrystallization.
-
Filtration and Washing: After the reaction is complete and has been left to cool (e.g., overnight at room temperature), the precipitated product should be filtered and washed with a suitable solvent to remove unreacted starting materials and soluble impurities. Cold water is often used for the initial wash[1][2].
-
Recrystallization: The choice of solvent for recrystallization is crucial. Glacial acetic acid (GAA) and dimethyl sulfoxide (DMSO) have been reported as effective recrystallization solvents for this class of compounds[1][2]. The crude product should be dissolved in a minimal amount of the hot solvent and allowed to cool slowly to form pure crystals.
If you are still experiencing difficulties, consider using column chromatography, although this may be more complex given the potential for the product to interact with the stationary phase. Thin-layer chromatography (TLC) can be used to identify a suitable solvent system for either recrystallization or chromatography[1][2].
Frequently Asked Questions (FAQs)
Q4: What is the general synthetic route for preparing 2,5-diamino-3,6-dibromo-1,4-benzoquinones?
A4: The most common and effective method is the coupling of 2,3,5,6-tetrabromo-1,4-benzoquinone (also known as bromanil) with the desired primary or secondary amine. This is a nucleophilic substitution reaction where two of the bromine atoms on the benzoquinone ring are displaced by the amino groups[1][2].
Q5: How does the structure of the amine affect the reaction yield?
A5: The electronic and steric properties of the amine can influence its nucleophilicity and thus the reaction rate and yield. Amines with electron-donating groups are generally more nucleophilic and may react more readily. Conversely, bulky amines may experience steric hindrance, potentially leading to lower yields or requiring more forcing reaction conditions. The provided data shows a range of yields for different aromatic and heterocyclic amines, indicating that the specific amine structure is a key variable[1][2].
Q6: Can this synthesis be performed under atmospheric conditions, or is an inert atmosphere required?
A6: The reported procedures for this synthesis are typically carried out under normal atmospheric conditions. The reaction vessel is fitted with a reflux condenser, but there is no specific mention of the need for an inert atmosphere like nitrogen or argon[1][2]. Quinones can be sensitive to oxidation, but the reaction conditions described appear to be robust enough for the synthesis to be successful in the presence of air.
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for the Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones.
| Parameter | Optimized Condition | Rationale | Reference |
| Starting Material | 2,3,5,6-Tetrabromo-1,4-benzoquinone | Provides the dibromo-benzoquinone core. | [1][2] |
| Nucleophile | Various primary and secondary amines | Determines the final diamino substituent. | [1][2] |
| Solvent System | Ethanol, Glacial Acetic Acid, Water | Provides a suitable medium for the reaction. | [1][2] |
| Additive | Small amount of Sodium Acetate | Modulates the acidity of the reaction medium. | [1][2] |
| Temperature | Refluxing Temperature | Ensures the reaction goes to completion and maximizes yield. | [1][2] |
| Reaction Time | 3 hours | Sufficient time for the di-substitution to occur. | [1][2] |
| Molar Ratio (Quinone:Amine) | 3:2 | Found to give higher yields compared to other ratios. | [1][2] |
Table 2: Reported Yields for the Synthesis of Various 2,5-Diamino-3,6-dibromo-1,4-benzoquinones.
| Amine Substituent | Yield (%) | Recrystallization Solvent | Reference |
| 4-Aminophenol | 93 | Glacial Acetic Acid | [1][2] |
| 4-Amino N-heteroaryl | 85 | Glacial Acetic Acid | [1] |
| Trimethoprim | 83 | Glacial Acetic Acid | [2] |
| 4-Aminophenazone | 79 | Glacial Acetic Acid | [2] |
| 4-Aminobenzoic acid | 65 | Glacial Acetic Acid | [1] |
| Sulphanilamide | 56 | Glacial Acetic Acid | [1] |
| 4-Amino-benzene sulphonamido | 55 | Dimethyl Sulfoxide | [2] |
Experimental Protocols
General Procedure for the Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones [1][2]
-
To a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a mixture of ethanol (2 ml), glacial acetic acid (2 ml), and water (1 ml), add a small amount of sodium acetate.
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To this mixture, add the desired amino compound (0.02 mole).
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Heat the reaction mixture to reflux and maintain at this temperature for a period of 3 hours.
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After the reflux period, allow the reaction mixture to cool and leave it to stand overnight at room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid product with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as glacial acetic acid or dimethyl sulfoxide.
Visualizations
Caption: Troubleshooting workflow for low yields in diamino-dibromo-benzoquinone synthesis.
Caption: Experimental workflow for the synthesis of diamino-dibromo-benzoquinones.
References
Technical Support Center: Safe Handling of Quinone Derivatives
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on how to avoid the rapid and potentially explosive decomposition of quinone derivatives during experiments.
Frequently Asked Questions (FAQs)
Q1: What factors can lead to the explosive decomposition of quinone derivatives?
A1: The explosive decomposition of quinone derivatives is a form of rapid, uncontrolled chemical reaction. Key contributing factors include:
-
Thermal Stress: Many quinone derivatives are sensitive to heat.[1][2][3] Overheating can initiate a runaway exothermic decomposition. For instance, 1,2-naphthoquinone begins to decompose at temperatures above 100°C.[1][2]
-
Presence of Moisture: Some quinones, like 1,4-benzoquinone, can decompose above 60°C in the presence of moisture, potentially leading to a buildup of pressure in a sealed container.[4]
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Incompatible Materials: Contact with strong oxidizing agents, strong bases, and some reducing agents can trigger violent reactions.[4] A comprehensive list of incompatible chemicals should always be consulted prior to any experiment.
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Molecular Structure: The inherent stability of a quinone derivative is dictated by its molecular structure. Ortho-quinones are generally less thermally stable than para-quinones due to the proximity of the carbonyl groups, which can lead to increased electronic repulsion.[1] The presence of energetic functional groups, such as nitro groups (-NO2), can also significantly increase the risk of explosive decomposition.
-
Physical Form: Finely powdered quinone derivatives can form explosive dust-air mixtures.[4]
Q2: Are there specific types of quinone derivatives that are more prone to explosive decomposition?
A2: Yes. While many quinones are stable under normal conditions, certain classes of derivatives pose a higher risk:
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Ortho-quinones: As a general rule, ortho-quinones are less stable than their para-isomers.[1][5]
-
Nitroquinones: The introduction of nitro groups into the quinone structure can create highly energetic materials that may be sensitive to shock, friction, and heat.
-
Peroxide-Forming Derivatives: Although not explicitly quinones, related compounds can form explosive peroxides over time, especially when exposed to air and light. It is crucial to be aware of the potential for peroxide formation in any organic synthesis involving quinone-like structures.
Q3: How can I assess the thermal stability of a novel quinone derivative?
A3: Thermal analysis techniques are essential for determining the stability of a new compound. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can identify decomposition temperatures and exothermic events.[1][2][3] This data is critical for establishing safe operating temperature limits for your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of quinone derivatives.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected color change (darkening) of the quinone derivative upon storage. | Chemical instability and slow decomposition. This may be accelerated by exposure to light, air, or moisture.[4] | Store the compound in a tightly sealed, opaque container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. |
| A pressure buildup is observed in a reaction vessel containing a quinone derivative. | The reaction may be generating gaseous decomposition products, such as carbon monoxide.[4] This could be due to exceeding the thermal stability limit of the compound or an unintended side reaction. | Immediately and cautiously vent the vessel in a fume hood. Cool the reaction mixture and re-evaluate the experimental parameters, particularly the temperature. |
| A reaction involving a quinone derivative shows a sudden, uncontrolled temperature increase (runaway reaction). | The reaction is generating heat faster than it can be dissipated. This is a critical situation that can lead to an explosion. | If it is safe to do so, immediately remove the heat source and apply cooling (e.g., ice bath). Be prepared to initiate an emergency shutdown of the experiment. Alert others in the laboratory. |
| A solid quinone derivative appears to be clumping or changing in texture. | This could be a sign of moisture absorption, which can lower the decomposition temperature of some quinones.[4] | Handle the material in a dry environment (e.g., a glove box). If moisture contamination is suspected, it may be necessary to dry the compound under vacuum at a safe temperature before use. |
Data Summary: Thermal Stability of Selected Quinones
The following table summarizes the decomposition temperatures of several common quinone compounds as determined by thermal analysis. This data can be used as a general guide for estimating the thermal stability of related structures.
| Quinone Derivative | Structure Type | Decomposition Onset Temperature (°C) | Reference(s) |
| 1,4-Benzoquinone | para-quinone | Thermally stable over the evaluated range | [1][2] |
| 1,2-Naphthoquinone | ortho-quinone | > 100 | [1][2] |
| 1,4-Naphthoquinone | para-quinone | Thermally stable over the evaluated range | [1][2] |
| 9,10-Phenanthraquinone | ortho-quinone | > 215 | [1][2] |
| 9,10-Anthraquinone | para-quinone | Thermally stable over the evaluated range | [1][2] |
Note: The thermal stability of a specific derivative can be influenced by the presence of substituents on the quinone ring.
Experimental Protocols
Protocol 1: General Safe Handling of Quinone Derivatives
-
Hazard Assessment: Before handling any quinone derivative, consult its Safety Data Sheet (SDS) and other relevant safety literature. Pay close attention to information regarding thermal stability, incompatibilities, and personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Handle all quinone derivatives in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[4]
-
Small-Scale Operations: Whenever working with a new or potentially hazardous quinone derivative, start with small quantities.
-
Controlled Heating: Use a controlled heating source such as an oil bath or a heating mantle with a thermocouple to prevent localized overheating. Never heat sealed containers.
-
Inert Atmosphere: For sensitive quinone derivatives, conduct reactions and manipulations under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-induced decomposition.
-
Waste Disposal: Dispose of all quinone derivative waste according to institutional and regulatory guidelines. Do not mix with incompatible waste streams.
Protocol 2: Procedure for a Small-Scale Heating Experiment
-
Setup: Place a small, loose-fitting cap on a vial containing a few milligrams of the quinone derivative. Place this vial inside a larger beaker containing sand.
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Heating: Place the beaker on a hot plate in a fume hood. Slowly increase the temperature of the hot plate while closely observing the sample.
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Observation: Look for any signs of decomposition, such as color change, melting, or gas evolution.
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Cooling: Once the experiment is complete, turn off the hot plate and allow the setup to cool to room temperature before handling.
Visual Guides
Caption: Factors leading to the explosive decomposition of quinone derivatives.
Caption: A workflow for assessing the risks associated with a new quinone derivative.
References
Navigating the Reactivity of 2,6-Dibromo-p-benzoquinone: A Technical Guide
For researchers, scientists, and professionals in drug development utilizing 2,6-Dibromo-p-benzoquinone, a thorough understanding of its chemical compatibility is paramount to ensure experimental success and laboratory safety. This technical support guide provides essential information on incompatible materials, offering troubleshooting advice and answers to frequently asked questions.
Incompatible Materials
When working with this compound, meticulous care must be taken to avoid contact with certain classes of chemicals that can lead to hazardous reactions, sample degradation, or experimental failure. The primary materials to avoid are strong oxidizing agents, strong acids, and strong bases.
| Incompatible Material Class | Examples | Potential Hazards |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates, Chromates | Vigorous or violent reactions, potential for fire or explosion. |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid, Nitric Acid | Reaction and formation of new compounds, such as dibrominated diphenyl ethers with hydrochloric acid.[1][2] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide, Amines | Condensation and decomposition of the compound.[3][4] |
Troubleshooting Guide
Unexpected results or observations during your experiments could be indicative of a chemical incompatibility issue. This guide will help you troubleshoot common problems.
Q1: My reaction mixture containing this compound turned a dark color and produced an unexpected precipitate after adding an acidic solution. What could be the cause?
A1: This observation may indicate a reaction between this compound and the strong acid. For instance, 2,6-Dibromo-1,4-benzoquinone is known to react with hydrochloric acid to form a dibrominated diphenyl ether.[1][2] To troubleshoot this:
-
Verify Reagent Compatibility: Double-check the pH of all reagents and solutions being added to your reaction.
-
Alternative Acidification: If a lower pH is required, consider using a weaker acid and performing a small-scale test reaction to observe any adverse effects.
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Analyze the Precipitate: If possible and safe to do so, isolate and analyze the precipitate to identify the byproduct, which can help in confirming the side reaction.
Q2: I observed a rapid increase in temperature and gas evolution from my reaction vessel after introducing a new reagent.
A2: This suggests a possible exothermic reaction, potentially with a strong oxidizing agent. Quinones are reactive compounds, and their interaction with strong oxidizers can be vigorous. To address this:
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Immediate and Safe Quenching: If the reaction is becoming uncontrollable, follow your laboratory's emergency procedures for quenching exothermic reactions, which may involve cooling the vessel and dilution with an inert solvent.
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Reagent Review: Scrutinize all components of your reaction mixture to identify any potential oxidizing agents.
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Controlled Addition: When working with potentially incompatible materials is unavoidable, add the reagent slowly and in small portions while carefully monitoring the temperature.
Q3: The purity of my this compound sample seems to have degraded over time, and I notice a change in its appearance.
A3: Decomposition of this compound can be accelerated by improper storage conditions or exposure to incompatible substances, including strong bases. Benzoquinones are sensitive to alkaline conditions, which can cause condensation and decomposition.[3][4] To prevent this:
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Proper Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.
-
Inert Atmosphere: For long-term storage, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
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Purity Check: Before use, always check the purity of your starting material, especially if it has been stored for an extended period.
Frequently Asked Questions (FAQs)
Q1: What are the primary incompatible materials to avoid with this compound?
A1: The primary materials to avoid are strong oxidizing agents, strong acids, and strong bases.
Q2: What happens if this compound comes into contact with a strong acid like hydrochloric acid?
A2: It can react to form other compounds. For example, with hydrochloric acid, it can form a dibrominated diphenyl ether.[1][2]
Q3: Can I use a basic solution to clean glassware that has contained this compound?
A3: It is not recommended to use strong bases for cleaning, as p-benzoquinones are sensitive to alkali and can decompose.[3][4] Use a suitable organic solvent for initial rinsing, followed by a neutral detergent.
Q4: Are there any specific storage recommendations to maintain the stability of this compound?
A4: Yes, it should be stored in a cool, dry, and dark place, away from the incompatible materials mentioned. Keeping it in a tightly sealed container is crucial.
Experimental Safety Workflow
To ensure safe handling and prevent inadvertent mixing with incompatible materials, a systematic workflow should be followed. The diagram below illustrates the logical steps for safe experimentation with this compound.
References
Technical Support Center: Synthesis of 2,6-Dibromo-p-benzoquinone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,6-Dibromo-p-benzoquinone and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and its derivatives, providing potential causes and solutions.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a breakdown of potential issues and how to address them:
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Incomplete Reaction:
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Cause: Insufficient reaction time, inadequate temperature, or poor mixing.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or gradually increasing the temperature. For scale-up, ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Side Reactions:
-
Cause: Over-bromination, decomposition of the product, or polymerization of the quinone. The reaction of p-benzoquinone with acetic anhydride and sulfuric acid can produce triacetylhydroxyquinol in what is known as the Thiele-Winter reaction.
-
Solution: Control the stoichiometry of the brominating agent carefully. Add the bromine solution dropwise and maintain the recommended reaction temperature. Lowering the temperature may reduce the rate of side reactions.
-
-
Product Loss During Workup:
-
Cause: The product may be partially soluble in the aqueous phase or lost during filtration or extraction.
-
Solution: Ensure complete precipitation of the product before filtration. Minimize the number of transfer steps. When performing extractions, use the appropriate solvent and perform multiple extractions with smaller volumes.
-
-
Purity of Starting Materials:
-
Cause: Impurities in the starting hydroquinone or brominating agent can interfere with the reaction.
-
Solution: Use high-purity starting materials. Recrystallize or purify the starting materials if necessary.
-
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
A2: The formation of multiple products, such as isomeric dibromoquinones or over-brominated species, is a common challenge.
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Control of Reaction Conditions:
-
Solvent: The choice of solvent can influence the selectivity. Acetic acid is commonly used for bromination.
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product.
-
Rate of Addition: Slow, dropwise addition of the brominating agent with efficient stirring helps to maintain a low localized concentration of the reagent, which can suppress over-bromination.
-
-
Choice of Brominating Agent:
-
While elemental bromine is often used, other brominating agents like N-bromosuccinimide (NBS) might offer better selectivity in some cases.
-
Q3: The purification of the crude product is challenging. What are the recommended methods?
A3: Purification of dibromo-p-benzoquinones can be difficult due to their reactivity and sometimes limited solubility.
-
Recrystallization: This is the most common and scalable method.
-
Solvent Selection: Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, acetic acid, and toluene.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter to remove insoluble impurities, and then allow the solution to cool slowly to form crystals.
-
-
Column Chromatography: This is suitable for small-scale purification and for separating isomers.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is commonly employed. The polarity of the eluent should be optimized by TLC.
-
-
Steam Stripping: For larger scale operations, steam stripping can be used to purify p-benzoquinone compounds due to their low solubility in cold water and higher solubility in hot water.[1]
Q4: What are the main challenges when scaling up the synthesis from lab-scale to pilot-plant or industrial scale?
A4: Scaling up presents several challenges that are not always apparent at the lab scale.
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Heat Management: Bromination reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
-
Solution: Use a reactor with efficient cooling and a temperature control system. The rate of reagent addition must be carefully controlled to manage the heat generated.
-
-
Mixing: Ensuring a homogeneous reaction mixture is crucial for consistent product quality and to avoid localized "hot spots" that can lead to side reactions.
-
Solution: Use appropriate reactor geometry and an efficient agitation system. The mixing efficiency should be validated at the intended scale.
-
-
Solid Handling: If the product precipitates from the reaction mixture, handling the resulting slurry can be difficult on a large scale.
-
Solution: The filtration and drying equipment must be appropriately sized and designed for the expected volume of solid.
-
-
Safety: Handling large quantities of bromine and other hazardous chemicals requires stringent safety protocols.
-
Solution: Conduct a thorough process safety assessment. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).[2] Develop procedures for handling spills and emergencies.
-
Q5: What are the key safety precautions to consider when working with this compound and its precursors?
A5: Safety is paramount when handling these compounds.
-
Chemical Hazards:
-
Bromine: Highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate PPE, including gloves, goggles, and a lab coat. Have a bromine spill kit readily available.
-
p-Benzoquinone and its derivatives: These can be irritating to the skin, eyes, and respiratory tract.[2] They can also be toxic and may have mutagenic properties.[3]
-
-
Personal Protective Equipment (PPE):
-
Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Handling and Storage:
-
Store chemicals in a cool, dry, and well-ventilated area away from incompatible materials.
-
This compound should be stored at 2°C - 8°C with the container well-closed.[3]
-
-
Waste Disposal:
-
Dispose of all chemical waste according to your institution's safety guidelines and local regulations.
-
Data Presentation
Table 1: Comparison of Synthetic Methods for Dibromo-p-benzoquinone Derivatives
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product | Yield | Reference |
| Hydroquinone | Bromine, Nitric Acid | Glacial Acetic Acid | Room Temp. | 1 hour | 2,3,5,6-Tetrabromo-1,4-benzoquinone | 93% | [2] |
| 2,3,5,6-Tetrabromo-1,4-benzoquinone | Aryl amines, Sodium Acetate | Ethanol, Glacial Acetic Acid, Water | Reflux | 3 hours | 2,5-Diarylamino-3,6-dibromo-1,4-benzoquinones | 56-94% | [2] |
| 2,6-Dimethylphenol | Oxygen, Copper(II) chloride-amine hydrochloride | Not specified | Not specified | Not specified | 2,6-Dimethylbenzoquinone | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,5,6-Tetrabromo-1,4-Benzoquinone [2]
This protocol describes the synthesis of the common precursor for many dibromo-p-benzoquinone derivatives.
-
Reaction Setup: In a well-ventilated fume hood, dissolve hydroquinone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Nitric Acid: To the stirred solution, add concentrated nitric acid and continue stirring for 30 minutes.
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Bromination: Slowly add bromine to the reaction mixture over a period of 30 minutes.
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Reaction: Stir the mixture at room temperature for one hour.
-
Isolation: The precipitated product is collected by filtration and washed with cold water.
-
Purification: The crude product can be recrystallized from glacial acetic acid to yield yellow crystals.
Protocol 2: Synthesis of 2,5-Diarylamino-3,6-dibromo-1,4-benzoquinones [2]
This protocol outlines the derivatization of the tetrabrominated precursor.
-
Reaction Setup: In a round-bottom flask, prepare a solution of 2,3,5,6-tetrabromo-1,4-benzoquinone in a mixture of ethanol, glacial acetic acid, and water.
-
Addition of Reagents: Add a small amount of sodium acetate followed by the desired amino compound to the stirred solution.
-
Reaction: Reflux the reaction mixture for 3 hours.
-
Crystallization: Allow the mixture to stand overnight at room temperature to allow the product to crystallize.
-
Isolation and Purification: Filter the precipitated product and recrystallize it from an appropriate solvent (e.g., glacial acetic acid or DMSO).[5]
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for the synthesis of this compound derivatives.
References
- 1. CN104761440A - Separation / purification method of p-benzoquinone compound - Google Patents [patents.google.com]
- 2. academicjournals.org [academicjournals.org]
- 3. 2,6-Dibromo-1,4-benzoquinone | 19643-45-9 | FD69850 [biosynth.com]
- 4. WO2015169898A1 - Process for the production of 2,6-dimethylbenzoquinone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Halogenated Quinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of halogenated quinones.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of halogenated quinones?
A1: Halogenated quinones present several analytical challenges due to their reactivity, potential for complex fragmentation in mass spectrometry, and specific requirements for chromatographic separation and spectroscopic analysis. Key challenges include:
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Reactivity and Instability: Quinones are susceptible to reduction and can react with certain solvents or column materials, leading to degradation or alteration of the analyte.
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Chromatographic Issues: Co-elution with other compounds, peak tailing in Gas Chromatography (GC), and choosing an appropriate High-Performance Liquid Chromatography (HPLC) column and mobile phase can be problematic.[1][2][3][4][5]
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Mass Spectrometry Complexity: The presence of halogens (chlorine, bromine) results in characteristic isotopic patterns that can be complex to interpret, especially with multiple halogen atoms. Additionally, interactions with the ion source in GC-MS can cause issues like peak tailing.[1][6]
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Spectroscopic Ambiguity: In Nuclear Magnetic Resonance (NMR) spectroscopy, signal broadening and challenges in achieving quantitative accuracy can arise from the reactive nature of quinones and potential paramagnetic impurities.[7][8][9][10]
Q2: How do I interpret the isotopic pattern of a halogenated quinone in a mass spectrum?
A2: The isotopic pattern is a key identifier for halogenated compounds. Chlorine and bromine have distinct and abundant isotopes that create characteristic M+2 peaks.
-
Chlorine: Has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A compound with one chlorine atom will show a molecular ion peak (M) and an M+2 peak with an intensity ratio of roughly 3:1.[11] For compounds with multiple chlorine atoms, the pattern becomes more complex.
-
Bromine: Has two main isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A compound with one bromine atom will exhibit M and M+2 peaks of nearly equal intensity.[11]
The presence of multiple halogen atoms leads to more complex patterns that can be predicted based on the number and type of halogens.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem: Significant peak tailing is observed for my halogenated quinone.
Peak tailing in GC-MS can lead to poor resolution and inaccurate quantification. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for GC-MS peak tailing.
Detailed Steps:
-
Inlet Contamination: The inlet is a common source of active sites.
-
Improper Column Installation: An incorrectly installed column can cause dead volume and peak distortion.
-
Column Activity: Active sites on the column can interact with polar analytes.
-
Ion Source Interaction: Halogenated solvents can react with the stainless steel ion source, forming deposits that cause adsorption and slow release of analytes.[1][6]
-
Action: Clean the ion source. This is a more involved procedure and should be performed according to the instrument manual.
-
-
Solvent Effects: The use of halogenated solvents like dichloromethane (DCM) can lead to the formation of ferrous chloride in the ion source, causing peak tailing.[1][6]
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Action: If your experimental design allows, switch to a non-halogenated solvent for sample preparation.[6]
-
High-Performance Liquid Chromatography (HPLC)
Problem: Poor separation or peak shape of halogenated quinones.
Troubleshooting Steps:
-
Column Selection: The choice of stationary phase is critical.
-
Recommendation: A C18 or a specialized column for aromatic compounds is often a good starting point. For a mixture of halogenated quinones and related compounds, a Newcrom B column has shown good separation.[2]
-
-
Mobile Phase Optimization: The mobile phase composition dictates the retention and selectivity.
-
Recommendation: A common mobile phase is a mixture of acetonitrile (MeCN) and water with a buffer like phosphoric acid.[2] Isocratic elution is often sufficient, but a gradient may be necessary for complex mixtures.
-
-
Sample Stability: Halogenated quinones can be reactive.
-
Action: Ensure the sample is fresh and protected from light. The choice of solvent for sample preparation is also important to prevent degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Poor signal-to-noise or broad peaks in the NMR spectrum.
Troubleshooting Steps:
-
Sample Preparation: A high-quality sample is essential for a good NMR spectrum.[12]
-
Action:
-
Ensure the sample is fully dissolved in the deuterated solvent. Any solid particles will degrade the magnetic field homogeneity.[13][14]
-
Filter the sample into the NMR tube to remove any particulate matter.[14][15]
-
Use a sufficient concentration of your sample. For ¹H NMR, 1-5 mg in 0.6-0.7 mL of solvent is typical. For ¹³C NMR, a higher concentration (5-30 mg) is often needed.[13]
-
-
-
Solvent Selection: The choice of deuterated solvent is important.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
-
Action: Ensure all glassware is scrupulously clean. If metal contamination is suspected, consider passing the sample solution through a small plug of silica gel.
-
Problem: Inaccurate quantification in qNMR.
Troubleshooting Steps:
-
Acquisition Parameters: Proper parameter setup is crucial for quantitative accuracy.
-
Data Processing: Careful processing is necessary for reliable results.
-
Internal Standard: The choice of internal standard is critical.
-
Action: The internal standard should be stable, non-reactive, and have signals that do not overlap with the analyte signals.[7]
-
Data Presentation
Table 1: Isotopic Abundances of Common Halogens
| Isotope | Natural Abundance (%) | Mass (amu) |
| ³⁵Cl | 75.77 | 34.96885 |
| ³⁷Cl | 24.23 | 36.96590 |
| ⁷⁹Br | 50.69 | 78.91834 |
| ⁸¹Br | 49.31 | 80.91629 |
Table 2: Recommended Starting Conditions for HPLC Analysis of Halogenated Quinones
| Parameter | Recommendation |
| Column | Newcrom B, C18, or similar |
| Mobile Phase | Acetonitrile and water with phosphoric acid buffer |
| Detection | UV |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Table 3: Common Deuterated Solvents for NMR and their Properties
| Solvent | Chemical Shift (ppm) | Water Peak (ppm) | Notes |
| Chloroform-d (CDCl₃) | 7.26 | ~1.56 | Good for many organic compounds. |
| Acetone-d₆ | 2.05 | ~2.84 | Can be hygroscopic. |
| DMSO-d₆ | 2.50 | ~3.33 | Good for polar compounds, hygroscopic. |
| Benzene-d₆ | 7.16 | ~0.40 | Can induce significant solvent shifts. |
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of Halogenated Quinones
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Sample Preparation:
-
Accurately weigh approximately 1 mg of the halogenated quinone standard or sample.
-
Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[17]
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% phosphoric acid) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[18]
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Monitor the separation at a suitable UV wavelength (e.g., 254 nm).
-
Identify and quantify the halogenated quinone based on retention time and peak area compared to a standard.
-
Protocol 2: Sample Preparation for NMR Analysis of a Reactive Halogenated Quinone
-
Glassware Preparation:
-
Thoroughly clean and dry an NMR tube and a small vial.
-
-
Sample Weighing and Dissolution:
-
Weigh 5-10 mg of the halogenated quinone into the vial.
-
Add approximately 0.7 mL of a dry, deuterated solvent (e.g., CDCl₃ from a fresh bottle).
-
Gently swirl the vial to ensure complete dissolution.
-
-
Filtration and Transfer:
-
Capping and Labeling:
-
Cap the NMR tube securely.
-
Label the tube clearly.
-
-
Analysis:
-
Acquire the NMR spectrum as soon as possible to minimize potential degradation.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. HPLC Separation of Haloaromatics and Quinones on Newcrom B Column | SIELC Technologies [sielc.com]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Challenges and perspectives in quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 13. organomation.com [organomation.com]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. sites.bu.edu [sites.bu.edu]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2,6-Dibromo-p-benzoquinone by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comparative analysis of potential High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2,6-Dibromo-p-benzoquinone. While a standardized, publicly available method for this specific compound is not prevalent, this document outlines potential starting points for method development and compares alternative analytical techniques, supported by established principles for the analysis of quinones and halogenated compounds.
Potential Impurities in this compound
The purity profile of this compound is largely dependent on its synthetic route. Common impurities may include starting materials, byproducts, and degradation products. Potential impurities could be:
-
Starting materials: p-Benzoquinone, hydroquinone, or other precursors.
-
Reaction intermediates: Monobrominated benzoquinones.
-
Over-brominated products: Tribromo- or tetrabromo-p-benzoquinone.
-
Degradation products: Resulting from exposure to light or heat.
An effective analytical method must be able to separate the active pharmaceutical ingredient (API) from these potential impurities.
Comparison of Potential HPLC Methods
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography and is a suitable starting point for the analysis of this compound. Normal-phase HPLC (NP-HPLC) can also be considered as an alternative. Below is a comparison of potential HPLC methods.
Table 1: Comparison of Proposed HPLC Methods for this compound Analysis
| Parameter | Method A: RP-HPLC (C18) | Method B: RP-HPLC (Phenyl-Hexyl) | Method C: NP-HPLC (Silica) |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl | Silica |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Methanol:Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid | Hexane:Ethyl Acetate (e.g., 80:20 v/v) |
| Elution Principle | Separation based on hydrophobicity. | Separation based on a combination of hydrophobicity and pi-pi interactions. | Separation based on polarity.[1][2] |
| Advantages | Good retention for non-polar compounds, widely available columns, robust.[3] | Alternative selectivity for aromatic compounds, may resolve impurities that co-elute on C18. | Good for separating isomers, can use non-aqueous solvents.[1] |
| Disadvantages | May have poor retention for very polar impurities. | May have longer equilibration times. | Sensitive to water content in the mobile phase, less common for routine analysis.[1] |
| Detector | Photodiode Array (PDA) or UV-Vis | Photodiode Array (PDA) or UV-Vis | Photodiode Array (PDA) or UV-Vis |
| Detection Wavelength | ~270 nm (based on UV spectrum of similar quinones) | ~270 nm | ~270 nm |
Illustrative Performance Data
The following table presents hypothetical performance data to illustrate the potential separation of this compound from a potential impurity (e.g., 2-Bromo-p-benzoquinone).
Table 2: Hypothetical Performance Data for Proposed HPLC Methods
| Parameter | Method A: RP-HPLC (C18) | Method B: RP-HPLC (Phenyl-Hexyl) |
| Analyte | Retention Time (min) | Retention Time (min) |
| 2-Bromo-p-benzoquinone | 3.5 | 4.0 |
| This compound | 5.0 | 6.0 |
| Resolution (Rs) | 2.5 | 3.0 |
| Peak Asymmetry (As) | 1.1 | 1.2 |
Experimental Protocols
Below is a detailed experimental protocol for the proposed Method A (RP-HPLC with a C18 column).
Protocol for Method A: RP-HPLC (C18) Analysis
1. Materials and Reagents
-
This compound reference standard and sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrument and Conditions
-
HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[4]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. Chromatographic Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
After the analysis, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) and then store it in an appropriate solvent (e.g., 100% acetonitrile).
5. Data Analysis
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Visualization of Analytical Workflow and Method Selection
Caption: Workflow for HPLC Purity Analysis.
Caption: Logic for Analytical Method Selection.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool for purity analysis, other techniques can also be employed, each with its own set of advantages and limitations.
Table 3: Comparison of Alternative Analytical Techniques
| Technique | Principle | Advantages for this compound | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[7] | High resolution, suitable for volatile impurities.[8] | The analyte must be thermally stable and volatile; derivatization may be required.[9] |
| Thin-Layer Chromatography (TLC) | Separation on a solid adsorbent plate with a liquid mobile phase.[10][11] | Simple, rapid, and inexpensive for preliminary screening.[10][12] | Lower resolution and sensitivity compared to HPLC, not easily quantifiable.[12] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase.[13][14][15] | Fast separations, reduced solvent consumption, can be used for both normal and reversed-phase modes.[13][16][17] | Requires specialized equipment, less common in standard analytical labs.[13] |
| HPLC-Mass Spectrometry (HPLC-MS) | Couples HPLC separation with mass spectrometric detection.[18][19] | Provides molecular weight and structural information for impurity identification.[18][19][20][21] | More complex and expensive instrumentation.[18] |
Conclusion
The purity analysis of this compound is crucial for its application in research and development. While a specific validated HPLC method is not readily found in the literature, a reversed-phase HPLC method using a C18 or Phenyl-Hexyl column with a mobile phase of acetonitrile or methanol and water is a logical and effective starting point for method development. A Photodiode Array detector is recommended for its ability to monitor multiple wavelengths and assess peak purity.[5][6][22][23] For challenging separations or when impurity identification is required, alternative techniques such as NP-HPLC, GC, or HPLC-MS should be considered. The information and protocols provided in this guide serve as a comprehensive starting point for establishing a robust and reliable purity analysis method for this compound.
References
- 1. hawach.com [hawach.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. lcms.cz [lcms.cz]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Analysis of polyaromatic quinones in a complex environmental matrix using gas chromatography ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Supercritical Fluid Extraction and Ultra Performance Liquid Chromatography of Respiratory Quinones for Microbial Community Analysis in Environmental and Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Analysis of Quinones in Oil-Contaminated Soil by Online Supercritical Fluid Extraction-Supercritical Fluid Chromatography âMonitoring Microbial Activityâ | SHIMADZU CORPORATION [shimadzu.com]
- 17. Development of coupled supercritical fluid extraction-high performance liquid chromatography for quinone analysis in activated sludge (2016) | Ni Luh Gede Ratna Juliasih | 5 Citations [scispace.com]
- 18. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 20. hpst.cz [hpst.cz]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. researchgate.net [researchgate.net]
- 23. Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection | Labcompare.com [labcompare.com]
Spectroscopic Validation of Synthesized 2,6-Dibromo-p-benzoquinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for synthesized 2,6-Dibromo-p-benzoquinone against its potential starting materials and a common isomeric impurity. The data presented here, including predicted values for the target compound and experimental data for the alternatives, serves as a crucial tool for the validation and quality control of synthesized this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its related compounds. These values are essential for identifying the product and differentiating it from potential impurities.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Chemical Shift (ppm) | Multiplicity | Solvent |
| This compound (Predicted) | ~7.3 | Singlet | CDCl₃ |
| Hydroquinone | 6.82 | Singlet | D₂O |
| p-Benzoquinone | 6.78 | Singlet | CDCl₃ |
| 2,5-Dibromo-p-benzoquinone | 7.25 | Singlet | Not Specified |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Carbonyl Carbon (C=O) | Brominated Carbon (C-Br) | Olefinic Carbon (C=C) | Solvent |
| This compound (Predicted) | ~178 | ~145 | ~138 | CDCl₃ |
| Hydroquinone | - | - | 116.1, 150.7 | D₂O |
| p-Benzoquinone | 187.0 | - | 136.7 | CDCl₃ |
| 2,5-Dibromo-p-benzoquinone | Not Available | Not Available | Not Available | Not Specified |
Table 3: Infrared (IR) Spectroscopic Data (ν, cm⁻¹)
| Compound | C=O Stretch | C=C Stretch | C-Br Stretch | O-H Stretch |
| This compound (Predicted) | ~1680 | ~1560 | ~600-700 | - |
| Hydroquinone | - | ~1515 | - | ~3300-3400 |
| p-Benzoquinone | ~1668 | ~1593 | - | - |
| 2,5-Dibromo-p-benzoquinone | Not Available | Not Available | Not Available | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 264, 266, 268 (Isotopic pattern for Br₂) | Not Available |
| Hydroquinone | 110 | 81, 54, 53 |
| p-Benzoquinone | 108 | 82, 54 |
| 2,5-Dibromo-p-benzoquinone | 264, 266, 268 (Isotopic pattern for Br₂) | Not Available |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. Adherence to these protocols is crucial for obtaining reliable and reproducible data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
2. Infrared (IR) Spectroscopy
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film: Dissolve a small amount of sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.
-
-
Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Perform a background scan before acquiring the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Impact - EI).
-
Sample Introduction:
-
Direct Insertion Probe (DIP): For solid samples, introduce a small amount of the compound directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, dissolve it in a suitable solvent and inject it into the GC-MS system.
-
-
Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-350).
-
For EI, use a standard electron energy of 70 eV.
-
Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of synthesized this compound.
Caption: Workflow for the spectroscopic validation of this compound.
A Comparative Analysis of the Reactivity of 2,6-Dibromo-p-benzoquinone and 2,5-Dibromo-p-benzoquinone for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric starting materials is paramount for efficient synthesis and novel compound design. This guide provides an objective comparison of the reactivity of 2,6-dibromo-p-benzoquinone and 2,5-dibromo-p-benzoquinone, supported by experimental data and detailed methodologies.
This analysis focuses on two primary reaction types: nucleophilic substitution and cycloaddition reactions. The differential placement of the bromine atoms on the p-benzoquinone ring significantly influences the electrophilicity of the carbon atoms and the steric hindrance around the reaction centers, leading to distinct reactivity profiles.
Nucleophilic Substitution: A Tale of Two Isomers
Nucleophilic substitution reactions are fundamental in the functionalization of benzoquinones. The reactivity of the dibrominated isomers is dictated by the electronic effects of the bromine substituents. A study comparing the reactivity of the analogous 2,6-dichloro-p-benzoquinone (2,6-DCBQ) and 2,5-dichloro-p-benzoquinone (2,5-DCBQ) with the nucleophile p-nitrobenzenethiol (NBT) provides critical insights.
The study revealed that 2,5-dichloro-p-benzoquinone exhibits significantly higher reactivity towards nucleophilic attack than its 2,6-dichloro counterpart . This observation can be extrapolated to the dibromo-analogs due to the similar electron-withdrawing nature of bromine and chlorine. The enhanced reactivity of the 2,5-isomer is attributed to the para-positioning of the electron-withdrawing halogen atoms, which synergistically increases the partial positive charge on the carbon atoms bearing the halogens, making them more susceptible to nucleophilic attack. In contrast, the meta-relationship of the halogens in the 2,6-isomer results in a less pronounced inductive electron withdrawal at the reaction sites.
| Compound | Reactant | Rate Constant (k) | Relative Reactivity |
| 2,5-Dichloro-p-benzoquinone | p-Nitrobenzenethiol | Higher | More Reactive |
| 2,6-Dichloro-p-benzoquinone | p-Nitrobenzenethiol | Lower | Less Reactive |
Experimental Protocol: Nucleophilic Substitution with p-Nitrobenzenethiol
The following protocol is adapted from the study on dichloro-p-benzoquinones and can be applied to investigate the reactivity of the dibromo-isomers.
Materials:
-
2,5-Dibromo-p-benzoquinone or this compound
-
p-Nitrobenzenethiol (NBT)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the dibromobenzoquinone isomer and NBT in acetonitrile.
-
In a quartz cuvette, add the phosphate buffer.
-
Initiate the reaction by adding the dibromobenzoquinone and NBT stock solutions to the cuvette.
-
Immediately monitor the decrease in the absorbance of NBT at its maximum wavelength (e.g., 412 nm) over time using the UV-Vis spectrophotometer.
-
Determine the pseudo-first-order rate constant (k) from the exponential decay of the NBT absorbance.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, specifically an addition-elimination pathway.
Cycloaddition Reactions: The Diels-Alder Perspective
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. In this context, the dibromobenzoquinones act as dienophiles. The reactivity and regioselectivity of these reactions are influenced by both electronic and steric factors.
While direct comparative experimental data for the Diels-Alder reactivity of 2,5- and this compound is scarce, computational studies on 2,6-disubstituted benzoquinones offer valuable predictions. These studies suggest that the substituents at the 2 and 6 positions play a crucial role in directing the regioselectivity of the cycloaddition. The interplay of steric hindrance and the electronic nature of the substituents on the dienophile determines the favored product isomer.
For This compound , the bromine atoms create significant steric bulk around the C2 and C6 positions. This steric hindrance can influence the approach of the diene, potentially favoring addition to the less hindered C3-C4 double bond. Furthermore, the electron-withdrawing nature of the bromine atoms activates the double bonds for cycloaddition.
For 2,5-dibromo-p-benzoquinone , the bromine atoms are positioned at the carbonyl-adjacent carbons, which are the primary sites of reaction in many Diels-Alder reactions of p-benzoquinones. The electronic activation by the bromine atoms is expected to be significant.
| Isomer | Expected Diels-Alder Reactivity | Key Influencing Factors |
| This compound | Potentially lower reactivity and/or altered regioselectivity | Steric hindrance from bromine atoms at C2 and C6. |
| 2,5-Dibromo-p-benzoquinone | Generally higher reactivity | Strong electronic activation from bromine atoms at C2 and C5. |
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
The following is a general protocol for a Diels-Alder reaction that can be adapted to compare the reactivity of the two isomers.
Materials:
-
2,5-Dibromo-p-benzoquinone or this compound
-
Freshly distilled cyclopentadiene
-
Toluene or Dichloromethane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the dibromobenzoquinone isomer in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add freshly distilled cyclopentadiene to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
If the reaction is slow at room temperature, it can be gently heated to reflux.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by recrystallization or column chromatography.
-
Compare the yields and reaction times for the two isomers to assess their relative reactivity.
Reaction Workflow: Diels-Alder Cycloaddition
The general workflow for a Diels-Alder reaction is straightforward, involving the combination of the diene and dienophile, followed by reaction and purification.
Conclusion
These differences in reactivity are critical considerations for synthetic chemists in designing reaction pathways and predicting product outcomes. The provided experimental protocols offer a starting point for researchers to quantitatively assess these differences and leverage the unique properties of each isomer in their synthetic endeavors.
A Comparative Guide to 2,6-Dibromo-p-benzoquinone and Other Halogenated Quinones in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Halogenated quinones are a versatile class of reagents in organic synthesis, prized for their reactivity as electrophiles and dienophiles. Among them, 2,6-Dibromo-p-benzoquinone stands out as a valuable building block for the construction of complex molecular architectures, particularly in the synthesis of bioactive compounds and functional materials. This guide provides an objective comparison of this compound with other halogenated quinones, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Performance in Key Synthetic Transformations
The reactivity of halogenated quinones is primarily dictated by the nature and position of the halogen substituents. These atoms influence the electrophilicity of the quinone ring and can act as leaving groups in nucleophilic substitution reactions. The following sections compare the performance of this compound against other halogenated quinones in two major classes of reactions: nucleophilic substitution and cycloaddition.
Nucleophilic Substitution Reactions
Halogenated quinones readily undergo nucleophilic substitution, providing a facile route to a diverse array of substituted quinones. The reaction typically proceeds through an addition-elimination mechanism. The nature of the halogen atom significantly impacts the reaction rate, with the leaving group ability generally following the trend I > Br > Cl > F.
A study comparing the reactivity of dichloro-substituted p-benzoquinones with 4-nitrobenzenethiol (NBT) revealed that 2,5-dichloro-p-benzoquinone reacts approximately twice as fast as 2,6-dichloro-p-benzoquinone.[1] This highlights the influence of the substitution pattern on the electrophilicity of the carbon centers. While a direct kinetic comparison with this compound was not found in the same study, the better leaving group ability of bromide compared to chloride suggests that this compound would exhibit enhanced reactivity in similar nucleophilic substitution reactions.
The synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones from tetrabromo-p-benzoquinone and various amines demonstrates the utility of brominated quinones in constructing highly substituted systems.[2][3] The high yields achieved in these reactions underscore the efficiency of nucleophilic displacement of bromide.
Table 1: Comparison of Halogenated Quinones in Nucleophilic Substitution Reactions
| Halogenated Quinone | Nucleophile | Product | Yield (%) | Reference |
| Tetrabromo-p-benzoquinone | Various aryl and alkyl amines | 2,5-Diamino-3,6-dibromo-1,4-benzoquinones | 56 - 93 | [2][3] |
| 2,6-Dichloro-p-benzoquinone | 4-Nitrobenzenethiol | 2,5-Bis((4-nitrophenyl)thio)benzene-1,4-diol | Not specified (rate constant comparison) | [1] |
| 2,5-Dichloro-p-benzoquinone | 4-Nitrobenzenethiol | 2,5-Bis((4-nitrophenyl)thio)benzene-1,4-diol | Not specified (rate constant comparison) | [1] |
Cycloaddition Reactions
Halogenated quinones are excellent dienophiles in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. The electron-withdrawing nature of the halogens activates the quinone system, facilitating the cycloaddition.
Experimental Protocols
General Procedure for the Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones[2][3]
This protocol describes the synthesis of a series of 2,5-diamino-3,6-dibromo-1,4-benzoquinones from the readily available 2,3,5,6-tetrabromo-1,4-benzoquinone.
Materials:
-
2,3,5,6-Tetrabromo-1,4-benzoquinone (1 equivalent)
-
Required amino compound (2 equivalents)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (GAA)
-
Water (H₂O)
-
Sodium acetate
Procedure:
-
In a round-bottom flask, dissolve 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mol) in a mixture of EtOH (2 mL), GAA (2 mL), and H₂O (1 mL).
-
Add a small amount of sodium acetate to the stirred solution.
-
Add the required amino compound (0.02 mol).
-
Reflux the reaction mixture for 3 hours.
-
Allow the mixture to stand overnight at room temperature.
-
Filter the precipitated product and recrystallize from a suitable solvent (e.g., GAA or DMSO).
Yields: 56-93%, depending on the amine used.[2][3]
Signaling Pathway Visualization
Halogenated quinones can exert biological effects through various mechanisms, including the generation of reactive oxygen species (ROS) and covalent modification of cellular macromolecules. One of the key signaling pathways affected by quinones is the Keap1-Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes. The following diagram illustrates the activation of this protective pathway in response to quinone-induced stress.
Caption: Activation of the Keap1-Nrf2 cytoprotective pathway by halogenated quinones.
Conclusion
This compound is a highly effective reagent for the synthesis of substituted quinones and heterocyclic systems. Its enhanced reactivity in nucleophilic substitution reactions, owing to the good leaving group ability of bromide, makes it a preferred choice over its chloro-analogue for many applications. While direct comparative data for Diels-Alder reactions are sparse, the principles of substituent effects suggest that the nature of the halogen will influence both the rate and selectivity of the cycloaddition. The provided experimental protocol serves as a practical starting point for the synthesis of complex diamino-dibromo-benzoquinones. Understanding the interaction of these compounds with biological pathways, such as the Keap1-Nrf2 system, is crucial for the development of new therapeutic agents. This guide provides a foundation for researchers to make informed decisions when incorporating halogenated quinones into their synthetic strategies.
References
- 1. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
Unveiling the Antimicrobial Potency of Benzoquinone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial activity of various benzoquinone derivatives, supported by experimental data. We delve into their efficacy against key bacterial pathogens, detail the experimental methodologies for reproducibility, and visualize the proposed mechanisms of action.
Benzoquinones, a class of organic compounds derived from benzene, have long been recognized for their diverse biological activities, including their potential as antimicrobial agents. Their core structure, a six-membered ring with two opposing carbonyl groups, serves as a versatile scaffold for chemical modifications, leading to a wide array of derivatives with varying potencies and specificities. This guide synthesizes data from multiple studies to offer a comparative overview of their antimicrobial performance.
Comparative Antimicrobial Activity
The antimicrobial efficacy of benzoquinone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of several benzoquinone derivatives against the common Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. Lower MIC values indicate higher antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzoquinone Derivatives against Staphylococcus aureus
| Benzoquinone Derivative | Strain | MIC (µg/mL) | Reference |
| Red Benzoquinone (3,5-dimethoxy-2-(methylthio)cyclohexa-2,5-diene-1,4-dione) | S. aureus | 4 | [1][2] |
| Blue Benzoquinone (5-methoxy-2,3-bis(methylthio)cyclohexa-2,5-diene-1,4-dione) | S. aureus | 6 | [1] |
| Thymoquinone | S. aureus ATCC 25923 | 8 - 32 | |
| Tert-butylbenzoquinone (TBBQ) | S. aureus SH1000 | 8 | |
| Oncocalyxone A | Methicillin-resistant S. aureus (MRSA) | 9.43 (antibiofilm) | |
| 2,5-bis(2-amino-1,3,4-thiadiazol-5-yl)-1,4-benzoquinone | S. aureus | 2-4 times more active than sulfathiazole | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzoquinone Derivatives against Escherichia coli
| Benzoquinone Derivative | Strain | MIC (µg/mL) | Reference |
| Benzoquinoline Salt 3i | E. coli | 0.00152 | [4] |
| Benzoquinoline Salt 3n | E. coli | 0.195 | [4] |
| Benzoquinoline Salt 3h | E. coli | 0.195 | [4] |
| Benzoquinoline Salt 3g | E. coli | 0.195 | [4] |
| 2,3-dimethoxybenzoquinone | E. coli ATCC35218 | 62.5 | [5] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method (CLSI Guidelines)
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[6]
1. Preparation of Materials:
-
Benzoquinone Derivatives: Prepare stock solutions of the test compounds, typically in a solvent like dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Use fresh, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) grown on a suitable agar medium.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.
2. Inoculum Preparation:
-
Aseptically transfer a few colonies of the test bacterium into a sterile saline solution or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Serial Dilutions:
-
Dispense the growth medium into all wells of the 96-well plate.
-
Add a specific volume of the benzoquinone derivative stock solution to the first well of a row and perform a two-fold serial dilution by transferring a portion of the solution to the subsequent wells. This creates a range of decreasing concentrations of the test compound.
4. Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
-
Include a positive control (bacteria and medium without the test compound) and a negative control (medium only).
-
Incubate the plates at 35-37°C for 16-20 hours under aerobic conditions.
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the benzoquinone derivative at which there is no visible growth.
Mechanisms of Antimicrobial Action
The antimicrobial activity of benzoquinone derivatives is often attributed to their ability to induce oxidative stress and interfere with essential cellular processes.
Oxidative Stress Induction
One of the primary mechanisms of action is the generation of reactive oxygen species (ROS) within the bacterial cell.[7][8][9] Benzoquinones can undergo redox cycling, a process that involves the acceptance of one or two electrons to form semiquinone and hydroquinone species, respectively. In the presence of molecular oxygen, these reduced forms can donate electrons back to oxygen, leading to the formation of superoxide anions (O₂⁻). Superoxide anions can then be converted to hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH) through various cellular reactions, including the Fenton reaction.[7] This surge in ROS can overwhelm the bacterial antioxidant defense systems, leading to damage of vital cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.
References
- 1. 1,4-Benzoquinone antimicrobial agents against Staphylococcus aureus and Mycobacterium tuberculosis derived from scorpion venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Bacterial Response to Oxidative Stress and RNA Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Oxidative Stress in Bacteria and the Central Dogma of Molecular Biology [frontiersin.org]
Dichotomous Destinies: A Comparative Analysis of Dibrominated and Dichlorinated Quinone Cytotoxicity
For Immediate Release
A comprehensive review of available scientific literature reveals distinct cytotoxic profiles for dibrominated and dichlorinated quinones, with dichlorinated analogues generally exhibiting higher potency in inducing cell death. This guide synthesizes key experimental findings, offering a comparative look at their effects on various cell lines and elucidating the underlying molecular mechanisms. This information is crucial for researchers in toxicology, pharmacology, and drug development.
Quantitative Cytotoxicity Comparison
A pivotal study directly comparing the cytotoxic effects of 2,6-dibromo-1,4-benzoquinone (DBBQ) and 2,6-dichloro-1,4-benzoquinone (DCBQ) across multiple human cell lines provides a clear quantitative assessment of their relative toxicities. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, was determined for each compound after a 24-hour exposure.
The data, summarized in the table below, indicates that DCBQ is consistently more cytotoxic than DBBQ across all tested cell lines, as evidenced by its lower IC50 values.
| Compound | Cell Line | IC50 (µM) |
| 2,6-Dibromo-1,4-benzoquinone (DBBQ) | T24 (Bladder Cancer) | 142 |
| 2,6-Dichloro-1,4-benzoquinone (DCBQ) | T24 (Bladder Cancer) | 95 |
| 2,6-Dibromo-1,4-benzoquinone (DBBQ) | 5637 (Bladder Cancer) | 86.9-93.8 |
| 2,6-Dichloro-1,4-benzoquinone (DCBQ) | 5637 (Bladder Cancer) | 80.8-99.5 |
| 2,6-Dibromo-1,4-benzoquinone (DBBQ) | Caco-2 (Colon Carcinoma) | 86.9-93.8 |
| 2,6-Dichloro-1,4-benzoquinone (DCBQ) | Caco-2 (Colon Carcinoma) | 80.8-99.5 |
| 2,6-Dibromo-1,4-benzoquinone (DBBQ) | MGC-803 (Gastric Cancer) | 86.9-93.8 |
| 2,6-Dichloro-1,4-benzoquinone (DCBQ) | MGC-803 (Gastric Cancer) | 80.8-99.5 |
Table 1: Comparative IC50 values of DBBQ and DCBQ in various human cancer cell lines after 24-hour exposure. Data compiled from multiple sources.[1][2]
Mechanistic Insights into Halogenated Quinone Cytotoxicity
The primary mechanism driving the cytotoxicity of both dibrominated and dichlorinated quinones is the induction of oxidative stress.[1][2] This occurs through a process of redox cycling, where the quinone molecule is reduced to a semiquinone radical. This radical can then react with molecular oxygen to produce superoxide radicals, which are a type of reactive oxygen species (ROS). This futile cycle of reduction and re-oxidation leads to a significant increase in intracellular ROS levels.
The resulting oxidative stress has several downstream consequences that contribute to cell death:
-
Oxidative Damage to Macromolecules: ROS can damage essential cellular components, including DNA, proteins, and lipids. This damage can lead to mutations, protein dysfunction, and membrane instability.
-
Depletion of Cellular Antioxidants: The cell's primary defense against oxidative stress is its antioxidant system, with glutathione (GSH) being a key player. Halogenated quinones can deplete GSH levels, further exacerbating oxidative damage.
-
Induction of Apoptosis: The cellular damage and stress caused by ROS can trigger programmed cell death, or apoptosis. This is a controlled process that eliminates damaged cells and is often mediated by a cascade of enzymes called caspases.
The following diagram illustrates the general workflow for assessing the cytotoxicity of these compounds.
Caption: General workflow for assessing quinone cytotoxicity.
The following diagram illustrates the key signaling pathway involved in halogenated quinone-induced cell death.
Caption: Halogenated quinone-induced cytotoxicity pathway.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The cytotoxicity of dibrominated and dichlorinated quinones is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test quinones. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compounds.
-
MTT Incubation: After the desired treatment period (e.g., 24 hours), the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a further 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the quinone and fitting the data to a dose-response curve.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The production of intracellular ROS is a key event in quinone-induced cytotoxicity and can be measured using the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).
-
Cell Seeding and Treatment: Cells are seeded in a multi-well plate (often a black-walled plate to reduce background fluorescence) and treated with the quinones as described for the MTT assay.
-
Probe Loading: Following treatment, the cells are washed with a buffered saline solution and then incubated with a solution containing DCF-DA. The DCF-DA diffuses into the cells where it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).
-
Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The fluorescence intensity is directly proportional to the level of intracellular ROS. The results are typically expressed as a fold increase in fluorescence relative to untreated control cells.
Assessment of Apoptosis (Caspase Activity Assay)
The activation of caspases, particularly the executioner caspase-3, is a hallmark of apoptosis. Caspase-3 activity can be measured using a specific substrate that releases a fluorescent or colorimetric signal upon cleavage.
-
Cell Lysis: Following treatment with the quinones, cells are harvested and lysed to release their intracellular contents, including active caspases.
-
Substrate Incubation: The cell lysate is then incubated with a specific caspase-3 substrate (e.g., Ac-DEVD-pNA for a colorimetric assay or Ac-DEVD-AMC for a fluorometric assay).
-
Signal Detection: If active caspase-3 is present in the lysate, it will cleave the substrate, releasing the chromophore (pNA) or fluorophore (AMC). The resulting signal is measured using a spectrophotometer (for pNA) or a fluorometer (for AMC).
-
Data Analysis: The signal intensity is proportional to the caspase-3 activity in the cell lysate. The results are often expressed as a fold increase in caspase activity compared to untreated control cells.
Conclusion
The available evidence strongly suggests that dichlorinated quinones are more potent inducers of cytotoxicity than their dibrominated counterparts. This difference in potency is likely attributable to the higher electronegativity of chlorine compared to bromine, which may enhance the redox cycling capacity of the quinone and lead to greater ROS production. Both classes of compounds induce cell death primarily through the induction of oxidative stress, leading to cellular damage and the activation of apoptotic pathways. Further research is warranted to explore the structure-activity relationships of a wider range of halogenated quinones and to fully elucidate the specific signaling pathways involved in their cytotoxic effects. This knowledge will be invaluable for assessing the risks associated with environmental exposure to these compounds and for the potential development of novel therapeutic agents.
References
- 1. Cytotoxicity and genotoxicity assays of halobenzoquinones disinfection byproducts using different human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for Quinone-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary mechanisms of action for quinone-based compounds and details the experimental protocols required for their validation. The information is intended to assist researchers in the objective assessment of these compounds against alternatives, supported by experimental data.
Core Mechanisms of Action of Quinone-Based Compounds
Quinone-based compounds exert their biological effects through a variety of mechanisms, primarily centered around their redox properties and electrophilicity. The three principal mechanisms are:
-
Redox Cycling and Generation of Reactive Oxygen Species (ROS): Quinones can be reduced by flavoenzymes, such as NADPH-cytochrome P450 reductase, to form semiquinone radicals. These radicals can then transfer an electron to molecular oxygen to produce superoxide anions, regenerating the parent quinone. This futile cycle results in the continuous production of ROS, leading to oxidative stress, damage to cellular macromolecules (DNA, proteins, lipids), and eventual cell death.[1][2]
-
Alkylation of Cellular Nucleophiles: The electrophilic nature of the quinone moiety allows for covalent bond formation with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins.[2] This Michael addition reaction can alter the function of critical proteins involved in cellular signaling and detoxification, such as Keap1, leading to the activation of the Nrf2 antioxidant response.[3][4]
-
Inhibition of Cellular Enzymes: Many quinone-containing compounds are known to inhibit the activity of key cellular enzymes. A prominent example is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA strand breaks and apoptosis.[1] Other enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), can also be targeted.[5]
Comparative Efficacy of Quinone-Based Anticancer Agents
The following tables summarize the cytotoxic activity of various quinone derivatives against a panel of human breast cancer cell lines. Doxorubicin, a clinically used anthracycline quinone, is included for comparison. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Class | MDA-MB-468 IC50 (µM) | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) | SK-BR-3 IC50 (µM) |
| Alkannin | Naphthoquinone | 0.63 | 0.64 | 0.42 | 0.26 |
| Juglone | Naphthoquinone | 5.63 | 15.75 | 13.88 | 13.89 |
| Hydroquinone | Benzoquinone | >15 | >15 | >15 | 17.5 |
| Aloe-emodin | Anthraquinone | 19.2 | >15 | >15 | 26.5 |
| Doxorubicin | Anthracycline | Data not available | Data not available | Data not available | Data not available |
Data for Doxorubicin was not available in the comparative study, but it is a widely used chemotherapeutic agent with known high potency.[6]
| Compound | Class | DU-145 (Prostate) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) |
| PD9 | 1,4-Naphthoquinone | 1-3 | 1-3 | 1-3 |
| PD10 | 1,4-Naphthoquinone | 1-3 | 1-3 | 1-3 |
| PD11 | 1,4-Naphthoquinone | 1-3 | 1-3 | 1-3 |
| PD13 | 1,4-Naphthoquinone | 1-3 | 1-3 | 1-3 |
| PD14 | 1,4-Naphthoquinone | 1-3 | 1-3 | 1-3 |
| PD15 | 1,4-Naphthoquinone | 1-3 | 1-3 | 1-3 |
[7]
Alternatives to Quinone-Based Compounds
While quinone-based drugs like Doxorubicin are potent anticancer agents, their clinical use is often limited by cardiotoxicity.[8][9] This has led to the development of alternatives with different mechanisms of action or improved safety profiles.
-
Pegylated Liposomal Doxorubicin (PLD): This formulation encapsulates doxorubicin in liposomes, which is designed to reduce cardiotoxicity. However, clinical trials have shown it to be noninferior to doxorubicin in terms of therapeutic efficacy.[10]
-
Pivarubicin (AD 198): An analogue of doxorubicin that triggers apoptosis through the activation of protein kinase C-delta (PKCδ), bypassing some common mechanisms of drug resistance.[10]
-
Pixantrone: A topoisomerase II inhibitor with reduced cardiotoxicity compared to doxorubicin.[11]
-
Non-Anthracycline Topoisomerase II Inhibitors: Etoposide and teniposide are examples of non-quinone compounds that also target topoisomerase II.
-
Targeted Therapies: Kinase inhibitors (e.g., imatinib, gefitinib) and monoclonal antibodies (e.g., trastuzumab, rituximab) offer more specific mechanisms of action with generally different side-effect profiles.
Experimental Protocols
NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity Assay
This assay measures the enzymatic activity of NQO1, which catalyzes the two-electron reduction of quinones.
Principle: NQO1 activity is determined by measuring the reduction of a substrate, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to the NQO1 activity. The specificity of the assay is confirmed by the inhibition of the reaction by dicoumarol, a known NQO1 inhibitor.[12][13]
Materials:
-
Cell lysate or purified NQO1 enzyme
-
25 mM Tris-HCl buffer, pH 7.4
-
0.7 mg/mL Bovine Serum Albumin (BSA)
-
250 mM Sucrose
-
50 μM FAD
-
40 µM DCPIP[12]
-
20 mM Dicoumarol (for inhibitor control)[13]
-
96-well microplate
-
Spectrophotometer capable of reading at 600 nm[12]
Procedure:
-
Prepare the reaction mixture containing 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA, and 250 mM sucrose.[12]
-
In a 96-well plate, add the cell lysate (e.g., 0.045 mg/mL of protein) to the reaction mixture.[12]
-
For the inhibitor control wells, add dicoumarol to a final concentration of 20 mM.[13]
-
Initiate the reaction by adding 0.2 mM NADPH and 40 µM DCPIP.[12]
-
Immediately measure the decrease in absorbance at 600 nm for 60 seconds.[12]
-
NQO1 activity is calculated as the dicoumarol-inhibited portion of the DCPIP reduction rate. The activity can be converted to moles/min/mg protein using the molar extinction coefficient for DCPIP (21,000 M⁻¹cm⁻¹).[12]
Cellular Reactive Oxygen Species (ROS) Detection Assay
This assay quantifies the level of intracellular ROS generated by quinone-induced redox cycling.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[14][15]
Materials:
-
Adherent or suspension cells
-
Dark, clear-bottom 96-well microplate
-
20 mM H2DCFDA stock solution
-
1x Assay Buffer (or phenol red-free medium)[14]
-
Fluorescence microplate reader (Excitation/Emission: ~495/529 nm)[16]
Procedure for Adherent Cells:
-
Seed cells in a dark, clear-bottom 96-well microplate and allow them to adhere overnight.[16]
-
Remove the culture medium and wash the cells with 1x Assay Buffer.[16]
-
Prepare a 20 µM working solution of H2DCFDA in 1x Assay Buffer.[14]
-
Add 100 µL of the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[14][16]
-
Remove the H2DCFDA solution and wash the cells with 1x Assay Buffer.[16]
-
Add 100 µL of the quinone-based compound at the desired concentration (in phenol red-free medium) to the wells. Include appropriate controls (vehicle and positive control).
-
Incubate for the desired treatment period (e.g., 1-6 hours).[17]
-
Measure the fluorescence intensity using a microplate reader (Ex/Em = 485/535 nm is recommended to reduce background).[16]
Protein Carbonylation Assay
This assay is used to quantify the oxidative damage to proteins caused by ROS.
Principle: Carbonyl groups on proteins, a hallmark of oxidative damage, are derivatized with 2,4-dinitrophenylhydrazine (DNPH). The resulting protein-bound hydrazones can be detected spectrophotometrically or immunochemically using an anti-DNPH antibody.[18][19][20]
Materials:
-
Protein extract from treated cells
-
DNPH solution (e.g., 0.2% in 2 M HCl)[21]
-
Trichloroacetic acid (TCA)
-
Guanidine HCl
-
Spectrophotometer or Western blotting equipment
-
Anti-DNPH antibody (for Western blot)[20]
Spectrophotometric Method - General Steps:
-
Incubate the protein sample with DNPH solution. A parallel sample is incubated with 2 M HCl as a blank.[21]
-
Precipitate the proteins with TCA.
-
Wash the protein pellet with ethanol/ethyl acetate to remove excess DNPH.
-
Resuspend the protein pellet in a solution of 6.0 M guanidine HCl.
-
Measure the absorbance of the DNP-hydrazones at ~370 nm.[19]
-
The carbonyl content is calculated based on the absorbance and the molar extinction coefficient of DNPH.
Visualizing Mechanisms and Workflows
Quinone-Induced Redox Cycling and Oxidative Stress
References
- 1. Anti-cancer activities of 1,4-naphthoquinones: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Quinone | Encyclopedia MDPI [encyclopedia.pub]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. researchgate.net [researchgate.net]
- 10. Pivarubicin Is More Effective Than Doxorubicin Against Triple-Negative Breast Cancer In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 15. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. abcam.com [abcam.com]
- 18. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel DNPH-based method for determination of protein carbonylation in muscle and meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of Protein Carbonylation | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
Unlocking Synthetic Versatility: The Strategic Advantage of 2,6-Dibromo-p-benzoquinone Precursors
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to successful synthesis and the discovery of novel therapeutic agents. While both 2,6-dibromo-p-benzoquinone and tetrabromo-p-benzoquinone are valuable halogenated quinones, the strategic advantage often lies not in the direct use of an isolated 2,6-dibromo isomer, but in the selective reactivity of its precursor, tetrabromo-p-benzoquinone. This selective reactivity allows for the facile synthesis of 2,5-disubstituted-3,6-dibromo-p-benzoquinones, a class of compounds with significant potential in medicinal chemistry.
The primary advantage of employing tetrabromo-p-benzoquinone is its propensity to undergo regioselective nucleophilic substitution at the 2 and 5 positions. This preferential reactivity allows for the controlled introduction of a wide range of substituents, leading to a diverse library of 2,5-disubstituted-3,6-dibromo-p-benzoquinone derivatives. This targeted synthesis is crucial for structure-activity relationship (SAR) studies in drug discovery, enabling the fine-tuning of molecular properties to enhance biological activity.
Performance Comparison: Reactivity and Synthetic Utility
The key difference in the application of these two quinones lies in their synthetic utility. Tetrabromo-p-benzoquinone serves as a versatile starting material, where two of its bromine atoms act as leaving groups in nucleophilic substitution reactions. This contrasts with the more limited direct use of a pre-formed this compound, which would offer fewer sites for subsequent functionalization.
The synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones from tetrabromo-p-benzoquinone is a well-established and efficient method for generating compounds with potential antimicrobial and cytotoxic activities.[1][2] The reaction proceeds with good to excellent yields, demonstrating the practical advantage of this synthetic strategy.
Quantitative Data Summary
The following table summarizes the yields of various 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives synthesized from tetrabromo-p-benzoquinone, highlighting the efficiency and versatility of this approach.
| Amine Nucleophile | Product | Yield (%) | Melting Point (°C) | Reference |
| Aniline | 2,5-dianilino-3,6-dibromo-1,4-benzoquinone | 94 | 275-278 | [1] |
| 4-Aminobenzoic acid | 2,5-di(4-carboxyanilino)-3,6-dibromo-1,4-benzoquinone | 46 | >300 | [1] |
| 4-Aminophenol | 2,5-di(4-hydroxyanilino)-3,6-dibromo-1,4-benzoquinone | 85 | 189-190 | [1] |
| Sulfanilamide | 2,5-di(4-sulfamoylanilino)-3,6-dibromo-1,4-benzoquinone | 96 | 246-248 | [1] |
| 4-Aminoantipyrine | 2,5-di(4-antipyrinylamino)-3,6-dibromo-1,4-benzoquinone | 79 | 201-203 | [2] |
| Trimethoprim | 2,5-di(trimethoprim-amino)-3,6-dibromo-1,4-benzoquinone | 83 | 263-265 | [2] |
Experimental Protocols
A representative experimental protocol for the synthesis of 2,5-diarylamino-3,6-dibromo-1,4-benzoquinones is provided below.
General Procedure for the Preparation of 2,5-diamino-3,6-dibromo-1,4-benzoquinones:
To a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.106 g, 0.25 mmol) in 2 mL of ethanol, 2 mL of glacial acetic acid, and 1 mL of water, a small amount of sodium acetate is added. The required amino compound (0.50 mmol) is then added to the mixture. The reaction mixture is refluxed for a period of 3 hours and then left to stand overnight at room temperature. The precipitated product is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., glacial acetic acid or tetrahydrofuran) to afford the pure 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivative.[1][2]
Visualization of the Synthetic Workflow
The following diagram illustrates the general synthetic pathway from tetrabromo-p-benzoquinone to 2,5-disubstituted-3,6-dibromo-p-benzoquinone derivatives.
Caption: Synthetic workflow for the preparation of 2,5-disubstituted-3,6-dibromo-p-benzoquinones.
Signaling Pathways and Logical Relationships
The cytotoxic effects of some p-benzoquinone derivatives are believed to be mediated through the induction of oxidative stress and alkylation of essential macromolecules. The following diagram illustrates a simplified logical relationship of this proposed mechanism.
Caption: Proposed mechanism of cytotoxicity for p-benzoquinone derivatives.
References
A Comparative Guide to the Batch-to-Batch Consistency of Commercial 2,6-Dibromo-p-benzoquinone
For researchers, scientists, and professionals in drug development, the consistency of starting materials is paramount to ensuring reproducible and reliable experimental outcomes. 2,6-Dibromo-p-benzoquinone is a valuable reagent in various synthetic pathways; however, its purity and consistency can vary between commercial batches. This guide provides a framework for assessing the batch-to-batch consistency of commercial this compound, offers a comparison with alternative reagents, and details the necessary experimental protocols to empower researchers to make informed decisions.
Commercial Supplier Specifications
A review of commercially available this compound from various suppliers indicates that the purity is typically stated to be above 95% or 98%. However, the nature and percentage of impurities are often not specified. The following table summarizes the publicly available data from several suppliers. It is important to note that this information is based on supplier specifications and not on a direct comparative analysis of different batches.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |
| Biosynth | 19643-45-9 | C₆H₂Br₂O₂ | 265.89 | Not Specified |
| CymitQuimica | 19643-45-9 | C₆H₂Br₂O₂ | 265.89 | Min. 95% |
| TCI America | 537-45-1* | C₆H₂Br₂ClNO | 299.346 | >98.0% (HPLC) |
| LGC Standards | 19643-45-9 | C₆H₂Br₂O₂ | 265.89 | Not Specified |
| Indofine Chemical Company | 19643-45-9 | C₆H₂Br₂O₂ | Not Specified | Not Specified |
*Note: TCI America lists a related compound, 2,6-Dibromoquinone-4-chloroimide, under a different CAS number.
Experimental Protocols for Batch-to-Batch Consistency Assessment
To ensure the reliability of experimental results, it is crucial to perform in-house quality control on different batches of this compound. The following are key experimental protocols for this purpose.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reverse-phase HPLC method is recommended.
-
Objective: To determine the purity of this compound and to identify and quantify any impurities.
-
Methodology:
-
Column: A C18 column is suitable for the separation of non-polar to moderately polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for quinone analysis. The addition of a small amount of an acid, such as formic acid or phosphoric acid, can improve peak shape.[1]
-
Detection: A UV detector set at a wavelength where this compound has maximum absorbance (typically in the range of 254-305 nm) should be used.[2]
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol). Prepare solutions of each batch at the same concentration.
-
Analysis: Inject the standard and batch samples into the HPLC system. The purity of each batch can be determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram. The relative amounts of impurities can also be quantified.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for structural elucidation and purity assessment.
-
Objective: To confirm the chemical structure of this compound and to detect the presence of any proton- or carbon-containing impurities.
-
Methodology:
-
Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), should be used.
-
Sample Preparation: Dissolve a small amount of each batch of this compound in the chosen deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra for each sample. The spectra should be compared to a reference spectrum of pure this compound.[3][4] The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used for a more precise purity determination by integrating the signals of the compound against a certified internal standard.
-
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragments, which can help in confirming its identity and identifying impurities.
-
Objective: To confirm the molecular weight of this compound and to identify potential impurities based on their mass-to-charge ratio.
-
Methodology:
-
Ionization Technique: Electron ionization (EI) or electrospray ionization (ESI) can be used.
-
Analysis: The mass spectrum of each batch should be acquired and compared to the expected mass spectrum of this compound.[5][6][7] The presence of ions with unexpected mass-to-charge ratios may indicate the presence of impurities.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for assessing the batch-to-batch consistency of commercial this compound.
Alternatives to this compound
Depending on the specific application, other substituted quinones may serve as viable alternatives. The choice of reagent will depend on the desired reactivity and the specific synthetic transformation.
| Alternative Reagent | Key Features and Potential Applications |
| 2,5-Dibromo-1,4-benzoquinone | Isomer of the title compound, may exhibit different reactivity in addition reactions.[4] |
| 2,6-Dimethyl-1,4-benzoquinone | An alkyl-substituted quinone, potentially less reactive than its halogenated counterpart.[1] |
| 2,6-Dimethoxy-1,4-benzoquinone | Possesses electron-donating methoxy groups, which can influence its redox potential and reactivity.[8] |
| 2,6-Diiodo-p-benzoquinone | The iodo-analogue, which may have different reactivity due to the nature of the carbon-iodine bond.[9] |
| Tetrabromo-1,4-benzoquinone | A fully brominated quinone, offering multiple sites for substitution reactions.[10] |
| 2,3-Dichloro-1,4-naphthoquinone | A chlorinated naphthoquinone, which is a larger, fused ring system with different electronic properties.[11] |
Potential Reaction Pathways
This compound is a versatile reagent that can participate in various reactions, primarily acting as an electrophile in addition reactions or as an oxidant. The following diagram illustrates a generalized reaction pathway.
By implementing a rigorous analytical workflow, researchers can mitigate the risks associated with batch-to-batch variability of this compound, leading to more robust and reproducible scientific outcomes. The selection of alternative reagents should be guided by a thorough understanding of the reaction mechanism and the desired product.
References
- 1. Separation of 2,6-Dimethyl-1,4-benzoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-DIBROMO-1,4-BENZOQUINONE(1633-14-3) 1H NMR [m.chemicalbook.com]
- 4. 2,5-Dibromo-1,4-benzoquinone | C6H2Br2O2 | CID 543093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. p-Benzoquinone [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2,6-Diiodo-p-benzoquinone [webbook.nist.gov]
- 10. scielo.br [scielo.br]
- 11. Synthesis of some NH- and NH,S- substituted 1,4-quinones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,6-Dibromo-p-benzoquinone: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 2,6-Dibromo-p-benzoquinone is a hazardous chemical that must be disposed of through an approved waste disposal plant. Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling and disposing of this compound to mitigate personal and environmental risks. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Key Safety and Hazard Information
Proper handling and disposal procedures are predicated on a thorough understanding of the chemical's hazards. While a complete Safety Data Sheet (SDS) for this compound (CAS 19643-45-9) was not fully accessible, information on closely related quinone compounds provides critical safety data. This information should be considered as a baseline for safe handling, with the understanding that the specific hazards of this compound may vary.
| Hazard Category | Description | Primary Precautions |
| Acute Toxicity | Based on related compounds, it is potentially harmful if swallowed, in contact with skin, or if inhaled.[1] | Avoid direct contact and inhalation. Use in a well-ventilated area or with local exhaust ventilation.[2][3] |
| Skin Corrosion/ Irritation | Expected to cause skin irritation.[1] | Wear protective gloves and clothing.[2][3] |
| Eye Damage/ Irritation | Expected to cause serious eye irritation.[1] | Wear safety glasses with side shields or goggles.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust. Use appropriate respiratory protection if ventilation is inadequate.[2][3] |
Experimental Protocols: Spill and Exposure Procedures
In the event of a spill or exposure to this compound, immediate and appropriate action is critical.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately evacuate the spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: Cover the spill with an inert absorbent material such as sand or vermiculite.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste.
Exposure Response Protocol:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Classification: this compound is a halogenated organic compound and should be classified as hazardous waste.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Segregation: Do not mix this compound waste with other waste streams, especially non-halogenated solvents or incompatible chemicals.
-
Containerization:
-
Place solid this compound waste into a clearly labeled, sealed, and compatible hazardous waste container.
-
For solutions containing this compound, use a designated, leak-proof container suitable for liquid hazardous waste.
-
-
Labeling: Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "19643-45-9," and an indication of the hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
Arrange for Professional Disposal: Contact a licensed environmental waste management company to arrange for the pickup and disposal of the hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,6-Dibromo-p-benzoquinone
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of 2,6-Dibromo-p-benzoquinone (CAS No. 19643-45-9), a compound noted for its potential genotoxicity.[1][2] Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on data for similar hazardous compounds.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, as the compound may cause skin irritation.[3] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from dust particles and potential splashes, as the compound can cause serious eye irritation.[3] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To minimize skin exposure. For larger quantities or when generating dust, additional protective clothing may be necessary. |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) | To be used when handling the solid compound, especially if there is a risk of dust formation, as it may cause respiratory irritation.[3] |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a fume hood or a ventilated balance enclosure to control dust. Avoid generating dust during handling.[3][4]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.
Spill Response:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Reporting: Report all spills to the laboratory supervisor.
Disposal Plan:
-
Waste Chemical: Dispose of this compound waste in a designated, labeled hazardous waste container.[3][5]
-
Contaminated Materials: All PPE and materials (e.g., paper towels, weighing paper) contaminated with this compound should be collected in a sealed, labeled bag and disposed of as hazardous waste.
-
Regulations: All waste disposal must be in accordance with local, state, and federal regulations.[5]
Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
